molecular formula C7H13BN2O2 B1390250 (1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS No. 929094-25-7

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1390250
CAS No.: 929094-25-7
M. Wt: 168 g/mol
InChI Key: ZNPDFJXJVSSPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C7H13BN2O2 and its molecular weight is 168 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDFJXJVSSPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669782
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929094-25-7
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a pyrazole ring N-substituted with an isobutyl group and bearing a boronic acid at the 4-position, makes it a versatile reagent for the construction of complex molecular architectures. The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently found in therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in various biological target interactions. This guide provides a comprehensive overview of the compound's properties, core reactivity, handling protocols, and applications, with a focus on its utility for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

The unique reactivity and utility of this compound stem from its specific chemical structure. The isobutyl group provides steric bulk and lipophilicity, the pyrazole core acts as a stable aromatic linker, and the boronic acid functional group is the reactive handle for carbon-carbon bond formation.

PropertyValueSource(s)
CAS Number 929094-25-7[1][2][3]
IUPAC Name [1-(2-methylpropyl)pyrazol-4-yl]boronic acid[1][4]
Molecular Formula C₇H₁₃BN₂O₂[1][2][5]
Molecular Weight 168.00 g/mol [1][5]
Appearance Solid (typically white to off-white)[1][5]
Purity Commonly available at ≥97%[2]
Canonical SMILES CC(C)CN1C=C(B(O)O)C=N1[1][2]
InChI Key ZNPDFJXJVSSPFF-UHFFFAOYSA-N[1]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most robust and widely used methods for forming C-C bonds, typically between an organohalide and an organoboron compound[6][7]. The reaction is valued for its high functional group tolerance, relatively mild conditions, and the low toxicity of its boron-containing byproducts[7].

The catalytic cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer[6][7].

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle[7].

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 R¹-Pd(II)L₂-R² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product_out R¹-R² (Coupled Product) reductive_elimination->product_out reagents_in R¹-X (Aryl Halide) reagents_in->oxidative_addition boronic_acid R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for coupling this compound with an aryl bromide. Conditions may require optimization based on the specific substrate.

Reagents & Equipment:

  • This compound (1.1 equiv.)

  • Aryl or Heteroaryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk tube or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk tube, add the aryl halide (0.1 mmol), this compound (0.11 mmol), base (0.25 mmol), and palladium catalyst (0.005 mmol).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Experimental_Workflow start Combine Reagents (Boronic Acid, Halide, Catalyst, Base) inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (e.g., 90 °C, 6-24h) solvent->react workup Cool, Dilute & Perform Aqueous Extraction react->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end Isolated Product purify->end

Caption: Fig. 2: General Workflow for Suzuki-Miyaura Coupling

Safe Handling and Storage

While boronic acids are more stable than many organometallic reagents, proper handling is crucial to preserve their integrity and ensure safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[8][9]. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) and refrigerated is recommended to prevent degradation[10].

  • Handling: Use standard Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[10]. Handle the solid in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10].

  • Incompatibilities: Keep away from strong oxidizing agents, excessive heat, and moisture, as these can promote decomposition[8][10].

Stability and Common Degradation Pathways

Boronic acids can undergo several decomposition pathways that can impact reaction efficiency and stoichiometry. Understanding these pathways is key to troubleshooting and optimizing synthetic protocols.

  • Protodeboronation: This is a common decomposition route where the C-B bond is cleaved and replaced by a C-H bond, especially in protic media or under harsh pH conditions[11].

  • Oxidation: The boronic acid group can be susceptible to oxidative degradation[11].

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine. This process is often reversible upon addition of water but can complicate weighing and stoichiometry[11].

To mitigate these stability issues, boronic acids are often converted to more stable derivatives, with boronate esters (e.g., pinacol esters) being the most common. The pinacol ester of this compound (CAS 827614-66-4) is a frequently used alternative that offers enhanced stability and handling ease[11][12].

Degradation_Pathways boronic_acid R-B(OH)₂ This compound protodeboronation Protodeboronation R-H Conditions: H⁺, H₂O boronic_acid:head->protodeboronation H⁺ oxidation Oxidation R-OH Conditions: Oxidants boronic_acid:head->oxidation [O] boroxine Boroxine Formation (R-B-O)₃ Conditions: Anhydrous, Heat boronic_acid:head->boroxine -3 H₂O boroxine->boronic_acid:head +3 H₂O (Reversible)

Caption: Fig. 3: Common Degradation Pathways for Boronic Acids

Conclusion

This compound is a highly effective and versatile reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the medicinally relevant N-isobutylpyrazole moiety into a wide range of organic molecules. By understanding its core reactivity, adhering to proper handling and storage protocols, and being mindful of potential degradation pathways, researchers can fully leverage the synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.

References

Technical Guide: Physicochemical Properties of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic boronic acids have become indispensable building blocks. Their utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds from simple precursors. (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, a member of this vital class of reagents, offers a unique combination of a nucleophilic pyrazole core and a versatile boronic acid handle. The pyrazole motif is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.

Understanding the fundamental physicochemical properties of this reagent is paramount for its effective application. Properties such as solubility, acidity (pKa), stability, and spectroscopic characteristics directly influence reaction setup, purification strategies, and ultimately, the success of a synthetic campaign. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Molecular and Structural Properties

A precise understanding of the molecule's identity is the foundation of its application. The structural and molecular details define its reactivity and interactions.

Chemical Identity:

  • IUPAC Name: [1-(2-methylpropyl)pyrazol-4-yl]boronic acid[1]

  • CAS Number: 929094-25-7[1][2][3]

  • Molecular Formula: C₇H₁₃BN₂O₂[1][2]

  • Molecular Weight: 168.00 g/mol [1][4]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Data Summary

The quantitative physical and chemical properties of a reagent are critical for designing experimental protocols, including reaction solvent selection, concentration, and storage conditions.

PropertyValue / DescriptionSource(s)
Physical State Solid[1]
Appearance White to off-white powder is typical for this class of compound.[5]
Purity Typically ≥97-98%[1][2]
Melting Point Data not publicly available. Similar compounds like 1H-Pyrazole-4-boronic acid melt at 151 °C, suggesting a relatively stable solid.[5]N/A
Solubility Specific quantitative data is not available. However, boronic acids generally exhibit solubility in polar organic solvents like methanol, ethanol, DMF, and DMSO. Solubility in water is variable and pH-dependent. The isobutyl group may slightly decrease aqueous solubility compared to unsubstituted analogs.General Knowledge
pKa Experimental data is not publicly available. The pKa of phenylboronic acid is ~8.8. The pyrazole ring is electron-withdrawing, which would be expected to lower the pKa (increase acidity) relative to phenylboronic acid. Computational and experimental studies are needed for a precise value.[6][7]N/A
Stability and Storage

Proper handling and storage are crucial to maintain the integrity of boronic acids.

  • Stability: Boronic acids are generally stable under recommended storage conditions but can be sensitive to moisture and strong oxidizing agents.[8][9] They can undergo dehydration to form boroxines (cyclic anhydrides), a process that is often reversible upon exposure to water.

  • Storage Recommendations: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10] For long-term storage, refrigeration (2-8 °C) is often recommended.[5]

Acidity and the Importance of pKa

The Lewis acidity of the boron atom is the cornerstone of a boronic acid's utility. The pKa is a quantitative measure of this acidity, representing the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. This equilibrium is critical in Suzuki-Miyaura coupling, as the boronate is the active species in the crucial transmetalation step.

While the exact pKa for this compound is not published, its determination is a routine and vital characterization step. The most common and accurate method for this is potentiometric titration.[11][12][13]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for the accurate determination of a boronic acid's pKa. The inclusion of calibration, ionic strength adjustment, and replicate measurements ensures the trustworthiness of the result.

Objective: To determine the pKa of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound (≥98% purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)[11]

  • Potassium Chloride (KCl) for ionic strength adjustment[14]

  • pH buffer standards (pH 4.00, 7.00, 10.00)

  • Degassed, deionized water (and co-solvent like methanol, if needed for solubility)

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Methodology:

  • Instrument Calibration: Calibrate the pH meter using the standard pH 4, 7, and 10 buffers. This step is critical for ensuring the accuracy of all subsequent pH measurements.[11][14]

  • Sample Preparation:

    • Accurately weigh a sample of the boronic acid to prepare a ~1 mM solution (e.g., 8.4 mg in 50 mL). Causality: A concentration of at least 10⁻⁴ M is needed to produce a detectable inflection in the titration curve.[12]

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized water containing 0.15 M KCl. Causality: The KCl maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients that could affect pH readings.[11][14] If solubility is poor, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

  • Initial Acidification: Add 0.1 M HCl dropwise to the sample solution to lower the initial pH to ~2.0. This ensures the boronic acid is fully protonated at the start of the titration.[11][14]

  • Titration:

    • Immerse the calibrated pH electrode and the titrant delivery tube into the stirred solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[11]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Vₑ).

    • The pKa is the pH at the half-equivalence point (Vₑ/2). At this point, the concentrations of the boronic acid and its conjugate boronate base are equal.

  • Validation and Reporting: Perform the titration in triplicate to ensure reproducibility.[11] Report the average pKa value along with the standard deviation.

Workflow for pKa Determination

pKa_Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare ~1 mM Analyte Solution with 0.15 M KCl calibrate->prepare acidify Acidify Solution to pH ~2 with HCl prepare->acidify titrate Titrate with 0.1 M NaOH Record pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Calculate 1st Derivative Find Equivalence Point (Vₑ) plot->analyze determine Determine pKa (pH at Vₑ/2) analyze->determine replicate Perform in Triplicate? determine->replicate replicate->prepare No (Repeat) report Report Avg. pKa ± SD replicate->report Yes (n=3)

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Drug Discovery and Synthesis

The physicochemical properties of this compound directly enable its primary application: Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern drug discovery, used to form C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[15]

  • Solubility dictates the choice of solvent systems that can ensure a homogeneous reaction mixture, which is crucial for achieving high yields.

  • Acidity (pKa) influences the choice and amount of base required for the reaction. A suitable base is needed to facilitate the formation of the active boronate species, which then participates in the transmetalation step with the palladium catalyst.

The Role in a Prototypical Suzuki-Miyaura Coupling

Suzuki_Coupling boronic_acid This compound (R¹-B(OH)₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst + aryl_halide Aryl Halide / Triflate (Ar-X) aryl_halide->catalyst + product Coupled Product (R¹-Ar) catalyst->product Solvent, Heat base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst

Caption: Role of the boronic acid in Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. While specific quantitative data for properties like melting point, solubility, and pKa are not widely published, they can be reliably determined using standard, validated laboratory protocols such as potentiometric titration. A thorough characterization of these properties is a critical first step for any researcher aiming to leverage this reagent, enabling rational experimental design, troubleshooting, and the successful synthesis of novel chemical entities for drug discovery and materials science.

References

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: A Key Building Block for Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable reagent in medicinal chemistry and materials science. Its structure combines a pyrazole nucleus, a common motif in pharmacologically active molecules, with a boronic acid functional group. This unique combination makes it an exceptionally versatile building block, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The pyrazole core offers favorable pharmacokinetic properties and diverse interaction capabilities with biological targets, while the boronic acid moiety provides a reactive handle for the precise and efficient formation of carbon-carbon bonds.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth information on the compound's structure, properties, synthesis, and application, with a focus on the causality behind its synthetic utility and the protocols for its successful implementation.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization.

Molecular Structure

The structure features an isobutyl group attached to the N1 position of the pyrazole ring and a boronic acid group at the C4 position.

Caption: 2D structure of this compound.

Key Properties

The compound's identity and physical state are summarized below. Quantitative data such as melting point and solubility are not widely published for this specific derivative; however, the parent compound, 1H-Pyrazole-4-boronic acid, has a reported melting point of 146-151 °C, which can serve as a useful, albeit approximate, reference.

PropertyValueSource(s)
IUPAC Name [1-(2-methylpropyl)pyrazol-4-yl]boronic acid[3]
CAS Number 929094-25-7[2][3][4]
Molecular Formula C₇H₁₃BN₂O₂[2][3]
Molecular Weight 168.00 g/mol [5]
Physical State Solid[3]
Canonical SMILES CC(C)CN1C=C(B(O)O)C=N1[2][3]
InChI Key ZNPDFJXJVSSPFF-UHFFFAOYSA-N[3]
Typical Purity ≥97%[2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a precursor, the corresponding pinacol ester, which is more stable and easier to purify. A common and robust method involves the borylation of 1-isobutyl-4-bromopyrazole.[6]

Representative Synthetic Protocol

This protocol describes the synthesis of the pinacol ester precursor, followed by deprotection to yield the final boronic acid. The initial step relies on a lithium-halogen exchange to create a nucleophilic pyrazole intermediate, which is then trapped by a borate ester.

synthesis_workflow cluster_step1 Step 1: Lithiation & Borylation cluster_step2 Step 2: Deprotection start 1-Isobutyl-4-bromopyrazole + Trimethyl borate in THF condition1 Cool to -78 °C start->condition1 reaction1 Add n-Hexyllithium (n-BuLi) (Lithium-Halogen Exchange) condition1->reaction1 intermediate1 Lithiated Pyrazole Intermediate reaction1->intermediate1 reaction2 Quench with Pinacol intermediate1->reaction2 product1 1-Isobutyl-1H-pyrazole-4-boronic acid, pinacol ester reaction2->product1 product1_input Pinacol Ester Precursor product1->product1_input Isolate & Proceed reaction3 Acidic Hydrolysis (e.g., Acetic Acid or HCl) product1_input->reaction3 purification Workup & Purification (Extraction, Crystallization) reaction3->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, four-necked flask under an inert nitrogen atmosphere, dissolve 1-isobutyl-4-bromopyrazole and trimethyl borate (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-hexyllithium (1.3 eq.) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

    • Causality: The extremely low temperature is crucial to prevent side reactions and decomposition of the highly reactive lithiated intermediate. n-Hexyllithium is a strong base that rapidly performs the lithium-halogen exchange at the C4 position.

  • Borylation & Esterification: After the addition is complete, stir for 1 hour at -78 °C. Add pinacol (1.3 eq.) to the reaction mixture. Allow the flask to warm naturally to room temperature and stir for an additional 2-3 hours.

    • Causality: The initially formed borate complex is directly transesterified with pinacol to form the more stable and easily purified pinacol boronic ester.

  • Quenching and Workup: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Pinacol Ester): The crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a solvent mixture (e.g., acetone/water) and treat with an acid such as acetic acid or 2N HCl. Stir until TLC or LC-MS analysis indicates complete conversion.

  • Final Isolation: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent, or the solid product can be collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[7] This reaction is widely employed in drug discovery to synthesize complex biaryl and heteroaryl structures.[8]

Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

suzuki_cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_complex->Product ArX R¹-X (Aryl Halide) ArX->OA_complex Boronic R²-B(OH)₂ (Our Compound) Boronic->OA_complex Base Base (e.g., K₃PO₄) Base->OA_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Expertise & Causality: The base (e.g., K₃PO₄, Cs₂CO₃) is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the pyrazolyl group from boron to the palladium center during the transmetalation step.[1][9] The choice of ligand (L) on the palladium catalyst is also vital for stabilizing the metal center and promoting the efficiency of each step.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Materials & Reagents:

  • This compound (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Trustworthiness: This step is essential as the Pd(0) active catalyst is sensitive to oxygen, which can cause catalyst degradation and lead to lower yields and failed reactions.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related pyrazole boronic acids and their pinacol esters provide a strong basis for safe handling protocols.[10][11][12]

4.1 Hazard Identification (Based on Analogs)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

    • May be harmful if swallowed (Acute Toxicity, Oral - Category 4)

4.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

References

The Emergent Potential of Isobutyl Pyrazole Boronic Acid Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of rational drug design. This guide delves into the burgeoning class of compounds known as isobutyl pyrazole boronic acid derivatives. We will dissect the constituent parts of this scaffold—the versatile pyrazole ring, the lipophilic isobutyl group, and the reactive boronic acid "warhead"—to build a comprehensive understanding of their potential biological activities. This document provides a foundational perspective for researchers, scientists, and drug development professionals on the synthesis, mechanistic action, and therapeutic promise of these molecules, particularly as potent and selective enzyme inhibitors.

Introduction: A Tripartite Molecular Architecture

The pursuit of novel therapeutics often involves the intelligent hybridization of chemical motifs that are known to confer desirable biological or pharmacokinetic properties. Isobutyl pyrazole boronic acid derivatives represent a compelling example of this strategy, uniting three distinct components into a single, synergistic scaffold.

  • The Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Its presence often confers favorable properties like metabolic stability and the ability to form key hydrogen bonds with biological targets.

  • The Boronic Acid "Warhead": The boronic acid group (-B(OH)₂) is a unique functional group capable of forming reversible covalent bonds with diols, including the hydroxyl groups found in the active sites of serine proteases.[2] This ability to act as a transition-state analogue inhibitor has led to the development of highly successful drugs, most notably the proteasome inhibitor Bortezomib for multiple myeloma.[3]

  • The Isobutyl Substituent: This alkyl group plays a crucial role in modulating the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, its specific size and shape can facilitate hydrophobic interactions within the target's binding pocket, contributing to potency and selectivity.

This guide will explore the convergence of these three components, outlining the hypothesized biological activities, providing robust synthetic and analytical protocols, and charting a course for future investigation.

Caption: Core components of the isobutyl pyrazole boronic acid scaffold.

Postulated Biological Activities and Mechanisms of Action

The convergence of the pyrazole scaffold and the boronic acid warhead strongly suggests a primary role as enzyme inhibitors . The specific biological activity will be dictated by the overall molecular structure and its affinity for various enzyme classes.

Serine Protease Inhibition

Serine proteases are a large family of enzymes crucial to processes ranging from digestion to blood clotting and cellular signaling. Their active site contains a catalytic triad, featuring a highly reactive serine residue. Boronic acids are exceptional inhibitors of these enzymes.

Mechanism: The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This effectively blocks the enzyme's catalytic activity.[4]

Serine_Protease_Inhibition cluster_Complex Reversible Covalent Complex Enzyme Serine-OH Catalytic Triad Complex Serine-O-B(OH)₂-R Tetrahedral Adduct (Inhibited State) Inhibitor R-B(OH)₂ Pyrazole Scaffold (R) Inhibitor->Complex Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Potential Therapeutic Applications

Based on the known activities of pyrazoles and boronic acids, several therapeutic areas are of high interest.

  • Oncology: The proteasome is a complex containing serine protease activity. Its inhibition is a validated anticancer strategy. A dipeptide boronic acid has demonstrated a potent ability to stop the cell cycle at the G2/M phase, leading to cancer cell growth inhibition.[4] Pyrazole derivatives themselves have shown anticancer effects against various cell lines, including breast, ovarian, and cervical cancer cells, through mechanisms like apoptosis induction and cell cycle arrest.[5][6][7]

  • Anti-inflammatory: Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously through the inhibition of cyclooxygenase (COX) enzymes.[8] Boron derivatives have also been shown to be effective anti-inflammatory agents, capable of inhibiting prostaglandin cyclooxygenase and 5'-lipoxygenase activities.[9] The combination could therefore lead to potent dual-action or synergistic anti-inflammatory agents.

  • Antimicrobial: The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[10][11][12] These compounds can act against both Gram-positive and Gram-negative bacteria. While less common for boronic acids, this remains a viable area for screening and discovery.

  • Antiviral: Certain pyrazole derivatives have been identified as potent antiviral agents, for example, against the influenza virus by targeting an early step of viral replication.[13][14] Other studies have shown pyrazole derivatives to be effective against viruses like the Newcastle disease virus.[15]

Synthetic Strategy: A Practical Approach

The synthesis of 1-isobutyl-1H-pyrazole-4-boronic acid derivatives is achievable through established organic chemistry methodologies. A common and effective route involves the initial synthesis of a stable pinacol ester, which can be deprotected later if the free boronic acid is required.

A plausible three-step synthesis is outlined below, adapted from established methods for similar compounds.[16]

Caption: General synthetic workflow for pyrazole-4-boronic acid esters.

Key Experimental Protocols

To validate the biological activity of newly synthesized derivatives, robust and reproducible assays are essential. The following protocols are provided as a self-validating framework, explaining the rationale behind key steps.

Protocol: Serine Protease Inhibition Assay (e.g., Chymotrypsin)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a model serine protease, α-chymotrypsin, using a chromogenic substrate.

Principle: The enzyme cleaves the substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), releasing p-nitroaniline (pNA), a yellow compound that absorbs light at 405 nm. An effective inhibitor will reduce the rate of pNA production.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. Rationale: This buffer maintains a stable pH optimal for enzyme activity and mimics physiological salt concentrations.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Rationale: The acidic solution prevents autolysis and maintains enzyme stability during storage.

    • Substrate Stock: Prepare a 20 mM stock of the chromogenic substrate in DMSO. Rationale: DMSO is an effective solvent for many organic compounds, including the substrate and test inhibitors.

    • Test Compound Stocks: Prepare a 10 mM stock solution of each isobutyl pyrazole boronic acid derivative in 100% DMSO. Create serial dilutions (e.g., 1000 µM to 0.1 µM) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound dilution (or DMSO as a vehicle control) to each well.

    • Add 178 µL of Assay Buffer to each well.

    • Initiate the reaction by adding 20 µL of a freshly diluted working solution of α-chymotrypsin (e.g., 50 µg/mL in Assay Buffer).

    • Incubate for 15 minutes at 37°C. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or slow-binding inhibitors.

    • Add 10 µL of the substrate working solution (e.g., 1 mM in Assay Buffer) to each well to start the measurement.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity and proliferation of cancer cells.

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach. Rationale: This ensures cells are in a healthy, adherent state before drug treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate for 48-72 hours. Rationale: This duration is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot % Viability vs. log[Compound Concentration] and fit to a dose-response curve to determine the GI₅₀/IC₅₀ value.

Data Summary and Interpretation

Quantitative data from biological assays should be presented clearly to allow for direct comparison between derivatives.

Table 1: Hypothetical Biological Activity Profile of Isobutyl Pyrazole Boronic Acid Derivatives

Compound IDR¹ GroupChymotrypsin IC₅₀ (nM)MCF-7 Cell GI₅₀ (µM)Anti-inflammatory (COX-2) IC₅₀ (µM)
IZP-001 H120.515.22.5
IZP-002 Cl45.88.70.9
IZP-003 OCH₃88.212.11.8
Ref-Cmpd Celecoxib>10,00025.00.04

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The isobutyl pyrazole boronic acid scaffold represents a promising, yet underexplored, area for therapeutic innovation. The logical combination of a biologically active pyrazole core with a potent boronic acid warhead provides a strong rationale for their investigation as enzyme inhibitors. The preliminary focus should remain on their potential as anticancer and anti-inflammatory agents, where both parent scaffolds have proven clinical and preclinical success.

Future research should focus on:

  • Synthesis of a Diverse Library: Create a range of derivatives with varied substitutions on the pyrazole and/or phenyl rings to establish clear Structure-Activity Relationships (SAR).

  • Broad-Spectrum Screening: Test the synthesized library against a wide panel of serine proteases, cancer cell lines, and inflammatory markers to identify lead compounds.

  • Mechanism of Action Studies: For lead compounds, perform detailed mechanistic studies, including enzyme kinetics, cell cycle analysis, and apoptosis assays.

  • Pharmacokinetic Profiling: Evaluate the ADME properties of promising candidates to assess their drug-like potential.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this exciting class of molecules.

References

commercial availability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: Sourcing, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount for the efficient discovery and development of novel molecules. Among these, this compound (CAS No. 929094-25-7) has emerged as a significant reagent. Its structure combines two key chemical motifs: the pyrazole ring and the boronic acid functional group.

The pyrazole ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily serving as a versatile partner in palladium-catalyzed cross-coupling reactions.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth information on the commercial sourcing of this compound, outlines a detailed synthetic protocol for its in-house preparation, and describes its principal application in Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing complex molecular architectures.[2][3]

Part 1: Commercial Sourcing and Quality Assessment

The reliable procurement of starting materials is the foundation of any successful research campaign. This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development.

Commercial Availability

A survey of prominent chemical suppliers indicates that this compound is typically available in purities of 97% or higher. The material is sold as a solid in various quantities.

Supplier CAS Number Typical Purity Notes
Fluorochem 929094-25-798%Offers multiple pack sizes (e.g., 250 mg, 1 g, 5 g).[4]
BLDpharm 929094-25-798%Leading supplier specializing in boronic acids and heterocycles.[5]
Synthonix 929094-25-797%Provides key chemical properties and structural information.[6]
Sigma-Aldrich (Merck) 929094-25-7N/AListed in their extensive catalog of research chemicals.
GlobalChemMall N/AN/AA wholesale supplier based in China.[7]
CymitQuimica N/AN/AIntended for laboratory use only.[8]
AbacipharmTech 929094-25-7N/AGlobal chemical supplier.[9]
Expert Insight: A Scientist's Guide to Supplier Selection

While price and availability are primary considerations, a researcher's choice of supplier should be guided by a deeper assessment of value and risk. For a reagent like a boronic acid, which can be prone to degradation (protodeboronation), ensuring quality is critical for reproducibility. Key factors include:

  • Batch-Specific Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing purity (typically by HPLC or GC) and identity (by ¹H NMR). This is non-negotiable for any serious research.

  • Consistency: For long-term projects or scale-up campaigns, batch-to-batch consistency is crucial. A supplier with robust quality control systems is more likely to provide a consistent product.

  • Lead Times and Stock Levels: Delays in reagent delivery can derail project timelines. Suppliers with clear stock information and reliable shipping are preferred.[4]

Workflow for Qualifying a New Batch of Reagent

It is best practice to independently verify the quality of a newly received batch of any critical reagent before its use in a synthetic campaign.

G cluster_0 Batch Qualification Workflow receive Receive Reagent (CAS: 929094-25-7) inspect Visual Inspection (Solid, color check) receive->inspect solubility Solubility Test (e.g., DMSO, Methanol) inspect->solubility nmr ¹H NMR Analysis solubility->nmr hplc HPLC Purity Check (>97% desired) nmr->hplc approve Approve for Use hplc->approve Pass reject Reject Batch hplc->reject Fail

Caption: Workflow for quality control of incoming this compound.

Protocol: Quality Control of Procured this compound
  • Sample Preparation: Accurately weigh ~5 mg of the compound.

  • Solubility: Test solubility in common NMR solvents (e.g., DMSO-d₆, CDCl₃) and HPLC mobile phases.

  • ¹H NMR Analysis:

    • Dissolve the sample in DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Expected Peaks: The spectrum should be consistent with the structure: [1-(2-methylpropyl)pyrazol-4-yl]boronic acid. Look for signals corresponding to the isobutyl group protons (a doublet and a multiplet), two distinct pyrazole ring protons (singlets), and a broad signal for the B(OH)₂ protons.

  • HPLC Analysis:

    • Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

    • Inject onto a reverse-phase C18 column.

    • Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid).

    • The resulting chromatogram should show a major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.

Part 2: Synthetic Routes and Purification Strategies

While commercially available, in-house synthesis may be desirable for large-scale needs, cost reduction, or analogue preparation. The synthesis of pyrazole boronic acids is well-documented in the patent literature, generally involving a multi-step sequence starting from a halogenated pyrazole.[10][11]

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the C-B bond and the N-C bond, leading back to simple, commercially available precursors.

G target This compound intermediate 1-Isobutyl-4-halopyrazole target->intermediate C-B Disconnection (Borylation) precursors 4-Halopyrazole + Isobutyl halide intermediate->precursors N-C Disconnection (N-Alkylation)

Caption: Retrosynthetic analysis of the target boronic acid.

Detailed Synthetic Protocol

This protocol is an exemplary three-step synthesis adapted from established methodologies for preparing similar compounds.[11][12][13]

Step 1: Iodination of Pyrazole

  • To a stirred solution of pyrazole (1.0 eq) in a suitable solvent like DMF, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole, which can often be used in the next step without further purification.

Step 2: N-Alkylation to form 1-Isobutyl-4-iodopyrazole

  • Dissolve 4-iodopyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours.

  • Self-Validation: Monitor the reaction progress by TLC. The product spot should be significantly less polar than the starting 4-iodopyrazole.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography.

Step 3: Borylation via Lithium-Halogen Exchange

  • Critical Step: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the purified 1-isobutyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C.

    • Expertise: The low temperature is critical to favor the fast lithium-halogen exchange over potential deprotonation of the pyrazole ring or isobutyl group.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Adjust the pH to be acidic (pH ~5-6) with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude boronic acid.

Purification Protocol for this compound

Boronic acids can be challenging to purify via standard chromatography due to their polarity and potential for dehydration on silica gel.[14]

  • Aqueous Workup/Trituration: The crude product can often be purified by dissolving it in a minimal amount of a water-miscible solvent (like methanol) and adding it to a large volume of cold water, causing the boronic acid to precipitate. Alternatively, trituration with a non-polar solvent like hexanes can remove organic impurities.

  • Recrystallization: If the material is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be effective.[14]

  • Column Chromatography: If necessary, chromatography on silica gel can be performed. A common technique is to use a mobile phase containing a small amount of an acidic modifier (like 1% acetic acid) to suppress streaking, or to use a more polar eluent system such as dichloromethane/methanol.[14]

Part 3: Key Applications in Drug Discovery

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[1][3]

The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination to couple the organic fragments.

G pd0 Pd(0)L₂ pd_add R¹-Pd(II)L₂-X pd0->pd_add Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product borate_waste X-B(OH)₂ + Base pd_trans->borate_waste start_halide R¹-X start_halide->pd_add start_boronic R²-B(OH)₂ + Base start_boronic->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-bromoanisole.

  • Reagent Setup: To a reaction vessel, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).[15]

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a 2-phase system like 1,4-dioxane and water (e.g., 4:1 ratio).[16]

    • Expertise: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The water in the solvent mixture helps to dissolve the inorganic base.

  • Reaction Execution: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Conclusion

This compound stands as a valuable and versatile building block for chemical synthesis. Its commercial availability from numerous suppliers provides researchers with ready access to this key intermediate. For applications requiring larger quantities or specific purity profiles, a reliable synthetic route is accessible through a multi-step sequence involving halogenation, N-alkylation, and borylation. The principal application of this reagent lies in its effective participation in Suzuki-Miyaura cross-coupling reactions, enabling the straightforward synthesis of complex molecules containing the medicinally important pyrazole scaffold. This guide provides the foundational knowledge required for scientists to confidently source, synthesize, and apply this powerful tool in their research and development endeavors.

References

A Technical Guide to the Stability and Storage of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1-Isobutyl-1H-pyrazol-4-yl)boronic acid is a pivotal building block in contemporary drug discovery, enabling the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. The efficacy of this reagent is intrinsically linked to its chemical integrity, which can be compromised by improper storage and handling. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing the primary degradation pathways and offering evidence-based protocols for its optimal storage and handling. This guide is intended for researchers, scientists, and drug development professionals to ensure the consistent performance and longevity of this critical reagent.

Introduction: The Role of this compound in Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This compound serves as a key intermediate for introducing this valuable functional group into novel molecular entities. Its utility in palladium-catalyzed cross-coupling reactions has streamlined the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds.[1][2]

However, the inherent reactivity of the boronic acid functional group also predisposes it to several degradation pathways. A thorough understanding of these processes is crucial for maintaining the reagent's purity, ensuring stoichiometric accuracy in reactions, and ultimately guaranteeing the reproducibility of synthetic outcomes.

The Chemical Stability Profile of this compound

The stability of this compound is primarily dictated by its susceptibility to three main degradation phenomena: protodeboronation, oxidation, and the formation of boroxine anhydrides.

Protodeboronation: The Arch-Nemesis of Boronic Acids

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, which replaces the boronic acid moiety with a hydrogen atom.[3][4] This irreversible process leads to the formation of 1-isobutyl-1H-pyrazole, an inert byproduct in the context of Suzuki-Miyaura coupling. The presence of this impurity reduces the effective concentration of the desired reagent, leading to lower reaction yields and complicating purification.

The rate of protodeboronation is significantly influenced by moisture, pH, and temperature.[3][5] It can occur under both acidic and basic conditions, making careful control of the storage environment essential.[3][5]

Oxidative Degradation

The boron center in boronic acids is electron-deficient and susceptible to oxidation, particularly in the presence of atmospheric oxygen.[4][6] This can lead to the formation of various oxygenated byproducts, which can negatively impact the efficiency of catalytic reactions. While the specific oxidative degradation products of this compound are not extensively documented in publicly available literature, the general principle of boronic acid oxidation remains a significant stability concern.[7]

Boroxine Formation: A Reversible Dehydration

In the solid state or in concentrated non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[4]

Caption: Reversible formation of boroxine from boronic acid.

This process is reversible, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[8] While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, their formation alters the molecular weight of the reagent. If not accounted for, this can lead to significant errors in stoichiometry and impact the reproducibility of the reaction. The presence of boroxine is a clear indicator of improper, overly anhydrous storage conditions.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a multi-faceted approach to storage and handling is required. The core tenets are the stringent exclusion of moisture and oxygen, coupled with temperature control.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all chemical degradation pathways.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, thus preventing protodeboronation and oxidation.
Moisture Desiccated EnvironmentMinimizes the risk of hydrolysis leading to protodeboronation.
Light Amber or Opaque ContainerProtects against potential photolytic degradation.
Container Tightly Sealed VialPrevents ingress of atmospheric contaminants.
Best Practices for Handling

Adherence to a strict handling protocol is as critical as maintaining optimal storage conditions. The following workflow is designed to minimize exposure to deleterious atmospheric conditions.

G A Equilibrate Container to Room Temperature in a Desiccator B Transfer to an Inert Atmosphere Environment (Glovebox or Schlenk Line) A->B C Quickly Weigh the Desired Amount into a Separate Vessel B->C D Tightly Reseal the Main Container Under Inert Gas C->D E Return Main Container to Refrigerated Storage D->E

References

Strategic Synthesis of 1-Alkyl-1H-pyrazol-4-ylboronic Acids: A Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Boronic Acid Scaffold in Drug Discovery

The 1-alkyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability, hydrogen bonding capabilities, and its role in defining the pharmacokinetic properties of numerous therapeutic agents.[1] When functionalized at the C4-position with a boronic acid or its corresponding ester, this heterocycle is transformed into a versatile building block, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient and modular construction of complex biaryl and heteroaryl structures that are central to many marketed drugs.[4][5]

The synthesis of 1-alkyl-1H-pyrazol-4-ylboronic acids, however, is not without its challenges. Issues of regioselectivity, functional group tolerance, and scalability often arise. This guide provides an in-depth analysis of the principal synthetic routes, moving beyond simple protocols to explain the underlying causality of experimental choices. We will explore three primary strategies: direct lithiation-borylation, synthesis via a 4-halo-pyrazole intermediate, and modern direct C-H activation techniques. Each protocol is presented as a self-validating system, grounded in established literature and designed for practical application in a research and development setting.

Route 1: Regioselective Lithiation and Borylation of 1-Alkyl-1H-pyrazoles

This is arguably the most direct and atom-economical approach. The strategy relies on the deprotonation of the C4-hydrogen of the pyrazole ring, which is rendered acidic by the cumulative electron-withdrawing effects of the adjacent nitrogen atoms. The resulting pyrazolyl anion is then trapped with an electrophilic boron source.

Principle and Mechanistic Insight

The key to this method's success is achieving regioselective deprotonation at the C4 position. The C5-hydrogen is also acidic, and competitive lithiation can occur, particularly with smaller N1-alkyl groups like methyl.[6][7] The choice of the lithiating agent and reaction conditions is therefore critical. Strong, non-nucleophilic bases such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are typically employed at cryogenic temperatures (-78 °C) to ensure kinetic control and minimize side reactions. The resulting lithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid, or with a boronate ester like isopropoxy pinacolborane (B₂pin) to directly form the more stable pinacol ester.

G cluster_start Starting Material cluster_process Lithiation-Borylation Sequence cluster_product Final Product start 1-Alkyl-1H-pyrazole lithiation Step 1: Lithiation Reagent: n-BuLi or LDA Temp: -78 °C Solvent: THF/Hexanes start->lithiation borylation Step 2: Borylation Reagent: B(OiPr)₃ or iPrOBpin Temp: -78 °C to RT lithiation->borylation workup Step 3: Hydrolysis/Workup Reagent: Aq. HCl or NH₄Cl borylation->workup product 1-Alkyl-1H-pyrazol-4-ylboronic Acid or Pinacol Ester workup->product

Caption: Workflow for the Lithiation-Borylation of 1-Alkyl-1H-pyrazoles.

Field-Proven Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester

This protocol is an improved method that proceeds via the isolation of a stable lithium hydroxy ate complex, enhancing scalability and final product purity.[8]

Materials:

  • 1-Methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Triisopropyl borate (B(OiPr)₃, 1.2 eq)

  • Pinacol (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Aqueous HCl (1 M)

  • Saturated aqueous NaCl (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is critical; its strong basicity is required for efficient deprotonation. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The use of triisopropyl borate over trimethyl borate often leads to cleaner reactions with fewer side products. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Ate Complex Formation & Pinacol Ester Synthesis: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the pH is ~7. Add pinacol (1.2 eq) and hexanes. Stir vigorously at room temperature for 4-6 hours to facilitate the transesterification to the stable pinacol ester.

  • Workup and Purification: Separate the organic layer. Extract the aqueous layer twice with hexanes or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to afford the pure 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

SubstrateBaseBoron SourceYield (%)Reference
1-Methylpyrazolen-BuLiB(OiPr)₃ / Pinacol~60%[9]
1-Ethylpyrazolen-BuLiB(OiPr)₃Good[6]
1-Phenylpyrazolen-BuLiCO₂ (then B(OH)₂)~80% (C5/ortho mix)[7]

Trustworthiness Note: The stability of the intermediate pyrazolyl anion is paramount. Maintaining cryogenic temperatures until the borylation step is complete is essential to prevent decomposition or isomerization. The direct conversion to the pinacol ester is highly recommended as free pyrazolylboronic acids can be prone to decomposition and protodeborylation, especially during purification.[6]

Route 2: Synthesis via 1-Alkyl-4-halopyrazole Intermediates

This classic and robust two-step approach involves the initial synthesis of a 4-halo-pyrazole (iodo- or bromo-), followed by a halogen-metal exchange and subsequent quenching with a boron electrophile. This method offers excellent regioselectivity, as the halogen unambiguously directs the position of borylation.

Step 2a: Synthesis of 1-Alkyl-4-halopyrazoles

The primary challenge is the regioselective installation of a halogen at the C4 position.

  • Electrophilic Halogenation: Direct halogenation of 1-alkylpyrazoles with reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can be effective. However, the reaction may lack selectivity, sometimes yielding di- or tri-halogenated products or substitution at other positions.

  • Cyclization/Halogenation: A more controlled method involves the multicomponent synthesis from hydrazines, acetylacetones, and a sodium halide source under electrochemical conditions, which provides high yields of 4-halopyrazoles.[10]

G cluster_start Precursors cluster_process Electrochemical Synthesis cluster_product Intermediate hydrazine Alkyl Hydrazine electro Electrocatalytic Three-Component Reaction hydrazine->electro acac Acetylacetone acac->electro nax NaX (X=Cl, Br, I) nax->electro halopyrazole 1-Alkyl-4-halopyrazole electro->halopyrazole

Caption: Synthesis of 4-Halopyrazole Precursors via Electrocatalysis.

Step 2b: Halogen-Metal Exchange and Borylation

This step is analogous to Route 1 but starts from the purified 4-halopyrazole. The halogen-metal exchange is typically very fast and clean, especially with 4-iodo or 4-bromo pyrazoles, using n-BuLi at -78 °C.

G cluster_start Intermediate cluster_process Exchange-Borylation Sequence cluster_product Final Product start 1-Alkyl-4-halopyrazole exchange Step 1: Halogen-Metal Exchange Reagent: n-BuLi or i-PrMgCl Temp: -78 °C start->exchange borylation Step 2: Borylation Reagent: B(OiPr)₃ or iPrOBpin exchange->borylation workup Step 3: Workup borylation->workup product 1-Alkyl-1H-pyrazol-4-ylboronic Acid or Pinacol Ester workup->product

Caption: Workflow for Halogen-Metal Exchange and Borylation.

Protocol: Synthesis of 1-Ethyl-1H-pyrazol-4-ylboronic acid pinacol ester from 1-Ethyl-4-iodopyrazole

Materials:

  • 1-Ethyl-4-iodopyrazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.05 eq)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin, 1.2 eq)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate

  • Brine, MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve 1-ethyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Halogen-Metal Exchange: Add n-BuLi (1.05 eq) dropwise. The reaction is often instantaneous. Stir for 30 minutes at -78 °C.

  • Borylation: Add iPrOBpin (1.2 eq) dropwise. This reagent is often preferred for direct ester formation as it is less reactive than B₂pin and provides cleaner conversions. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the product.

Halogen PrecursorExchange ReagentBoron SourceYield (%)Reference
4-Iodo-1H-pyrazole (N-protected)n-BuLiB(OiPr)₃High[6]
4-Bromo-1,3-dimethyl-1H-pyrazolen-BuLiB(OiPr)₃Good[9]

Expertise Note: The use of iodo- over bromo-pyrazoles is advantageous as the iodine-lithium exchange is faster and can be performed at lower temperatures, which better preserves sensitive functional groups.

Route 3: Direct C-H Borylation

This modern approach bypasses the need for pre-functionalized starting materials (halides) or cryogenic organometallic intermediates. It employs a transition-metal catalyst, typically Iridium-based, to directly and selectively replace a C-H bond with a boryl group.

Principle and Mechanistic Insight

Iridium-catalyzed C-H borylation has become a powerful tool in synthesis.[11] The regioselectivity is primarily governed by sterics; the catalyst will borylate the most accessible, least sterically hindered C-H bond.[12] For 1-alkyl-1H-pyrazoles, the C4 position is often electronically and sterically favored, though mixtures with C5-borylated products can occur depending on the N1-substituent and ligands. The active catalytic species is generated in situ from an Iridium precursor (e.g., [Ir(cod)OMe]₂) and a ligand (e.g., dtbpy).

G cluster_cat Catalytic Cycle cat_start [Ir(L)]⁺ oxidative_add C-H Oxidative Addition cat_start->oxidative_add borylation_step Borylation oxidative_add->borylation_step reductive_elim Reductive Elimination reductive_elim->cat_start Regeneration product Borylated Pyrazole + H-Bpin reductive_elim->product borylation_step->reductive_elim start 1-Alkyl-1H-pyrazole + B₂pin₂ start->oxidative_add

Caption: Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

Illustrative Protocol: Direct Borylation of 1-Butyl-1H-pyrazole

Materials:

  • 1-Butyl-1H-pyrazole (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 eq)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Cyclohexane

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with [Ir(cod)OMe]₂, dtbpy, and B₂pin₂. Add anhydrous cyclohexane followed by 1-butyl-1H-pyrazole.

  • Reaction: Seal the tube and heat the mixture at 80 °C for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to isolate the 1-butyl-1H-pyrazol-4-ylboronic acid pinacol ester.

SubstrateCatalyst SystemYield (%)Selectivity (C4:C5)Reference
Pyrazole[Ir(cod)Cl]₂/dtbpyGoodC4 selective[11]
Substituted Indoles[Ir] catalysts43-76%Varies[11]

Authoritative Grounding: While highly efficient, the main drawback of this method is often the cost of the iridium catalyst. Furthermore, achieving perfect C4 regioselectivity can be challenging, and separation of isomers may be required. The steric and electronic properties of both the N1-substituent and any other groups on the pyrazole ring will influence the outcome.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: LithiationRoute 2: Via Halo-pyrazoleRoute 3: Direct C-H Borylation
Regioselectivity Good to Moderate (Kinetic control)Excellent (Pre-functionalized)Good to Moderate (Steric control)
Number of Steps 121
Functional Group Tol. Poor (requires protection)Good (post-halogenation)Excellent
Reagents/Conditions Pyrophoric (n-BuLi), CryogenicPyrophoric, CryogenicExpensive catalyst, High temp.
Scalability Moderate (exotherm, temp. control)GoodGood (catalytic)
Key Advantage Atom economical, directUnambiguous regioselectivityHigh functional group tolerance
Key Disadvantage Cryogenics, potential C5-lithiationExtra synthetic stepCatalyst cost, potential isomers

Application in Suzuki-Miyaura Coupling

The synthesized 1-alkyl-1H-pyrazol-4-ylboronic acids are powerful reagents for constructing C-C bonds. A typical application involves coupling with an aryl or heteroaryl halide to produce complex molecules, often as a key step in the synthesis of a pharmaceutical target.[4][13]

pyrazole_boronic [label=<

1-Alkyl-1H-pyrazol-4-ylboronic acid ester

];

aryl_halide [label=<

Aryl Halide (X=Br, I, OTf)

];

product [label=<

4-Aryl-1-alkyl-1H-pyrazole

];

reagents [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., Na₂CO₃, K₃PO₄)\nSolvent (e.g., Dioxane/H₂O)", shape=box, style=dotted];

{rank=same; pyrazole_boronic; aryl_halide;}

pyrazole_boronic -> product [style=invis]; aryl_halide -> product;

reagents -> aryl_halide [dir=none, style=dashed];

{pyrazole_boronic, aryl_halide} -> reagents [style=invis]; }

Caption: General Scheme for Suzuki-Miyaura Cross-Coupling.

Conclusion

The synthesis of 1-alkyl-1H-pyrazol-4-ylboronic acids is a critical enabling technology for drug discovery programs. The choice of synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and tolerance for sensitive functional groups.

  • Direct lithiation-borylation offers a fast and direct route but requires careful control of reaction conditions to ensure regioselectivity.

  • The halogen-metal exchange pathway provides unparalleled regiocontrol at the cost of an additional synthetic step.

  • Direct C-H borylation represents the state-of-the-art, offering superb functional group tolerance and operational simplicity, albeit with potential challenges in catalyst cost and selectivity.

By understanding the causality and limitations of each method, researchers can confidently select and execute the optimal strategy to accelerate their research and development efforts.

References

The Ascendancy of Pyrazole Boronic Acids in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architects of Future Materials

In the dynamic landscape of material science, the quest for novel molecular building blocks that offer precision, versatility, and enhanced functionality is relentless. Among the rising stars in the synthetic chemist's toolkit are pyrazole boronic acids. These unassuming heterocyclic compounds are rapidly demonstrating their prowess as pivotal components in the rational design of a new generation of advanced materials. Their unique duality, combining the robust, electron-rich nature of the pyrazole ring with the versatile reactivity of the boronic acid moiety, unlocks pathways to materials with tailored electronic, optical, and structural properties. This guide serves as an in-depth exploration of the burgeoning potential of pyrazole boronic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their application in material science, grounded in mechanistic insights and practical methodologies.

The Core Tenets of Pyrazole Boronic Acids: A Symphony of Structure and Reactivity

The remarkable utility of pyrazole boronic acids in material science stems from the synergistic interplay of its two key functional components: the pyrazole core and the boronic acid group.

The Pyrazole Nucleus: A Bastion of Stability and Functionality. The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, imparts a unique set of properties. It is a thermally and chemically stable scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of electronic and steric characteristics. This inherent tunability is paramount in designing materials with specific charge transport, photophysical, or recognition capabilities.

The Boronic Acid Gateway: A Master Key for Molecular Construction. The boronic acid group, often protected as a pinacol ester for enhanced stability, is the reactive handle that enables the integration of the pyrazole unit into larger molecular architectures. It is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and mild method for forming carbon-carbon bonds. This reaction's broad functional group tolerance and predictable reactivity make it an indispensable tool for the synthesis of complex polymers, dendrimers, and functional small molecules.

Below is a generalized workflow for the synthesis of materials using pyrazole boronic acids, highlighting the central role of the Suzuki-Miyaura coupling.

G cluster_start Starting Materials cluster_synthesis Synthesis of Pyrazole Boronic Acid cluster_polymerization Material Synthesis cluster_product Final Material Pyrazole Precursor Pyrazole Precursor Borylation Borylation Pyrazole Precursor->Borylation Boronating Agent Boronating Agent Boronating Agent->Borylation Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Aryl/Heteroaryl Halide->Suzuki-Miyaura Coupling Pyrazole Boronic Acid Pyrazole Boronic Acid Borylation->Pyrazole Boronic Acid Intermediate Functional Material Functional Material Suzuki-Miyaura Coupling->Functional Material Pyrazole Boronic Acid->Suzuki-Miyaura Coupling

Figure 1: General synthetic workflow for materials derived from pyrazole boronic acids.

Applications in Organic Electronics and Optoelectronics: Illuminating the Future

The tunable electronic properties of pyrazole derivatives make them highly attractive for applications in organic electronics. Pyrazole boronic acids serve as key building blocks for the synthesis of electroluminescent polymers and hole-transporting materials for Organic Light-Emitting Diodes (OLEDs).

Electroluminescent Polymers

By strategically designing pyrazole boronic acid monomers, polymers with desirable photophysical properties can be synthesized. The pyrazole unit can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving charge injection and transport.

A novel class of electroluminescent pyrazole-based polymers has been synthesized and has demonstrated bright electroluminescence, showing promise for various applications. These materials are part of a growing field of research into the use of pyrazole derivatives in organic electronics.

Hole-Transporting Materials (HTMs) for OLEDs

Efficient hole injection and transport are critical for high-performance OLEDs. Pyrazole-containing compounds, synthesized via Suzuki-Miyaura coupling with pyrazole boronic acids, have been investigated as hole-transporting materials. The nitrogen-rich pyrazole core can facilitate hole transport, and by tuning the peripheral substituents, the material's ionization potential can be matched with the anode's work function, leading to improved device efficiency and stability. For instance, dimer structures of pyrazoline derivatives have been synthesized to create stable films for use as hole transport materials in electroluminescent devices.

Compound/Polymer Application Key Performance Metric Reference
Pyrazole-based PolymersElectroluminescent Layer in OLEDsBright Electroluminescence[1]
Pyrazoline DimersHole Transport Material in OLEDsStable Film Formation[2]
Trifluoromethyl Substituted PyrazoloquinolinesEmitter in OLEDsMax. Brightness: ~1436.0 cd/m², Current Efficiency: up to 1.26 cd/A[3]
fac-Co(ppz)₃Hole-Transporting Layer in OLEDsExternal Quantum Efficiency > 1.0%, Brightness > 5000 Cd/m²[4]

Table 1: Performance of selected pyrazole-based materials in organic electronic devices.

Experimental Protocol: Synthesis of a Pyrazole-Containing Polymer via Suzuki-Miyaura Polymerization

This protocol provides a general methodology for the synthesis of a pyrazole-containing polymer for potential use in organic electronics.

Materials:

  • 1,4-Dibromo-2,5-didodecylbenzene

  • 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1,4-dibromo-2,5-didodecylbenzene (1.0 mmol), 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent and Base Addition: Add toluene (10 mL) and the 2 M aqueous sodium carbonate solution (5 mL) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon) for 48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into methanol (100 mL) to precipitate the polymer.

  • Purification: Filter the polymer and wash it sequentially with deionized water and methanol. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer.

  • Drying: Dry the purified polymer under vacuum at 60 °C overnight.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura coupling, known for its good stability and activity.

  • Base: Sodium carbonate is a mild and effective base for this reaction, facilitating the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki-Miyaura reactions, allowing for the dissolution of both organic and inorganic reagents.

  • Degassing: The removal of oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.

Sensing Applications: Detecting the Invisible

The ability of the boronic acid moiety to reversibly bind with diols forms the basis of its application in chemical sensors. Pyrazole boronic acids can be incorporated into fluorescent or colorimetric probes for the detection of biologically important molecules like carbohydrates and for monitoring ions.

The pyrazole ring itself can act as a chelating ligand for metal ions, and when combined with a boronic acid group, it can lead to sensors with enhanced selectivity and sensitivity. Pyrazole derivatives have shown remarkable photophysical properties and synthetic versatility, making them superior scaffolds for chemosensors.

G cluster_sensor Sensor Design cluster_interaction Sensing Mechanism cluster_signal Signal Transduction Pyrazole Boronic Acid Pyrazole Boronic Acid Binding Event Binding Event Pyrazole Boronic Acid->Binding Event Fluorophore Fluorophore Fluorophore->Binding Event Analyte (Diol) Analyte (Diol) Analyte (Diol)->Binding Event Signal Change Fluorescence Change Binding Event->Signal Change

Figure 2: Principle of a fluorescent sensor based on pyrazole boronic acid.

Quantitative Analysis of Analyte Binding

The binding affinity of a pyrazole boronic acid-based sensor for a specific analyte can be quantified by determining the association constant (Kₐ). This is typically done through titration experiments where the change in a spectroscopic signal (e.g., fluorescence intensity) is monitored as a function of analyte concentration. The data can then be fitted to a binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

Analyte Sensor Type Detection Method Key Finding Reference
Cu²⁺, Co²⁺, Fe³⁺Luminescent PolymerFluorescence QuenchingHigh quenching efficiency (Ksv up to 1.62 x 10⁴ M⁻¹)[5]
GlucoseFluorescent ChemosensorRatiometric FluorescenceSelective detection of glucose[6]
Various cis-diolsBoronic Acid-based MaterialsFluorescence, ColorimetrySpecific binding and detection[7]
Cu²⁺Colorimetric SensorColor ChangeSelective binding in the presence of other ions[8]

Table 2: Examples of pyrazole boronic acid-based sensors and their performance.

Porous Materials: Engineering Voids for Functionality

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole boronic acids, or their carboxylate derivatives, can be employed as multitopic ligands to build robust and functional MOFs. These materials exhibit high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

Gas Storage and Separation

The porosity of pyrazole-based MOFs can be tailored to selectively adsorb certain gases. For instance, MOFs constructed from pyrazole dicarboxylate linkers have shown high capacity and selectivity for the capture of formaldehyde, a common indoor air pollutant. The pyrazole moieties within the framework can provide specific interaction sites for guest molecules, enhancing the material's separation performance.

MOF Linker Application Key Performance Metric Reference
Al-3.5-PDA (MOF-303)3,5-pyrazoledicarboxylateFormaldehyde CaptureSaturation adsorption capacity of 5 mmol g⁻¹[9][10]

Table 3: Gas adsorption properties of a pyrazole-based MOF.

Catalysis

The well-defined porous structure of pyrazole-based MOFs can be exploited for catalytic applications. The metal nodes can act as catalytic sites, while the pyrazole linkers can be functionalized to introduce additional catalytic functionalities. The uniform pore size can also lead to size- and shape-selective catalysis. While the direct use of pyrazole boronic acids in catalytic materials is an emerging area, the incorporation of pyrazole ligands into porous frameworks holds significant promise.

Future Perspectives and Challenges

The field of pyrazole boronic acids in material science is still in its early stages, with vast unexplored territories. Future research will likely focus on:

  • Developing novel pyrazole boronic acid monomers with more complex functionalities to access materials with enhanced properties.

  • Exploring new polymerization techniques beyond Suzuki-Miyaura coupling to create a wider range of polymer architectures.

  • Designing multifunctional materials that combine, for example, sensing and catalytic properties within a single framework.

  • Investigating the potential of boron-rich pyrazole materials for applications such as neutron shielding, leveraging the high neutron cross-section of the boron-10 isotope.[11][12][13][14][15]

However, challenges remain, including the scalability of synthesis for some complex pyrazole boronic acids and the long-term stability of boronic acid-containing materials in certain environments. Addressing these challenges will be crucial for the widespread adoption of these promising building blocks in commercial applications.

Conclusion

Pyrazole boronic acids represent a powerful and versatile platform for the design and synthesis of a new generation of advanced materials. Their unique combination of a stable, tunable heterocyclic core and a highly reactive boronic acid handle provides an elegant and efficient route to materials with tailored properties for a wide range of applications, from organic electronics and sensing to porous materials. As our understanding of the structure-property relationships in these systems deepens, we can expect to see the emergence of even more innovative and impactful materials built upon the foundation of pyrazole boronic acids.

References

A Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, the rationale behind its synthesis, and its critical role in constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This document serves as a practical resource, detailing not only the compound's properties but also providing field-proven insights into its application, including a detailed experimental protocol for the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction: The Strategic Value of Pyrazole Boronic Acids

In the landscape of medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their frequent appearance in biologically active compounds. The pyrazole nucleus is one such scaffold, known for enhancing pharmacokinetic properties and facilitating crucial interactions with biological targets.[1] When functionalized with a boronic acid group, the pyrazole ring is transformed into a highly versatile and reactive building block.

This compound belongs to this valuable class of reagents. Its dual functionality—the biologically relevant pyrazole core and the synthetically powerful boronic acid moiety—makes it an indispensable tool for generating novel carbon-carbon bonds, enabling the synthesis of complex molecules that are often the foundation of new therapeutic agents. The isobutyl group provides specific lipophilic character, which can be strategically utilized by medicinal chemists to modulate the properties of the final compound.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's identity and properties is the bedrock of reproducible science. This compound is a well-characterized solid compound used in organic synthesis.

Identifier Value Source
IUPAC Name [1-(2-methylpropyl)pyrazol-4-yl]boronic acid[2][3]
Common Name This compound[4][5][6]
CAS Number 929094-25-7[2][4][5]
Molecular Formula C₇H₁₃BN₂O₂[2][4]
Molecular Weight 168.00 g/mol [2][7]
Appearance Solid[2][8]
Purity Typically ≥97%[4]

Note: Data sourced from commercial suppliers and chemical databases.

Synthesis and Reactivity: The Chemistry of a Key Building Block

The synthesis of pyrazole-4-boronic acids and their esters is a critical process that enables their use in research and development. While various methods exist, a common strategy involves the borylation of a halogenated pyrazole precursor.

General Synthesis Workflow

The preparation often starts with a 1-substituted-4-halopyrazole. This precursor undergoes a metal-halogen exchange or a palladium-catalyzed borylation reaction with a boron source, such as pinacol diboron (B₂pin₂), followed by hydrolysis to yield the boronic acid. The choice of an N-substituted group (like isobutyl) early in the synthesis is a deliberate strategic decision, as it avoids potential side reactions associated with an unprotected pyrazole N-H during subsequent coupling steps.[9][10]

Below is a conceptual workflow for the synthesis of a 1-alkyl-1H-pyrazol-4-boronic acid pinacol ester, a common and stable precursor to the final boronic acid.

G cluster_0 Synthesis Workflow A 1-Isobutyl-4-bromopyrazole (Starting Material) D Reaction Mixture in Aprotic Solvent (e.g., Dioxane) A->D B Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) B->D C Pinacol Diboron (B₂pin₂) (Boron Source) C->D E Heat (e.g., 80-100 °C) D->E Catalytic Borylation F Workup & Purification (Extraction, Chromatography) E->F G 1-Isobutyl-1H-pyrazole-4-boronic acid, pinacol ester (Stable Intermediate) F->G H Hydrolysis (e.g., Acidic conditions) G->H I this compound (Final Product) H->I

Caption: Conceptual workflow for the synthesis of pyrazole boronic acids.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[11]

The reaction's success hinges on a palladium catalyst that cycles through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The use of pyrazole boronic acids in this reaction allows for the direct and efficient installation of the pyrazole moiety onto various aromatic and heterocyclic systems.

G cluster_1 Suzuki-Miyaura Coupling Logic PBA This compound Catalyst Pd(0) Catalyst + Ligand PBA->Catalyst ArX Aryl / Heteroaryl Halide (R-X) ArX->Catalyst Product Coupled Product (Pyrazolyl-Aryl) Catalyst->Product Catalytic Cycle Base Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Base->Catalyst Activates Solvent Solvent System (e.g., Dioxane/Water) Solvent->Catalyst Medium

Caption: Key components and their relationship in the Suzuki-Miyaura reaction.

Application in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in many approved drugs, valued for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[1] Pyrazole-containing drugs are used to treat a wide range of diseases, including cancer and inflammatory conditions.[1][12]

This compound provides a direct route to incorporate this privileged scaffold. By coupling it with various aryl or heteroaryl halides, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The isobutyl substituent offers a point for modification and can influence the compound's solubility, lipophilicity, and ultimately, its pharmacokinetic profile. This makes it a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other high-value therapeutic targets.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To synthesize a 4-aryl-1-isobutyl-1H-pyrazole derivative.

Materials:

  • This compound (1.1 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: Place the aryl bromide (0.1 mmol, 1.0 equiv.) into a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the tube, add this compound (0.11 mmol, 1.1 equiv.), sodium carbonate (0.25 mmol, 2.5 equiv.), and the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 5 mol%).

    • Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[11][13] The Pd(PPh₃)₄ catalyst is a reliable choice for a broad range of substrates.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a self-validating step to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (total volume 2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.[13]

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.

    • Field Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the limiting reagent (aryl bromide).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-1-isobutyl-1H-pyrazole.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its robust reactivity in Suzuki-Miyaura coupling, combined with the favorable biological properties of the pyrazole core, ensures its continued relevance.[14] This guide provides the foundational knowledge and practical insights necessary for researchers to effectively leverage this versatile building block in their synthetic programs, accelerating the journey from molecular concept to potential therapeutic reality.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Isobutyl-1H-pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly sought after in drug design. The pyrazole scaffold is a versatile bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. This has led to its incorporation into numerous clinically successful drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral agents.[3]

The functionalization of the pyrazole ring is a key strategy for modulating the biological activity and pharmacokinetic profile of drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for the synthesis of complex molecules, particularly for the formation of carbon-carbon bonds between sp²-hybridized centers.[4] This palladium-catalyzed reaction offers a mild and efficient route to couple (1-Isobutyl-1H-pyrazol-4-yl)boronic acid with a variety of aryl and heteroaryl halides, providing access to a rich chemical space of novel pyrazole-containing compounds. The isobutyl group at the N1 position enhances lipophilicity and can influence the metabolic stability and target engagement of the final molecule. This guide provides a detailed protocol and in-depth discussion on the Suzuki-Miyaura coupling of this compound, aimed at researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A general representation of this cycle is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R¹-B(OR)₂ Base Ar-Pd(II)L2-R Ar-Pd(II)L₂-R¹ Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R¹ Product_output 4-Aryl-1-isobutyl-1H-pyrazole (Ar-R¹) Reductive_Elimination->Product_output R1BOH2 R¹-B(OH)₂ Borate [R¹-B(OH)₃]⁻ (Activated Boronate) R1BOH2->Borate + Base Base Base (e.g., OH⁻) Base->Borate Borate->Transmetalation ArX_input Aryl Halide (Ar-X) ArX_input->Oxidative_Addition R1BOH2_input This compound (R¹-B(OH)₂)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A critical aspect of the mechanism is the activation of the boronic acid by a base.[5][6][7] The base converts the neutral boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6] The choice of base is therefore crucial for the reaction's success.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different aryl halides or for scaling up the reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-isobutyl-1H-pyrazole.

Key Reaction Parameters and Troubleshooting

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts. Buchwald-Hartwig precatalysts (e.g., SPhos Pd G3) can also be highly effective.[8]Catalyst decomposition (blackening): Ensure a thoroughly deoxygenated reaction mixture. Use a robust ligand. Low conversion: Increase catalyst loading (e.g., to 5 mol%).
Ligand Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often optimal for heteroaryl couplings, as they promote oxidative addition and reductive elimination.[8]Low yield: Screen different ligands. The choice of ligand is often substrate-dependent.
Base Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for heteroaryl boronic acids.[8] The base activates the boronic acid for transmetalation.[5][6]Incomplete reaction: Use a stronger base (e.g., Cs₂CO₃). Ensure the base is finely powdered for better solubility. Protodeboronation: A weaker base or anhydrous conditions may be necessary.
Solvent A mixture of an aprotic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typical. The water helps to dissolve the inorganic base.[9] Anhydrous conditions can sometimes be beneficial to prevent protodeboronation.Poor solubility of reagents: A more polar solvent like DMF may be required, but can sometimes lead to side reactions. Low reaction rate: Higher boiling point solvents (e.g., toluene, xylene) allow for higher reaction temperatures.
Temperature Typically in the range of 80-120 °C. Microwave irradiation can significantly reduce reaction times.Decomposition of starting materials or product: Lower the reaction temperature. Slow reaction: Increase the temperature.

Common Side Reactions and Mitigation Strategies

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of 1-isobutyl-1H-pyrazole. This can be minimized by using anhydrous conditions, a milder base, or by using the corresponding boronic ester (e.g., pinacol ester).

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this side reaction.[4]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be suppressed by the choice of ligand and base.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 4-aryl-1-isobutyl-1H-pyrazoles. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of catalyst, ligand, base, and solvent is essential for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel pyrazole-containing molecules with therapeutic potential.

References

Palladium Catalyst Selection for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in constructing biaryl and heteroaryl structures has made it indispensable in pharmaceutical and materials science research. Pyrazole moieties, in particular, are prevalent scaffolds in a vast number of FDA-approved drugs, making their integration into complex molecules a critical synthetic challenge.[1] This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal palladium catalyst system for the coupling of pyrazole boronic acids and their derivatives. We will delve into the mechanistic nuances, explore the impact of ligand architecture, and provide detailed, field-proven protocols to empower researchers to navigate the complexities of these challenging yet vital transformations.

The Unique Challenge of Pyrazole Coupling Partners

While the Suzuki-Miyaura reaction is robust, its application to nitrogen-rich heterocycles like pyrazoles introduces specific challenges that must be addressed through careful catalyst and condition selection.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center. This interaction can sequester the active catalyst, leading to reduced reaction rates or complete inhibition. For unprotected N-H pyrazoles, this effect is particularly pronounced, as the acidic proton can participate in deleterious side reactions.[2][3]

  • Protodeboronation: Pyrazole boronic acids, like many heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often residual water in the presence of a base), leading to the formation of the unsubstituted pyrazole and reducing the yield of the desired coupled product.[2][4]

  • Reactivity of the Halide/Triflate: The nature of the leaving group on the coupling partner is critical. While iodides and bromides are generally reactive, the use of more cost-effective but less reactive chlorides requires highly active catalyst systems. Pyrazole triflates offer a valuable alternative, often demonstrating excellent reactivity.[5][6][7]

Understanding these challenges is the first step toward rational catalyst selection. The goal is to choose a system that is reactive enough to overcome the hurdles of C-Cl activation or sterically hindered substrates while remaining stable against deactivation by the pyrazole moiety itself.

The Anatomy of the Catalyst System: Palladium Source and Ligand

The "palladium catalyst" is, in fact, a system comprising a palladium precursor and a supporting ligand. The synergy between these two components dictates the outcome of the reaction.

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of ligand profoundly influences the rate and efficiency of each of these steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition (R'-X) Trans Ar-Pd(II)-R(L_n) OxAd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (forms R-R') Product Pyrazole-R Trans->Product Reactants Pyrazole-X + R-B(OR)₂ Reactants->OxAd Electrophile Reactants->Trans Nucleophile caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Palladium Precursors

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precursor or introduced directly as a preformed complex.

  • Common Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used. They require coordination to the phosphine ligand and subsequent reduction to form the active Pd(0) catalyst.

  • Palladium Precatalysts: Modern approaches favor the use of "precatalysts," which are stable, well-defined Pd(II) complexes that readily generate the active Pd(0) species under reaction conditions. Buchwald's precatalysts (e.g., XPhos Pd G2, SPhos Pd G3) are particularly effective for challenging heteroaryl couplings.[10] They offer improved stability, reproducibility, and catalyst efficiency.[6]

Ligand Selection: The Key to Success

The ligand stabilizes the palladium center and modulates its electronic and steric properties. For pyrazole couplings, bulky, electron-rich phosphine ligands are the undisputed champions.[11][12]

Ligand ClassExamplesKey Characteristics & Applications
Biaryl Monophosphines XPhos, SPhos, DavePhosWorkhorses for Heteroaryls. Bulky and electron-rich.[11] Promote fast oxidative addition (especially for chlorides) and efficient reductive elimination. Excellent for sterically demanding substrates and couplings involving unprotected N-H heterocycles.[2]
Dialkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich and sterically demanding. Often used with Pd₂(dba)₃. Effective for a wide range of substrates, including aryl chlorides and triflates.[13]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand offering good stability. A classic choice, particularly effective for coupling pyrazole triflates with arylboronic acids.[5][7][14]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable Pd-complexes. Offer an alternative to phosphine ligands with high thermal stability and catalytic activity.[15]

The rationale for using bulky, electron-rich ligands like SPhos and XPhos is twofold:

  • Steric Bulk: The large size of the ligand promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive dimeric palladium species.

  • Electron-Donating Ability: The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[11]

Catalyst_Selection_Flowchart start Start: Select Catalyst System q_leaving_group What is the leaving group? start->q_leaving_group q_nh_protection Is the Pyrazole N-H protected? q_leaving_group->q_nh_protection Br / I cat_buchwald Use Buchwald Precatalyst (e.g., XPhos/SPhos Pd G2/G3) q_leaving_group->cat_buchwald Cl cat_dppf Consider PdCl₂(dppf) or Pd(PPh₃)₄ with added dppf q_leaving_group->cat_dppf OTf q_sterics Are substrates sterically hindered? q_nh_protection->q_sterics Yes (Protected) q_nh_protection->cat_buchwald No (Unprotected) q_sterics->cat_buchwald Yes cat_standard Standard conditions are likely sufficient (e.g., Pd(PPh₃)₄) q_sterics->cat_standard No increase_loading Increase catalyst loading and/or add extra ligand cat_buchwald->increase_loading If reaction is slow

Fig. 2: Decision workflow for catalyst selection.

Experimental Protocols

The following protocols are designed as robust starting points for common scenarios in pyrazole coupling. Optimization of temperature, base, and solvent may be required for specific substrates.

Protocol 1: General Coupling of an N-H Free Halopyrazole with an Arylboronic Acid

This protocol is adapted from methodologies developed for challenging heteroaryl couplings and utilizes a Buchwald-type precatalyst for maximum reliability, especially with bromopyrazoles or challenging boronic acids.[2][10]

Materials:

  • Halopyrazole (e.g., 4-bromo-1H-pyrazole) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • XPhos Pd G2 precatalyst (0.02 - 0.05 mmol, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add the halopyrazole, arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Place the vessel in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality: The use of a strong base like K₃PO₄ is crucial for activating the boronic acid for transmetalation.[11] The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[2] The XPhos ligand system is chosen for its proven efficacy with N-H free heterocycles, where it accelerates the catalytic cycle and mitigates catalyst inhibition.[2] Using 2 equivalents of the boronic acid can help drive the reaction to completion, compensating for any protodeboronation.[2]

Protocol 2: Coupling of a Pyrazole Triflate with an Arylboronic Acid

Pyrazole triflates are excellent electrophiles for Suzuki couplings. This protocol utilizes a dppf-based ligand system, which has been shown to be highly effective for this specific transformation.[5][7]

Materials:

  • Pyrazole triflate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • PdCl₂(dppf) (0.08 mmol, 8 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the pyrazole triflate, arylboronic acid, K₃PO₄, PdCl₂(dppf), and additional dppf ligand.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and immerse it in an oil bath preheated to 100 °C.

  • Stir the reaction for 16 hours. Monitor progress by TLC or LC-MS.

  • After cooling, remove the solvent in vacuo.

  • Take up the residue in a suitable solvent like toluene or ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Causality: Pyrazole triflates can be more reactive than the corresponding bromides. The use of additional dppf ligand was found to significantly increase product yields.[5][7] This suggests that maintaining a sufficient ligand-to-palladium ratio is critical to prevent catalyst decomposition or the formation of less active species at elevated temperatures. The use of anhydrous conditions and a higher loading of the boronic acid helps to maximize the efficiency of the transmetalation step.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active catalyst for the substrate (e.g., using PPh₃ for a chloride). 3. Catalyst poisoning by N-H pyrazole. 4. Poor quality boronic acid (decomposed).1. Use a fresh bottle of catalyst/ligand; consider a robust precatalyst. 2. Switch to a more active ligand system (e.g., XPhos, SPhos).[2][11] 3. Increase catalyst and ligand loading; ensure the base is strong enough. 4. Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[4]
Significant Protodeboronation 1. Presence of excess water or protic solvents. 2. Reaction temperature is too high or reaction time is too long. 3. Boronic acid is inherently unstable.1. Use anhydrous solvents and a well-dried base. 2. Attempt the reaction at a lower temperature; monitor closely to avoid excessive heating after completion. 3. Switch to a more stable boronate ester (MIDA, pinacol) or a potassium trifluoroborate salt.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Ensure the reaction vessel is thoroughly purged with an inert gas. 2. This is sometimes unavoidable but can be minimized by ensuring the oxidative addition step is efficient.
Reaction Stalls 1. Catalyst deactivation over time. 2. Base is consumed or is not strong enough.1. Add another portion of catalyst mid-reaction. 2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).

Conclusion

The successful Suzuki-Miyaura coupling of pyrazole boronic acids is an achievable goal that hinges on a rational approach to catalyst selection. The challenges posed by the pyrazole nucleus—namely its potential for catalyst inhibition—are effectively overcome by employing modern, highly active catalyst systems. Bulky, electron-rich biaryl monophosphine ligands, particularly when used in the form of stable palladium precatalysts, provide the reactivity and stability needed to couple a wide range of pyrazole derivatives with aryl and heteroaryl partners. By understanding the underlying mechanistic principles and starting with robust, optimized protocols, researchers can confidently incorporate the valuable pyrazole scaffold into complex molecular architectures, accelerating discovery in drug development and beyond.

References

The Strategic Application of (1-Isobutyl-1H-pyrazol-4-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole motif stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for medicinal chemists.[3] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[4] Its synthetic tractability and favorable drug-like properties have cemented its importance in the development of novel therapeutics.[1][5]

Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, a significant number, including Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its significance in oncology.[2] The strategic functionalization of the pyrazole core is paramount in modulating the potency, selectivity, and pharmacokinetic profile of these inhibitors. This is where boronic acids, and specifically (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, play a pivotal role. The boronic acid group is a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing carbon-carbon bonds and assembling complex molecular architectures from simpler building blocks.[6][7]

This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utility in the synthesis of protein kinase inhibitors. We will delve into the underlying principles, provide detailed experimental protocols, and showcase the power of this reagent in generating novel therapeutic candidates.

Core Application: A Building Block for Targeted Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of small molecule kinase inhibitors.[2][8] Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[9]

The isobutyl group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and steric profile, potentially enhancing its cell permeability and modulating its binding affinity to the target kinase. The boronic acid at the C4 position serves as the reactive site for the Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This modularity is crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's properties.

Targeting Key Signaling Pathways in Oncology

This compound is a valuable tool for the synthesis of inhibitors targeting critical oncogenic signaling pathways, such as the Tropomyosin receptor kinase (TRK) and Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathways.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway:

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are involved in cell proliferation, differentiation, and survival.[10] Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of cancers.[11]

Below is a diagram illustrating the TRK signaling pathway and the point of intervention for TRK inhibitors.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding & Dimerization PLCg PLCγ TRK_Receptor->PLCg Activation PI3K PI3K TRK_Receptor->PI3K Activation RAS RAS TRK_Receptor->RAS Activation Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TRK_Inhibitor TRK Inhibitor (Synthesized using (1-Isobutyl-1H-pyrazol- 4-yl)boronic acid) TRK_Inhibitor->TRK_Receptor Inhibition

Caption: TRK Signaling Pathway and Inhibition.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway:

The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[12] Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune disorders.

The following diagram depicts the JAK-STAT signaling pathway and the mechanism of inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription JAK_Inhibitor JAK Inhibitor (Synthesized using (1-Isobutyl-1H-pyrazol- 4-yl)boronic acid) JAK_Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Protocols: Synthesis of a 4-Aryl-1-isobutyl-1H-pyrazole via Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow Reactants Reactants: This compound Aryl/Heteroaryl Halide Pd Catalyst & Ligand Base Reaction_Setup Reaction Setup: Inert Atmosphere (Ar/N2) Anhydrous Solvent Reactants->Reaction_Setup Heating Heating: (e.g., 80-120 °C) Monitoring by TLC/LC-MS Reaction_Setup->Heating Workup Workup: Aqueous Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product 4-Aryl-1-isobutyl-1H-pyrazole (Final Product) Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), palladium catalyst (5 mol%), and base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/H₂O) via syringe. The final concentration of the boronic acid should be approximately 0.1 M.

  • Heating: Place the reaction flask in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-isobutyl-1H-pyrazole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.[13]

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[14]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitates the formation of the active boronate species.[15]

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the reaction efficiency. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), stabilize the palladium center and facilitate the catalytic cycle.[16]

Data Presentation: Potency of Pyrazole-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of representative pyrazole-containing kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin57[17]
Pyrazolo[1,5-a]pyrimidinesBMPR274[18]
N-phenyl pyrazolinesHs578T (cell line)3.95 µM[7]
Ruxolitinib (Jakafi®)JAK1/JAK2~3[19]

Note: The IC₅₀ values are for representative compounds within the cited class and may not have been synthesized using this compound specifically.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the modern drug discovery toolkit. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of diverse libraries of pyrazole-containing compounds, particularly for the development of potent and selective protein kinase inhibitors. The ability to readily modify the aryl or heteroaryl group at the 4-position allows for fine-tuning of the pharmacological properties of the resulting molecules. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and effective kinase inhibitors will undoubtedly grow. Reagents like this compound will continue to be instrumental in empowering medicinal chemists to design and synthesize the next generation of targeted therapies.

References

Application Note: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction is particularly vital for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[3] Pyrazole moieties, specifically, are of high strategic importance due to their presence in numerous biologically active compounds. However, the coupling of pyrazole boronic acids presents a unique set of challenges that can significantly impact reaction efficiency and yield.

Key among these challenges are the propensity for protodeboronation and potential catalyst inhibition by the nitrogen-rich pyrazole ring.[4][5] This application note provides a comprehensive guide to overcoming these hurdles through strategic solvent selection. We will explore the mechanistic role of the solvent, detail the specific issues associated with pyrazole boronic acids, and provide a systematic protocol for solvent screening and optimization to ensure robust and reproducible Suzuki-Miyaura couplings in drug discovery and development workflows.

The Mechanistic Role of the Solvent in Suzuki-Miyaura Coupling

The solvent is not a passive medium in the Suzuki-Miyaura reaction; it actively influences every stage of the catalytic cycle.[6][7] A fundamental understanding of these interactions is crucial for rational solvent choice. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the aryl-halide (or pseudohalide) bond.[1] Solvent polarity can play a significant role here; more polar solvents can stabilize the polar transition states involved, potentially accelerating this often rate-determining step.[10][11]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12] The solvent's ability to dissolve the inorganic base and facilitate the formation and transfer of this boronate complex is critical. Biphasic systems, often involving water, are commonly used to ensure both the organic substrates and inorganic base are sufficiently solubilized.[13][14]

  • Reductive Elimination : The final step forms the new C-C bond and regenerates the Pd(0) catalyst.[8] The solvent can influence the stability of the intermediates and the rate of this final, product-forming step.

Suzuki_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-PdII(L)₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-PdII(L)₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Specific Challenges with Pyrazole Boronic Acids

While the general mechanism applies, pyrazole boronic acids introduce specific complexities that demand careful consideration of the reaction environment.

  • Protodeboronation : This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, yielding the corresponding pyrazole (Ar-H) instead of the desired coupled product (Ar-R).[15] This process consumes the nucleophile and reduces overall yield. Heteroaryl boronic acids, especially electron-deficient ones or those with protonatable heteroatoms like pyrazole, are particularly susceptible.[16][17] The reaction is often accelerated under basic, aqueous conditions—the very conditions frequently used for Suzuki couplings.[15]

  • Catalyst Inhibition/Deactivation : The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center.[4][5] This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle or, in some cases, lead to catalyst deactivation and the formation of inactive palladium black.[18][19]

Strategic solvent selection is a primary tool to mitigate these issues. Anhydrous or minimally aqueous conditions can suppress protodeboronation, while the coordinating properties of the solvent can influence the interaction between the pyrazole and the palladium catalyst.[4]

A Comparative Guide to Solvent Systems

The choice of solvent directly impacts reaction success by modulating solubility, base efficacy, and the rates of desired versus undesired pathways. A range of solvents and solvent mixtures are commonly employed.[8][13]

Solvent SystemCategoryBoiling Point (°C)Key Characteristics & Suitability for Pyrazole Couplings
1,4-Dioxane / H₂O Ethereal / Aqueous~101Pros: Excellent solvating power for a wide range of substrates and inorganic bases (e.g., K₂CO₃, K₃PO₄). Widely documented.[20] Cons: The presence of water can exacerbate protodeboronation of sensitive pyrazole boronic acids.[15]
Toluene / H₂O Aromatic / Aqueous~111Pros: Higher boiling point allows for higher reaction temperatures. The less polar nature can sometimes disfavor side reactions. Cons: Biphasic nature requires efficient stirring. Water is still present, posing a risk of protodeboronation.
Tetrahydrofuran (THF) Ethereal66Pros: Good general-purpose solvent, often used for couplings at lower temperatures.[3] Cons: Low boiling point limits reaction temperature. Can still contain water unless rigorously dried, risking protodeboronation.
2-Methyl-THF Ethereal~80Pros: A "greener" alternative to THF with a higher boiling point.[21][22] Cons: Similar to THF, requires anhydrous conditions for sensitive substrates.
Acetonitrile (MeCN) Polar Aprotic82Pros: Highly polar, can accelerate oxidative addition.[10] Cons: Can sometimes lead to changes in reaction selectivity and may not be optimal for all ligand systems.[11]
Isopropanol (IPA) Protic82.5Pros: Can be effective, particularly with fluoride bases, and has been shown to minimize protodeboronation in some heteroaryl couplings.[3][23] Cons: Being a protic solvent, it can be a proton source for protodeboronation if conditions are not carefully optimized.
N,N-Dimethylformamide (DMF) Polar Aprotic153Pros: High boiling point and excellent solvating power for polar compounds. Cons: Can be difficult to remove post-reaction. Its coordinating nature can sometimes interfere with catalysis.[10]

This table serves as a starting point. For challenging pyrazole substrates, a screening approach is the most effective method to identify the optimal conditions.

Protocol: Parallel Solvent Screening for Pyrazole Suzuki-Miyaura Coupling

This protocol describes a robust, parallel screening experiment to efficiently identify the optimal solvent for coupling a specific pyrazole boronic acid with an aryl halide partner.

Caption: Fig. 2: Workflow for Parallel Solvent Screening.

Materials & Equipment:

  • Pyrazole boronic acid (or ester) (1.0 equiv)

  • Aryl halide (e.g., bromide or chloride) (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)[24]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvents for screening (e.g., 1,4-Dioxane, Toluene, 2-MeTHF, THF, IPA)

  • Internal standard (e.g., dodecane)

  • Parallel reaction block or multiple reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • UPLC or LC-MS system for analysis

Procedure:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, weigh the pyrazole boronic acid (e.g., 0.1 mmol), aryl halide (0.12 mmol), and internal standard into each reaction vial.

    • Prepare a stock slurry of the base and palladium catalyst in one of the test solvents (e.g., dioxane) to ensure homogenous dispensing.

  • Reaction Setup:

    • To each reaction vial, add the designated anhydrous solvent (e.g., 1.0 mL for a 0.1 M reaction).

    • While stirring, add an aliquot of the catalyst/base slurry to each vial.

  • Reaction Execution:

    • Securely cap the vials. If not performed in a glovebox, purge each vial with an inert gas (e.g., Argon) for 5-10 minutes.[1]

    • Place the vials in the pre-heated reaction block (e.g., 80-100 °C) and stir for a predetermined time (e.g., 12-18 hours).

  • Monitoring and Work-up:

    • At specified time points (e.g., 2h, 6h, 18h), carefully take a small aliquot from each reaction for analysis.

    • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by UPLC or LC-MS to determine the conversion to product and the formation of the protodeboronated side-product.

  • Data Analysis:

    • Compare the product-to-starting material ratio and the product-to-protodeboronation byproduct ratio across all solvents.

    • The optimal solvent will provide the highest conversion to the desired product with the minimal formation of the protodeboronated pyrazole.

Case Study: Interpreting Screening Data

Consider a hypothetical screening for the coupling of 1-methyl-4-pyrazoleboronic acid with 2-bromo-5-fluoropyridine.

SolventTemp (°C)BaseCatalystProduct Yield (%)Protodeboronation (%)
Dioxane/H₂O (4:1)90K₂CO₃Pd(dppf)Cl₂4535
2-MeTHF (anhydrous) 90 K₃PO₄ XPhos Pd G2 92 <5
Toluene (anhydrous)90K₃PO₄XPhos Pd G28110
IPA (anhydrous)80Cs₂CO₃XPhos Pd G27515
DMF (anhydrous)90K₃PO₄XPhos Pd G26820

Interpretation: In this case, the aqueous dioxane system resulted in significant protodeboronation, a common issue with heteroaryl boronic acids.[15] Switching to anhydrous conditions dramatically improved the outcome. Among the anhydrous solvents, 2-MeTHF provided the highest yield of the desired product while minimizing the key side reaction. This highlights the critical importance of minimizing water content when working with protodeboronation-sensitive substrates. The use of a modern, bulky phosphine ligand (XPhos) and a suitable base (K₃PO₄) also contributes to the successful outcome.[24]

Conclusion

Solvent selection is a critical, often underestimated, parameter for the successful Suzuki-Miyaura coupling of pyrazole boronic acids. The ideal solvent must not only facilitate the dissolution of reactants but also actively suppress undesired pathways like protodeboronation and catalyst inhibition. While traditional aqueous systems like dioxane/water are broadly applicable, they often fail for sensitive heteroaromatic substrates. A systematic screening of anhydrous, polar aprotic, and ethereal solvents, as detailed in this guide, is a field-proven strategy to identify robust and high-yielding conditions. By understanding the mechanistic interplay between the solvent, catalyst, base, and the unique properties of the pyrazole substrate, researchers in drug development can unlock the full synthetic potential of this invaluable reaction.

References

Optimizing Success in Suzuki-Miyaura Coupling: A Detailed Guide to Base Selection for the Activation of (1-Isobutyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Woburn, MA – January 5, 2026 – In the intricate landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures vital to pharmaceutical and materials science.[1] The efficacy of this palladium-catalyzed reaction is profoundly influenced by several parameters, with the choice of base playing a pivotal, yet often nuanced, role in the activation of the boronic acid partner. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the activation of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, a versatile building block in medicinal chemistry.

The Crucial Role of the Base in Boronic Acid Activation

The activation of the boronic acid is a critical step in the Suzuki-Miyaura catalytic cycle, facilitating the transmetalation of the organic moiety from boron to the palladium center. The base participates in this process through one of two primary mechanistic pathways:

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex is significantly more reactive towards the palladium(II) intermediate, accelerating the rate-limiting transmetalation step.

  • The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid to facilitate the transfer of the organic group.

The operative pathway is dependent on the specific base, solvent, and substrate used. For heteroaryl boronic acids such as this compound, careful consideration of the base's properties is essential to maximize reaction yield and minimize side reactions.

Understanding the Substrate: this compound

This compound is a valuable building block characterized by the presence of an N-alkylated pyrazole ring. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The isobutyl group at the N1 position enhances solubility in organic solvents and can influence the electronic properties of the ring. The predicted pKa of 1-isobutyl-1H-pyrazole is approximately 2.23, indicating it is a weakly basic heterocycle.[2] This electronic nature influences the reactivity of the boronic acid in the Suzuki-Miyaura coupling.

Factors Influencing Base Selection

The choice of an optimal base is a multifactorial decision that requires a holistic consideration of the reaction components.

  • Basicity (pKa of the Conjugate Acid): The strength of the base must be sufficient to deprotonate the boronic acid to form the reactive boronate species. However, excessively strong bases can lead to undesired side reactions, such as hydrolysis of sensitive functional groups on the coupling partners or degradation of the catalyst.

  • Solubility: The base must have adequate solubility in the reaction medium to effectively participate in the catalytic cycle. The use of biphasic solvent systems (e.g., toluene/water, dioxane/water) is common, and the solubility of the base in both phases can be a critical factor.[3]

  • Nature of the Cation: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction rate and yield. Cesium cations, for instance, are known to enhance the rate of Suzuki-Miyaura couplings, an effect often attributed to their ability to facilitate the formation of the active boronate species.

  • Steric Hindrance: The steric bulk of the base can play a role, particularly when dealing with sterically hindered substrates.

  • Compatibility with Functional Groups: The chosen base must be compatible with all functional groups present on both the boronic acid and the aryl halide coupling partner.

Comparative Analysis of Common Bases for Pyrazole Boronic Acids

Based on literature precedents for the Suzuki-Miyaura coupling of pyrazole-containing boronic acids and general best practices, a selection of bases can be proposed for screening. The following table provides a comparative overview of commonly used bases and their relevant properties.

BaseConjugate Acid pKa (in water)Typical ConditionsComments
Potassium Carbonate (K₂CO₃) 10.3Dioxane/H₂O, Toluene/H₂O, 80-110 °CA widely used, cost-effective, and moderately strong base. Often a good starting point for optimization.
Sodium Carbonate (Na₂CO₃) 10.3Dioxane/H₂O, Toluene/H₂O, 80-110 °CSimilar to K₂CO₃, commonly employed in Suzuki-Miyaura reactions involving pyrazole derivatives.[4]
Cesium Carbonate (Cs₂CO₃) 10.3Dioxane/H₂O, THF/H₂O, 80-110 °COften provides higher yields and faster reaction rates, particularly for challenging substrates.[5]
Potassium Phosphate (K₃PO₄) 12.3Dioxane/H₂O, Toluene/Ethanol, 80-110 °CA stronger base that is frequently successful when carbonates are ineffective. Particularly useful for couplings involving heteroaryl chlorides.[6]
Potassium tert-butoxide (KOtBu) 19THF, Dioxane (often anhydrous), RT-80 °CA very strong, non-nucleophilic base. Can be effective for difficult couplings but may promote side reactions.
Triethylamine (NEt₃) 10.8Toluene, THF, 80-110 °CAn organic base that can be useful when inorganic bases are incompatible with the substrates. Generally less effective than inorganic bases.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound

This protocol outlines a systematic approach to screen various bases to identify the optimal conditions for the coupling of this compound with a model aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Selected base (2.5 equiv) (See table above)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.5 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

Microwave irradiation can significantly accelerate the reaction rate. This protocol is adapted from a similar procedure for a 1-methyl-1H-pyrazole derivative.[5]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Aryl halide (e.g., 4-iodo-1-methyl-1H-pyrazole) (0.5 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.25 mmol, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (v/v as needed)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add DME and water to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualizing the Process

Mechanism of Base Activation

Base_Activation cluster_boronate Boronate Pathway cluster_palladium Oxo-Palladium Pathway B R-B(OH)₂ (Boronic Acid) Ate [R-B(OH)₃]⁻ (Boronate 'ate' complex) B->Ate + Base Base1 Base (e.g., OH⁻) PdX L₂Pd(II)-X (Palladium Halide) PdOH L₂Pd(II)-OH (Palladium Hydroxide) PdX->PdOH + Base Base2 Base (e.g., OH⁻)

Caption: Two primary pathways for boronic acid activation by a base in the Suzuki-Miyaura coupling.

Experimental Workflow for Base Screening

Base_Screening_Workflow Start Start: Define Substrates (Boronic Acid & Aryl Halide) Setup Prepare Parallel Reactions (Varying Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, etc.) Start->Setup Reaction Run Reactions under Identical Conditions (Temp, Time, Catalyst) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench and Work-up All Reactions Monitoring->Workup Analysis Analyze Product Yield & Purity (NMR, GC, LC) Workup->Analysis Optimization Select Optimal Base for Further Optimization Analysis->Optimization

Caption: A systematic workflow for the screening and selection of an optimal base.

Conclusion and Recommendations

The selection of an appropriate base is paramount for the successful activation of this compound in Suzuki-Miyaura cross-coupling reactions. For initial screening, a moderately strong inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a dioxane/water solvent system is recommended. For more challenging couplings, or when coupling with less reactive aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) should be considered.[6]

It is imperative to perform a systematic screening of bases, as outlined in the provided protocols, to identify the optimal conditions for each specific substrate combination. By understanding the fundamental role of the base and adopting a methodical approach to reaction optimization, researchers can significantly enhance the efficiency and success rate of their synthetic endeavors.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrazole-Based ALKBH1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting ALKBH1 in Epigenetics and Oncology

The AlkB homolog 1 (ALKBH1) is a fascinating and complex enzyme. As a member of the Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenase superfamily, it plays a crucial role in epigenetic regulation by acting as a DNA N6-methyladenine (6mA) demethylase.[1][2][3][4] This 6mA modification is an emerging epigenetic mark involved in various cellular processes, including gene regulation and stem cell differentiation.[4] The dysregulation of ALKBH1 has been increasingly associated with the development and progression of several cancers, including gastric cancer and glioma, making it a compelling therapeutic target for novel anticancer agents.[1][2][5][6]

Despite its therapeutic potential, the development of potent and selective small-molecule inhibitors for ALKBH1 has been challenging, and the field has been marked by a lack of high-quality chemical probes.[1][2][5] This application note addresses this gap by providing a detailed guide to the synthesis, structural optimization, and biochemical evaluation of a promising class of ALKBH1 inhibitors built upon a 1H-pyrazole-4-carboxylic acid scaffold.[1][3][7] These compounds have been shown to effectively inhibit ALKBH1, often by competing with the α-KG cofactor in the enzyme's active site.[3] This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development seeking to explore this important therapeutic target.

Part 1: The Pyrazole Scaffold - A Privileged Structure for ALKBH1 Inhibition

The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[8] Recent breakthroughs have identified the 1H-pyrazole-4-carboxylic acid moiety as a highly effective scaffold for targeting ALKBH1.[1][5] The rationale behind this approach is twofold:

  • Bioisosteric Replacement: The pyrazole-acid combination can mimic the binding of the endogenous cofactor, α-ketoglutarate, within the catalytic pocket of ALKBH1.

  • Tunable Chemistry: The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties through systematic Structure-Activity Relationship (SAR) studies.

The general workflow for developing these inhibitors is outlined below.

G cluster_0 Design & Synthesis cluster_1 Evaluation A Scaffold Selection (Pyrazole Core) B Protocol 1: Core Synthesis (1H-Pyrazole-4-Carboxylic Acid) A->B C Protocol 2: SAR-Guided Functionalization B->C D Protocol 3: In Vitro Enzymatic Assay (FP) C->D Purified Compounds E IC50 Determination D->E F Cellular Activity Assessment (Prodrug Approach) E->F F->C SAR Feedback Loop

Caption: Workflow for Pyrazole-Based ALKBH1 Inhibitor Development.

Part 2: Synthesis Protocols

The following protocols provide a generalized yet detailed approach for synthesizing and functionalizing the pyrazole core.

Protocol 1: Synthesis of the 1H-Pyrazole-4-Carboxylic Acid Core

This protocol describes a common and robust method for constructing the central pyrazole ring system, often achieved through the condensation of a hydrazine derivative with a β-dicarbonyl compound equivalent.

Causality: The choice of a one-pot cyclization reaction is for efficiency and yield. The base is crucial for deprotonation, facilitating the initial nucleophilic attack, while the subsequent acid-catalyzed dehydration drives the formation of the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an appropriately substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) and a β-ketoester derivative (e.g., ethyl 2-formyl-3-oxobutanoate, 1.0 eq) in a suitable solvent like ethanol (10-15 mL per mmol of hydrazine).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the mixture.

  • Reaction Execution: Stir the mixture at room temperature for 1-2 hours to facilitate the initial condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: Once the initial condensation is complete, add a catalytic amount of a strong acid, such as concentrated HCl (2-3 drops), and heat the mixture to reflux (approx. 80°C) for 4-8 hours. The ring closure and dehydration will occur during this step.

  • Work-up and Isolation: After cooling to room temperature, concentrate the solvent under reduced pressure. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Saponification: Dissolve the crude ester product in a mixture of THF and water (e.g., 3:1 ratio). Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir at 50°C overnight to hydrolyze the ester to the desired carboxylic acid.

  • Purification: After the reaction is complete, cool the mixture, acidify with 1N HCl until the pH is ~2-3, and extract the carboxylic acid product with ethyl acetate. Purify the final product by recrystallization or column chromatography on silica gel to afford the desired 1H-pyrazole-4-carboxylic acid core.[9]

Protocol 2: SAR-Guided Functionalization via Suzuki Coupling

To explore the SAR, different aryl or heteroaryl groups can be introduced onto the pyrazole core. The Suzuki-Miyaura cross-coupling is an excellent method for this transformation, assuming a halogenated pyrazole core was synthesized in Protocol 1.

Causality: This palladium-catalyzed cross-coupling reaction is chosen for its high tolerance of functional groups, reliability, and generally high yields. The base is essential for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk flask, combine the halogenated pyrazole core (e.g., 1-bromo-pyrazole derivative, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Seal the vessel and heat the mixture at 80-100°C for 6-12 hours. For sluggish reactions, microwave irradiation at 120°C for 30-60 minutes can be employed. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the final functionalized inhibitor.[10][11]

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-pyrazole-4-carboxylic acid scaffold has yielded crucial insights into the features required for potent ALKBH1 inhibition. A recent study extensively explored these relationships, leading to the discovery of compound 29 , a highly potent inhibitor.[1][2][5]

Caption: Key SAR points on the pyrazole scaffold.

The table below summarizes quantitative data for selected compounds from this series, highlighting the impact of substitutions on inhibitory potency.[5]

CompoundR¹ (at Pyrazole N1)R² (at Pyrazole C3)IC₅₀ (μM, FP Assay)
3 H4-chlorophenyl>50
13h H3-(trifluoromethoxy)phenyl0.026
29 H3-chloro-5-(trifluoromethoxy)phenyl0.031

Data synthesized from published reports.[5][12]

These results demonstrate that substitution on the phenyl ring at the R² position is a critical determinant of activity. Specifically, incorporating groups like trifluoromethoxy at the meta-position significantly enhances potency.[5]

Part 4: Biochemical Evaluation and Cellular Validation

Once synthesized, the inhibitory potential of each compound must be quantified. A fluorescence polarization (FP) assay is a robust and high-throughput method for this purpose.

Protocol 3: ALKBH1 Inhibition Assay (Fluorescence Polarization)

Causality: This assay is based on the principle that a small, fluorescently-labeled probe molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger ALKBH1 protein, its tumbling is restricted, and light polarization increases. An effective inhibitor will displace the probe, causing a decrease in polarization, which can be measured to determine the inhibitor's potency (IC₅₀).

FP_Assay cluster_0 Assay Principle cluster_1 Workflow A ALKBH1 + Fluorescent Probe (High Polarization) B ALKBH1 + Probe + Inhibitor (Low Polarization) A->B Displacement C Prepare Reagents (Enzyme, Probe, Inhibitor Dilutions) D Incubate in 384-well Plate C->D E Read Fluorescence Polarization D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the ALKBH1 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.01% Tween-20.

    • ALKBH1 Enzyme: Dilute purified recombinant human ALKBH1 to the final desired concentration (e.g., 50 nM) in assay buffer.

    • Fluorescent Probe: Prepare a stock solution of a suitable fluorescently-labeled probe known to bind ALKBH1. Dilute to the final concentration (e.g., 10 nM) in assay buffer.

    • Test Compounds: Prepare a serial dilution series of the synthesized pyrazole inhibitors in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Assay Execution (384-well plate format):

    • Add 5 µL of the test compound dilution to each well. Include controls for high polarization (enzyme + probe, no inhibitor) and low polarization (probe only).

    • Add 5 µL of the diluted ALKBH1 enzyme solution to the wells (or buffer for the low polarization control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorescent probe solution to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity and The Prodrug Strategy

A significant challenge for inhibitors containing a carboxylic acid moiety is poor cell membrane permeability.[1][5] This often results in a discrepancy between high biochemical potency and low cellular activity. To overcome this, a prodrug strategy is frequently employed. For example, the highly potent inhibitor 29 was converted to its ethyl ester prodrug, 29E .[1][2] This modification masks the polar carboxylic acid, facilitating passive diffusion across the cell membrane. Once inside the cell, endogenous esterases hydrolyze the ester, releasing the active carboxylic acid inhibitor.[1][2][5] Cellular activity can then be confirmed by measuring the downstream biological effects, such as an increase in cellular 6mA levels in cancer cell lines.[1][12]

Conclusion and Future Outlook

The 1H-pyrazole-4-carboxylic acid scaffold represents a validated and highly promising starting point for the development of novel ALKBH1 inhibitors. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities targeting this enzyme. The robust SAR established for this series offers a clear roadmap for further optimization.[5] Future efforts should focus on enhancing the pharmacokinetic properties of these inhibitors, including metabolic stability and oral bioavailability, to translate their potent biochemical and cellular activity into effective therapeutic agents for oncology and other diseases linked to ALKBH1 dysregulation.

References

Application Notes and Protocols for C-C Bond Formation with (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][1] Consequently, the development of robust and efficient synthetic methodologies for the introduction of the pyrazole moiety into complex molecular architectures is of paramount importance to researchers in both academia and the pharmaceutical industry.[2]

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid emerges as a key building block in this context. This versatile reagent provides a direct and efficient route to novel pyrazole-containing compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful application of this compound in C-C bond formation.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boronic acid reagents have established it as a staple in the synthetic organic chemist's toolbox.[4] The reaction facilitates the coupling of an organoboron species (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[5][6]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[5][6] This is often the rate-determining step and can be influenced by the nature of the base and solvent.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X dummy1 Product Coupled Product (R¹-R²) Pd0->Product OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ dummy2 Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² dummy3 RedElim Reductive Elimination R1X Organic Halide (R¹-X) R1X->Pd0 R2B This compound (R²-B(OH)₂) R2B->PdII_RX Base Base Base->PdII_RX

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Aryl BromideVariesVaries1.01.0
This compound929094-25-7167.991.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

    • Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture. Degassing can be achieved by bubbling argon through the solvents for 15-20 minutes.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat and Stir (90 °C, 4-12 h) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with Brine - Dry over Na₂SO₄ monitor->workup Reaction Complete purify Purification: - Concentrate under vacuum - Flash Column Chromatography workup->purify product Isolated Pure Product purify->product

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. Here are some key parameters to consider for optimization and common troubleshooting tips:

ParameterRecommendation & RationaleTroubleshooting
Catalyst Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][7] These can enhance catalytic activity and stability.Low Yield/No Reaction: Increase catalyst loading (up to 5 mol%). Try a different palladium precatalyst (e.g., Pd(OAc)₂) with a suitable ligand.
Base K₂CO₃ is a common and effective base. Other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (NEt₃) can be employed. The choice of base can significantly impact the reaction rate and yield, particularly by influencing the transmetalation step.[8]Side Reactions (e.g., Protodeboronation): A milder base like NaHCO₃ or a fluoride source (e.g., CsF) might be beneficial, especially with sensitive heteroaryl boronic acids.[9]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used.[10][11] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.Poor Solubility of Reagents: Consider using a different solvent system such as DMF/water or THF/water.
Temperature Reactions are often run at elevated temperatures (80-110 °C). However, some modern catalyst systems can facilitate coupling at room temperature, which can be advantageous for thermally sensitive substrates.[7]Decomposition of Starting Materials: Lower the reaction temperature and extend the reaction time.
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[12] To minimize this, ensure a thoroughly deoxygenated reaction environment and consider using boronic esters (e.g., pinacol esters) which can be more stable.Significant Protodeboronation Product Observed: Use anhydrous conditions with a non-aqueous base if possible. Employ boronic esters instead of boronic acids.

Conclusion

This compound is a valuable synthetic intermediate that enables the facile incorporation of a substituted pyrazole moiety into a wide array of organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for achieving this transformation. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively utilize this building block to accelerate their research and development efforts in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity. The following question-and-answer format directly addresses common challenges encountered during the purification of this and structurally related pyrazole boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common method for synthesizing pyrazole boronic acids is the Miyaura borylation of a corresponding halo-pyrazole, followed by hydrolysis of the resulting pinacol ester.[1][2] Potential impurities from this process include:

  • This compound pinacol ester: Incomplete hydrolysis of the pinacol ester is a frequent source of impurity.

  • Pinacol: A byproduct of the hydrolysis step.

  • Homocoupling byproducts: Dimerization of the pyrazole starting material can occur during the borylation reaction.[3]

  • Unreacted 4-halo-1-isobutyl-1H-pyrazole: Incomplete borylation will leave the starting material in the crude product.

  • Boric acid and boroxine species: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or decompose to boric acid, especially upon heating.

Q2: My this compound is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue in the recrystallization of pyrazole derivatives.[4] This occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to induce crystallization:

  • Solvent System Modification: Experiment with different solvent or mixed-solvent systems. For pyrazoles, common single solvents include ethanol, methanol, and ethyl acetate.[4] Mixed systems like hexane/ethyl acetate or hexane/acetone can also be effective.[4]

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling out.

  • Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Trituration: If recrystallization fails, trituration with a solvent in which the desired compound is sparingly soluble but the impurities are soluble can be an effective alternative.

Q3: Is this compound stable on silica gel for column chromatography?

A3: Boronic acids can be sensitive to silica gel, leading to degradation or irreversible binding. However, successful purification of boronic acids and their derivatives on silica gel has been reported.[4][5] To minimize degradation, consider the following:

  • Deactivation of Silica: Pre-treating the silica gel with a small amount of a weak base like triethylamine can help to neutralize acidic sites on the silica surface.

  • Solvent System: Use a well-chosen eluent system. For polar compounds like boronic acids, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent are often effective.[6]

  • Pinacol Ester Protection: For challenging purifications, it is often advantageous to purify the more stable pinacol ester derivative by silica gel chromatography and then hydrolyze it to the desired boronic acid in a subsequent step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed-solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[4]
Product is contaminated with a baseline impurity after column chromatography. The impurity is very polar and is not eluting from the column.Consider using a more polar mobile phase, such as a higher percentage of methanol in dichloromethane. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more suitable for highly polar impurities.
NMR spectrum shows broad peaks for the boronic acid protons. Boronic acids can exist in equilibrium with their boroxine anhydrides, leading to broadened signals. The presence of water can also affect the appearance of the B(OH)2 protons.This is a common characteristic of boronic acids and does not necessarily indicate impurity. The addition of a small amount of D2O to the NMR sample can sometimes sharpen the signals or cause the B(OH)2 protons to exchange and disappear.
Difficulty separating the product from its pinacol ester precursor. The polarity of the boronic acid and its pinacol ester may be too similar for effective separation by chromatography.Ensure complete hydrolysis of the pinacol ester before attempting purification. If separation is still challenging, consider converting the boronic acid to a more polar derivative (e.g., a salt) to facilitate separation.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)

This protocol is a general starting point for the recrystallization of this compound, assuming it is a solid at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The this compound will be deprotonated to form a water-soluble boronate salt and move to the aqueous layer.[7]

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with 1 M HCl until the pH is acidic (check with pH paper). The this compound will precipitate out of the solution.

  • Extraction and Isolation: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography

This protocol is a general guideline for purification using silica gel chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Alternatively, a gradient of methanol in dichloromethane (e.g., 0-10% methanol) can be used for more polar compounds.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification via Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Isolation Crude Crude this compound (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer: (Water-soluble boronate salt) Separate->Aqueous Organic Organic Layer: (Neutral Impurities) Separate->Organic Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry and Evaporate Extract->Dry Pure Pure this compound Dry->Pure

Caption: Workflow of the acid-base extraction for purification.

Decision Tree for Purification Strategy

G Start Crude Product This compound IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No (Oily) Recrystallization->AcidBase Fails (oils out) Success Pure Product Recrystallization->Success Successful Chromatography Column Chromatography AcidBase->Chromatography Fails (emulsion/ poor separation) AcidBase->Success Successful Chromatography->Success Successful Failure Purification Unsuccessful Chromatography->Failure Fails (degradation/ no separation)

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Suzuki Coupling with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we've compiled our field expertise into this guide to help you enhance your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors I should investigate?

When a Suzuki coupling reaction underperforms, a systematic approach to troubleshooting is crucial. Here are the key parameters to assess:

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active.[1] If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1][3]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the pyrazole boronic acid. Boronic acids can degrade over time, and pyrazole boronic acids, in particular, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4][5]

  • Base Selection and Strength: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6] For pyrazole boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[7][8] The base must be finely powdered to ensure adequate solubility and reactivity.[8]

Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I mitigate this side reaction?

Protodeboronation is a common challenge, especially with heteroaromatic boronic acids.[5] Here are several strategies to minimize this undesired pathway:

  • Use of Milder Bases: While a strong base is often necessary, excessively harsh basic conditions can promote protodeboronation.[8] If you suspect this is an issue, consider switching to a milder base like KF.[8]

  • Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly increase its stability and resistance to protodeboronation.[8] These "masked" reagents can then slowly release the boronic acid in situ under the reaction conditions.[9]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[8] This includes using dry solvents and bases.

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[8] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[8]

  • pH Control: The rate of protodeboronation can be pH-dependent.[4] For some basic heteroaromatic boronic acids, zwitterionic species that form under neutral pH can be highly reactive towards protodeboronation.[5] Adjusting the pH away from neutral can sometimes attenuate this decomposition pathway.[5]

Q3: What are the best practices for selecting ligands and solvents for Suzuki couplings with pyrazole boronic acids?

The right combination of ligand and solvent is crucial for a successful reaction.

  • Ligand Selection: For challenging couplings, especially with electron-rich or sterically hindered partners, electron-rich and bulky phosphine ligands are often preferred. Buchwald ligands, such as SPhos and XPhos, have shown excellent performance in couplings involving nitrogen-rich heterocycles like pyrazoles.[7]

  • Solvent Systems: A mixture of an organic solvent and water is commonly used. Solvents like dioxane, THF, or DMF are often employed.[10][11][12] The addition of a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[8] For instance, a 4:1 or 10:1 ratio of dioxane to water is a common starting point.[1][10]

Q4: Can the NH group on the pyrazole ring interfere with the reaction?

Yes, the acidic N-H group on unprotected pyrazoles can inhibit the palladium catalyst.[7] The nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7]

  • N-Protection: One strategy to overcome this is to protect the pyrazole nitrogen with a suitable protecting group, such as a Boc group.[13] However, this adds extra steps to the synthesis.

  • Optimized Conditions for Unprotected Pyrazoles: Recent advancements have led to the development of robust catalytic systems that can effectively couple unprotected nitrogen-rich heterocycles.[7][14] These methods often involve the use of specific ligands (e.g., XPhos) and carefully optimized reaction conditions, such as higher temperatures and an excess of the boronic acid.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Observed Problem Potential Cause(s) Recommended Solutions
No reaction or very low conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh, active palladium precatalyst (e.g., a G3 or G4 palladacycle).[1] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8] Gradually increase the reaction temperature, monitoring for product formation and decomposition.[8][11]
Formation of homocoupled boronic acid byproduct Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents.[1] Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[3]
Significant decomposition of the pyrazole boronic acid Protodeboronation due to harsh conditions.Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8] Use milder reaction conditions: lower temperature and a less aggressive base (e.g., KF).[8]
Reaction stalls at partial conversion Catalyst deactivation; Product inhibition.Add a fresh portion of the catalyst. If the N-H group is unprotected, it may be inhibiting the catalyst.[7] Consider using a ligand that is less susceptible to binding with the pyrazole nitrogen.
Difficulty in purifying the product from boron-containing byproducts Excess boronic acid used; Formation of boroxines.Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). After the reaction, perform an aqueous workup with a mild base to remove residual boronic acid.[11]
Experimental Workflow: General Protocol for Suzuki Coupling with a Pyrazole Boronic Acid

This protocol provides a robust starting point for your experiments. Optimization for specific substrates is highly recommended.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), pyrazole boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl Base Base Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue CheckReagents Check Reagent Quality (Catalyst, Boronic Acid, Halide) Start->CheckReagents CheckConditions Review Reaction Conditions (Inert Atmosphere, Degassing) Start->CheckConditions OptimizeBase Optimize Base (Strength, Solubility) CheckReagents->OptimizeBase Reagents OK CheckConditions->OptimizeBase Conditions OK OptimizeLigand Optimize Ligand/Solvent OptimizeBase->OptimizeLigand AddressProtodeboronation Address Protodeboronation OptimizeLigand->AddressProtodeboronation Success Improved Yield AddressProtodeboronation->Success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Managing (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Isobutyl-1H-pyrazol-4-yl)boronic acid (CAS: 929094-25-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly for introducing the pyrazole moiety via Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many organoboron compounds, its utility is intrinsically linked to its stability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability challenges you may encounter. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs): Core Stability Issues
Q1: What are the primary degradation pathways for this compound?

Understanding the inherent instability of boronic acids is the first step toward mitigating it. There are three principal pathways through which this reagent can degrade, affecting its purity, reactivity, and stoichiometry.

  • Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine.[3][4][5] While this process is often reversible upon exposure to water, it significantly alters the molecular weight, complicating accurate mass measurements for reactions.[5][6][7] The equilibrium between the boronic acid and the boroxine can be influenced by temperature and the presence of water.[4][7]

  • Protodeboronation: This is a common decomposition route where the carbon-boron (C-B) bond is cleaved by a proton source (e.g., water, alcohols) and replaced by a carbon-hydrogen (C-H) bond.[5][8] This results in the formation of 1-isobutyl-1H-pyrazole as a byproduct and is a frequent cause of reduced yields in cross-coupling reactions.[5]

  • Oxidation: The C-B bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents, which converts the boronic acid into the corresponding phenol (a pyrazolol in this case).[5][8] This degradation pathway is a significant concern, as some boronic acids exhibit oxidative stability comparable to that of thiols, especially under biological conditions or at physiological pH.[9][10]

Caption: Key degradation pathways for boronic acids.

Troubleshooting Experimental & Analytical Issues

This section addresses common problems encountered during the use and analysis of this compound.

Q2: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the first things I should check?

When a Suzuki coupling reaction underperforms, a systematic diagnosis is critical. Start by assessing the integrity of your boronic acid before modifying reaction parameters.

Parameter to Check Potential Issue & Explanation Recommended Action
Reagent Quality The boronic acid may have degraded via oxidation, protodeboronation, or excessive boroxine formation.[5] Physical signs include discoloration or a change in consistency.Assess purity using ¹H NMR, ¹¹B NMR, or LC-MS (see Protocol 1).[11] If degradation is confirmed, use a fresh batch of the reagent.
Reaction Atmosphere Boronic acids and palladium catalysts are sensitive to oxygen. Oxidation of the boronic acid or catalyst deactivation can occur.[5][8]Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents.[12]
Solvents & Reagents The presence of water or other protic impurities can lead to protodeboronation, consuming the starting material.[5][8]Use anhydrous solvents. Ensure all reagents, including the base, are dry.
Base Selection The pyrazole N-H (if unprotected) or other acidic protons can complicate the reaction.[13] An inappropriate base can also promote side reactions.For pyrazole-containing substrates, K₃PO₄ or K₂CO₃ are often effective. The base must be strong enough to facilitate transmetalation but not so harsh as to cause degradation.
Catalyst/Ligand System The transmetalation step can be slow. The N-heterocyclic nature of the pyrazole can also potentially coordinate to the palladium center, inhibiting catalysis.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate both oxidative addition and reductive elimination, overcoming many substrate-related challenges.[12]
Q3: I am observing a significant amount of a byproduct with a mass corresponding to 1-isobutyl-1H-pyrazole. What is causing this?

This is a classic sign of protodeboronation .[5] The C-B bond has been cleaved and replaced with a C-H bond.

  • Causality: This side reaction is driven by the presence of a proton source in your reaction medium. The most common culprits are residual water in your solvent, a non-anhydrous base, or atmospheric moisture.

  • Solution: The remedy is to rigorously exclude water and other protic species.

    • Dry Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

    • Dry Reagents: Dry your base (e.g., K₂CO₃) in an oven before use. Ensure your aryl halide is also free of moisture.

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture from the air from entering the reaction vessel.[12]

Q4: I am having trouble with my reversed-phase HPLC analysis. I see peak tailing, or the purity of my boronic acid seems to decrease on-column.

This is a well-documented challenge in the analysis of boronic acids and their corresponding esters.[11][14]

  • Causality: The issue stems from the on-column hydrolysis of the boronic acid or its derivatives. The trivalent boron atom is Lewis acidic and can interact with nucleophiles like water or the free silanol groups on the surface of a standard silica-based C18 column, leading to degradation during the chromatographic run.[11][15] The resulting boronic acid is also more polar and may exhibit poor peak shape or retention.[15]

  • Solutions:

    • Aprotic Diluent: Dissolve your sample in an aprotic solvent such as acetonitrile or tetrahydrofuran immediately before injection to minimize hydrolysis in the sample vial.[11][14]

    • Specialized Columns: Use a column with end-capping or a hybrid particle technology (e.g., Waters XTerra™ or Premier™ columns) to minimize the number of accessible free silanols on the stationary phase.[11][16]

    • Faster Analysis: Employ shorter columns or faster gradients to reduce the residence time of the analyte on the column, thereby minimizing the opportunity for on-column degradation.[11]

    • Mobile Phase Modification: In some cases, using highly basic mobile phases or ion-pairing reagents can improve peak shape and stability, though this requires careful method development.[14]

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Best Practices: Storage and Handling

Proper storage and handling are not optional—they are essential for preserving the integrity of your this compound.

Q5: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent insidious degradation, adhere to the following storage protocols.

Condition Recommendation Rationale
Temperature Store in a freezer (-20 °C to 0 °C).Reduces the rate of decomposition reactions.[17]
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation from air and hydrolysis from atmospheric moisture.[5]
Container Use a tightly sealed, opaque glass bottle or a container made of high-density polyethylene (HDPE).[18]Prevents exposure to light, moisture, and air. Ensures the container material is non-reactive.[18]
Segregation Store separately from strong oxidizing agents, strong bases, and protic materials.[19][20]Prevents accidental reactions and cross-contamination. Boric acid and its derivatives are classified as inorganic acids.[19][20]
Q6: How should I handle the compound on the bench to minimize degradation?
  • Equilibrate Before Opening: Before use, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Weigh the required amount of material quickly. Avoid leaving the container open to the atmosphere for extended periods.

  • Inert Gas Blanket: After taking what you need, flush the headspace of the container with Argon or Nitrogen before tightly resealing.

  • Use Fresh Solutions: Whenever possible, prepare solutions of the boronic acid fresh for each reaction. If a stock solution must be made, prepare it in a high-quality anhydrous solvent and store it under an inert atmosphere in a sealed vial.[11]

Protocols for Quality Assessment
Protocol 1: How to Assess Purity and Detect Common Degradants

Verifying the purity of your boronic acid before use can save significant time and resources. NMR spectroscopy and LC-MS are powerful tools for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Dissolve ~5-10 mg of the boronic acid in a suitable deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a standard proton NMR spectrum.

    • Analysis: Look for the characteristic aromatic and aliphatic protons of the 1-isobutyl-1H-pyrazole structure. The presence of a significant peak corresponding to 1-isobutyl-1H-pyrazole (the protodeboronated species) is a clear sign of degradation. Boroxine formation can lead to broadened peaks or a complex mixture of signals.

  • ¹¹B NMR:

    • Using the same sample, acquire a boron-11 NMR spectrum.

    • Analysis: The boronic acid should give a characteristic broad signal. The chemical shift can provide information about the boron environment.[11] Changes in this signal or the appearance of new signals can indicate degradation or boroxine formation.

B. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the boronic acid in an aprotic solvent like acetonitrile.[11][14] Analyze immediately.

  • Chromatographic Conditions (Starting Point):

    • Column: Use a column with low silanol activity (e.g., Waters ACQUITY UPLC BEH C18 or a similar modern end-capped column).[16]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a high aqueous percentage and rapidly ramp up the organic phase to elute the compound quickly.

    • Flow Rate: As recommended for the column dimensions.

    • Detector: PDA/UV detector and a mass spectrometer.

  • Analysis:

    • Quantify the main peak area to determine purity.

    • Use the mass spectrometer to identify the masses of any impurity peaks. Look for the molecular ions corresponding to the protodeboronated byproduct, the oxidized product, and potentially the boroxine (though it may be unstable to the conditions).[11]

References

Technical Support Center: Troubleshooting Pyrazole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of pyrazole Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common challenges. In this guide, we will move beyond generic protocols to provide in-depth, mechanism-driven solutions to the most prevalent side reactions, ensuring your path to the desired biaryl pyrazole is as efficient and high-yielding as possible.

Frequently Asked Questions (FAQs)

Q1: My pyrazole Suzuki coupling is giving low yields, and I see a significant amount of the corresponding unsubstituted pyrazole in my crude NMR. What is happening?

This is a classic case of protodeboronation , a common and often frustrating side reaction where the C–B bond of your pyrazoleboronic acid (or ester) is cleaved and replaced by a C–H bond.[1][2] This reaction consumes your nucleophilic partner, directly reducing the yield of your desired product and generating a byproduct that can complicate purification.[1]

Several factors can promote protodeboronation:

  • Presence of Water: Water is the proton source for this reaction. While many Suzuki protocols use aqueous mixtures, excessive water can be detrimental.[3]

  • High Temperatures: The rate of protodeboronation increases with temperature.[3][4]

  • Sub-optimal pH (Base Choice): The stability of heteroaromatic boronic acids is highly pH-dependent. For many systems, protodeboronation is accelerated under strongly basic conditions (pH > 10).[5][6]

  • Inefficient Catalyst Turnover: If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid has more time to decompose via competing pathways like protodeboronation.[2]

Q2: How can I effectively prevent protodeboronation in my pyrazole Suzuki coupling?

Preventing protodeboronation requires a multi-faceted approach that optimizes the reaction conditions to favor the productive cross-coupling pathway over the decomposition pathway.

// Nodes Start [label="Low Yield & \nUnsubstituted Pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Diagnosis:\nProtodeboronation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Prevention Strategies", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Base [label="Use Milder Base\n(K₃PO₄, K₂CO₃, CsF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Employ Highly Active\nCatalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boron [label="Use Boronic Ester\n(Pinacol, MIDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Minimize Water Content\n(Anhydrous Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Problem [label="Root Cause"]; Problem -> Solution [label="Solutions"]; Solution -> Base; Solution -> Temp; Solution -> Catalyst; Solution -> Boron; Solution -> Solvent; } dot Caption: Troubleshooting Protodeboronation.

Here is a summary of actionable strategies:

ParameterRecommendationRationale
Boron Reagent Use a boronic ester (e.g., pinacol or MIDA ester) instead of the free boronic acid.Boronic esters provide a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[2][7] MIDA boronates are particularly stable and can be used in anhydrous conditions.[1]
Base Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][8]Strong bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[6][9] Weaker bases are often sufficient to promote transmetalation without causing excessive decomposition.
Catalyst System Employ a highly active catalyst system, such as a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[8][10]A highly active catalyst accelerates the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2] Modern precatalysts are designed for rapid generation of the active Pd(0) species.[9]
Temperature Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C).[10]Lowering the temperature slows all reaction rates, but often has a more pronounced effect on the decomposition pathway than on the desired catalytic cycle, especially with a highly active catalyst.[3]
Solvent Minimize the amount of water or use anhydrous solvents if possible (e.g., dioxane, toluene, THF).[3]Water is a necessary reagent for protodeboronation. Reducing the proton source can significantly suppress this side reaction.[3][11]
Q3: I am observing a significant amount of a symmetrical bi-aryl byproduct derived from the coupling of two molecules of my boronic acid. What is this side reaction and how do I stop it?

This side reaction is known as homocoupling (or Glaser-type coupling), where two molecules of the organoboron reagent couple to form a symmetrical bi-aryl.[12] This process is also catalyzed by palladium and can be particularly problematic under certain conditions.

The mechanism of homocoupling can be complex, but it is often promoted by:

  • Presence of Oxygen: Reactions run in the presence of air are more prone to homocoupling. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can participate in a catalytic cycle that leads to homocoupling.[13]

  • Sub-optimal Ligands: Ligands that do not sufficiently promote reductive elimination of the desired product can allow for side reactions like homocoupling to occur.[14]

  • Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[13]

G

To prevent homocoupling:

  • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. This minimizes the presence of oxygen.[13]

  • Use a Pd(0) Source: Whenever possible, use a Pd(0) source like Pd₂(dba)₃ directly. If you must use a Pd(II) precatalyst, consider adding a mild reducing agent to facilitate its conversion to Pd(0).[14]

  • Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to accelerate the reductive elimination step, which is the final step in the desired Suzuki pathway.[14] This helps to ensure the desired product is formed before side reactions can occur.

Q4: My reaction is sluggish and stalls, even with a good catalyst system. I am using an unprotected N-H pyrazole. Could this be the issue?

Yes, the presence of a free N-H on the pyrazole ring can significantly inhibit the catalytic cycle.[10] Pyrazoles are nitrogen-rich heterocycles, and the N-H proton is acidic. Under the basic conditions of the Suzuki reaction, the pyrazole can be deprotonated to form a pyrazolate anion.[15]

This pyrazolate can act as a ligand, coordinating strongly to the palladium center and deactivating the catalyst.[10] This is a common issue for many nitrogen-containing heterocycles with acidic N-H protons.[16]

Solutions:

  • N-Protection: The most straightforward solution is to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Bn, SEM) before the coupling reaction, followed by deprotection. While this adds steps, it often leads to a much cleaner and more efficient coupling.

  • Use Specialized Catalyst Systems: Modern catalyst systems, particularly those using bulky biarylphosphine ligands like XPhos or SPhos, have shown greater efficacy in coupling unprotected N-H azoles.[10] These ligands can sometimes overcome the inhibitory effects, but may require higher catalyst loadings or longer reaction times.[10]

Troubleshooting Guide: A Step-by-Step Protocol for Robust Pyrazole Suzuki Coupling

This protocol is designed as a starting point for a challenging pyrazole Suzuki coupling where side reactions are a concern.

Reagents & Equipment:

  • Halogenated Pyrazole (1.0 equiv)

  • Pyrazole Pinacol Boronic Ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic) (3.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification equipment

Experimental Protocol:

  • Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the halogenated pyrazole (1.0 equiv), the pyrazole pinacol boronic ester (1.2-1.5 equiv), and finely ground potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the Pd₂(dba)₃ and the phosphine ligand. Add these to the reaction vessel.

  • Solvent Addition & Degassing: Add anhydrous dioxane (or toluene) to the vessel to achieve a suitable concentration (typically 0.1-0.2 M). Seal the vessel and degas the mixture by sparging with an inert gas for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Nodes Prep [label="1. Prepare Inert Vessel\n(Oven-dried, N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolids [label="2. Add Solids:\nHalopyrazole, Boronic Ester, K₃PO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCat [label="3. Add Catalyst System:\nPd₂(dba)₃ + SPhos/XPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="4. Add Anhydrous Solvent\n& Degas Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="5. Heat to 80 °C\nunder Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="6. Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="7. Cool, Filter, & \nPerform Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> AddSolids; AddSolids -> AddCat; AddCat -> AddSolvent; AddSolvent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; } dot Caption: Optimized Pyrazole Suzuki Coupling Workflow.

References

addressing solubility problems of pyrazole boronic acids in dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of pyrazole boronic acids in 1,4-dioxane. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these common experimental hurdles, particularly in the context of cross-coupling reactions.

Troubleshooting Guide: My Pyrazole Boronic Acid Won't Dissolve in Dioxane

Poor solubility is a frequent and frustrating issue that can derail a reaction. This guide provides a logical workflow to diagnose and resolve the problem, moving from simple checks to more advanced modifications.

Step 1: Foundational Checks - Reagent & System Integrity

Before modifying reaction parameters, it's crucial to verify the integrity of your starting materials and experimental setup.

  • Purity and Age of Boronic Acid: Boronic acids can degrade over time. They are susceptible to dehydration, forming cyclic trimers known as boroxines, which often exhibit different solubility profiles and can be less reactive.[1][2][3]

    • Action: Verify the purity of your boronic acid. If it is an old sample, consider using a fresh batch or re-purifying it. Storing boronic acids in a desiccator can help prevent premature boroxine formation.[3]

  • Solvent Quality: 1,4-dioxane is hygroscopic and can absorb atmospheric moisture, which can influence the boronic acid-boroxine equilibrium.[2][4] It can also form peroxides upon storage.

    • Action: Use a fresh bottle of anhydrous dioxane or dry the solvent before use. Standard procedures include drying over sodium metal or calcium chloride.[4] Ensure the solvent is properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[5]

Step 2: Understanding the Boronic Acid-Boroxine Equilibrium

The primary culprit for unexpected insolubility is often the formation of the corresponding boroxine. This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[6]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_R_B_OH2 3 x Pyrazole-B(OH)₂ (More Polar, Often More Soluble) R3B3O3 Pyrazole₃B₃O₃ (Less Polar, Potentially Insoluble) 3_R_B_OH2->R3B3O3 + 3 H₂O (Hydrolysis) R3B3O3->3_R_B_OH2 - 3 H₂O (Dehydration)

  • Causality: The boroxine is significantly less polar than the parent boronic acid due to the loss of free hydroxyl groups. In a non-polar solvent like dioxane, this change can dramatically decrease solubility. The formation of boroxine is an entropically driven process and can be promoted by heat and the removal of water.[2][3]

  • Action: To shift the equilibrium back to the more soluble boronic acid, consider adding a small amount of water to your dioxane solvent system.

Step 3: Systematic Adjustments to the Reaction Conditions

If foundational checks don't resolve the issue, a systematic adjustment of reaction parameters is the next logical step.

Troubleshooting_Workflow Start Insolubility Observed CheckReagents Step 1: Check Reagent Purity (Boronic Acid, Dioxane) Start->CheckReagents SolventSystem Step 2: Modify Solvent System CheckReagents->SolventSystem Reagents OK Failure Consult Specialist CheckReagents->Failure Reagents Degraded AddCosolvent Add Polar Aprotic Co-solvent (e.g., DMF, NMP, 2-MeTHF) SolventSystem->AddCosolvent AddWater Add Water (e.g., 4:1 Dioxane:H₂O) SolventSystem->AddWater Temperature Step 3: Adjust Temperature AddCosolvent->Temperature Success Solubility Achieved AddCosolvent->Success Soluble AddWater->Temperature AddWater->Success Soluble HeatReaction Gently Heat Mixture (e.g., 50-80 °C) Temperature->HeatReaction BaseChoice Step 4: Evaluate Base HeatReaction->BaseChoice Still Insoluble HeatReaction->Success Soluble ChangeBase Switch to a More Soluble Base (e.g., Cs₂CO₃, K₃PO₄) BaseChoice->ChangeBase Derivative Step 5: Use a Derivative ChangeBase->Derivative Still Insoluble ChangeBase->Success Soluble UseEster Use Pinacol Ester (Bpin) or Diethanolamine Adduct Derivative->UseEster UseEster->Success

  • Modify the Solvent System:

    • Co-solvents: The principle of "like dissolves like" is fundamental.[7] Dioxane is a relatively non-polar ether. Pyrazole boronic acids, with their capacity for hydrogen bonding, are polar. Adding a more polar, water-miscible co-solvent can significantly improve solubility.[8]

      • Recommended Co-solvents: 2-MeTHF, DMF, NMP, or toluene are often effective.[9][10] A screen of different solvent ratios (e.g., 4:1, 2:1 Dioxane:Co-solvent) is recommended.

    • Aqueous Conditions: For many cross-coupling reactions like the Suzuki-Miyaura coupling, an aqueous-organic biphasic system is standard.[11] Water can hydrolyze the less soluble boroxine back to the boronic acid.[3]

      • Typical Ratio: A 4:1 or 2:1 mixture of dioxane and water is a common starting point.[9][12]

  • Adjust the Temperature:

    • Solubility generally increases with temperature.[13][14] Gently warming the mixture (e.g., to 50-80 °C) while stirring can facilitate dissolution. However, be aware that higher temperatures can also accelerate decomposition or side reactions like protodeboronation.[15]

  • Evaluate the Base:

    • In Suzuki-Miyaura couplings, the base is not just a proton scavenger; it activates the boronic acid by converting it to a more nucleophilic borate anion (e.g., R-B(OH)₃⁻).[16][17] This borate species has different solubility characteristics.

    • The solubility of the base itself can be a limiting factor. If the base is not soluble in the reaction medium, it can coat the boronic acid particles, preventing them from dissolving.

      • Action: Switch to a base with better solubility in organic solvents, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[18][19] Ensure the base is finely powdered to maximize surface area.[5]

Parameter Recommended Action Scientific Rationale
Solvent Screen co-solvents (2-MeTHF, DMF) or add water (4:1 ratio).[9][10]Increases the polarity of the bulk medium to better solvate the polar boronic acid. Water helps hydrolyze insoluble boroxines.[3]
Temperature Gently warm the reaction mixture to 50-80 °C.Increases kinetic energy, overcoming the lattice energy of the solid and promoting dissolution.[13]
Base Use a highly soluble base like K₃PO₄ or Cs₂CO₃.[18]Ensures the base is available in solution to form the soluble borate anion and avoids coating the solid boronic acid.[16]

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole boronic acid pinacol ester (Bpin) also showing poor solubility in dioxane?

A1: While pinacol esters are generally much less polar and more soluble in organic solvents like dioxane than their corresponding boronic acids, solubility issues can still arise.[20][21]

  • High Crystallinity: The compound may be highly crystalline, requiring more energy to break the crystal lattice. Gentle heating can often resolve this.

  • Hydrolysis: Pinacol esters are susceptible to hydrolysis back to the boronic acid, especially if trace acid or water is present.[22] This can be a particular problem during analysis by reverse-phase HPLC.[22] If this occurs, you may be observing the insolubility of the resulting boronic acid or its boroxine.

  • Storage: Ensure the pinacol ester is stored under anhydrous conditions. Many are sold and handled as stable, crystalline solids.[23][24]

Q2: I'm observing significant protodeboronation. Is this related to my solubility issues?

A2: Yes, the conditions used to improve solubility can sometimes exacerbate protodeboronation (the replacement of the C-B bond with a C-H bond). This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[5][15]

  • Cause: The primary culprits are excess water and strong bases.[5] While adding water can improve solubility, it also provides the proton source for this unwanted reaction.

  • Mitigation Strategy:

    • Use a Milder Base: Switch from strong bases like NaOH to weaker, non-nucleophilic bases like potassium fluoride (KF) or K₂CO₃.[5]

    • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This may require using a different method to solubilize the boronic acid, such as derivatization.

    • Protecting Groups: Using a more stable boronic acid surrogate, like a diethanolamine adduct, can protect against protodeboronation.[5][25]

Q3: Can I avoid dioxane altogether? What are some good alternative solvents?

A3: Absolutely. Dioxane is a common solvent for Suzuki couplings, but it is not always necessary or ideal. Greener and more effective alternatives are available.[10]

  • Recommended Alternatives:

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether with a higher boiling point than THF, often showing excellent performance in cross-coupling reactions.[9][10]

    • tert-Amyl Alcohol or Isopropanol (IPA): Polar, protic solvents that can be effective.

    • Toluene/Water or Acetonitrile/Water: Biphasic systems that are commonly used and can be very effective.[19]

    • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): Polar aprotic solvents that are excellent at dissolving polar compounds, but can be harder to remove post-reaction.

Q4: I've tried everything and it's still not dissolving. What is my last resort?

A4: If the free boronic acid remains insoluble despite optimizing the solvent, temperature, and base, the most robust solution is to use a less polar, more stable derivative.

  • Protocol: Conversion to a Diethanolamine Adduct This protocol converts the polar boronic acid into a stable, crystalline solid that is often more amenable to handling and can be used directly in Suzuki couplings, particularly in protic solvents.[5][25]

    • Dissolution: In a suitable flask, suspend the pyrazole boronic acid (1.0 equivalent) in a minimal amount of a solvent like methylene chloride or THF.

    • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

    • Precipitation: A white crystalline solid should precipitate from the solution.

    • Isolation: Continue stirring for 15-20 minutes, then isolate the solid product by vacuum filtration.

    • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be weighed and used directly in your coupling reaction.

Base_Activation BA Pyrazole-B(OH)₂ (Lewis Acidic) Borate [Pyrazole-B(OH)₃]⁻ (Nucleophilic Borate) (Required for Transmetalation) BA->Borate + Base Base Base (e.g., OH⁻, CO₃²⁻) Base->Borate Pd_Complex Ar-Pd(II)-L₂-X Borate->Pd_Complex Transmetalation → Suzuki Cycle

References

Technical Support Center: Preventing Homocoupling of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize this byproduct, thereby increasing the yield of your desired cross-coupled product and simplifying purification.

Introduction: The Challenge of Pyrazole Boronic Acid Homocoupling

This compound is a valuable building block in medicinal chemistry, enabling the introduction of the pyrazole motif into complex molecules.[1] However, like many heteroaromatic boronic acids, it is susceptible to undergoing a palladium-catalyzed homocoupling reaction, forming a symmetrical bi-pyrazole dimer. This side reaction not only consumes the boronic acid, reducing the overall yield, but the resulting byproduct can also be challenging to separate from the desired product due to similar polarities.[2]

Understanding the underlying mechanisms of this unwanted reaction is the first step toward its prevention. Homocoupling is primarily driven by two pathways:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[2][3][4]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[2][3][5]

This guide will provide a structured approach to systematically address these root causes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the homocoupling of this compound.

Q1: I'm seeing a significant amount of a symmetrical dimer in my reaction. What is the most likely cause?

A1: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling side reaction.[2][3] Another likely cause, especially at the beginning of the reaction, is the use of a Pd(II) precatalyst like Pd(OAc)₂, which can stoichiometrically react with the boronic acid.[2]

Q2: How can I effectively remove oxygen from my reaction setup?

A2: Rigorous degassing of your solvents and the reaction mixture is crucial. Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen.[2] A subsurface sparge is most effective.[5]

  • Freeze-Pump-Thaw: For the most thorough oxygen removal, especially for sensitive reactions, performing three to five freeze-pump-thaw cycles on your solvent is recommended.[2]

Q3: Does the choice of palladium source matter?

A3: Absolutely. While Pd(II) sources like Pd(OAc)₂ are common, they can contribute to initial homocoupling as they are reduced to the active Pd(0) state.[3][5] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this initial burst of side-product formation. However, even with a Pd(0) source, oxygen contamination can still lead to homocoupling.

Q4: Can my choice of ligand influence the extent of homocoupling?

A4: Yes, the ligand plays a critical role. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination step of the Suzuki-Miyaura cycle, outcompeting the pathways that lead to homocoupling.[6] These ligands stabilize the palladium center and can accelerate the cross-coupling reaction.[7][6]

Q5: Is this compound prone to other side reactions?

A5: Besides homocoupling, protodeboronation is another common side reaction for heteroaryl boronic acids.[8][9] This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by excessive water or harsh basic conditions.[10] Using anhydrous solvents and carefully selecting the base can help minimize this pathway.[10][11]

Troubleshooting Guide: A Systematic Approach

If you are encountering issues with homocoupling, follow this systematic troubleshooting workflow to diagnose and resolve the problem.

G cluster_degas Degassing Solutions cluster_pd Palladium Source Solutions cluster_ligand Ligand Solutions cluster_base Base/Solvent Solutions start High Homocoupling Observed check_degas Step 1: Verify Degassing Protocol start->check_degas Initiate Troubleshooting check_pd_source Step 2: Evaluate Palladium Source check_degas->check_pd_source If homocoupling persists degas_sparge Implement inert gas sparging (15-30 min) check_degas->degas_sparge degas_fpt Perform Freeze-Pump-Thaw (3-5 cycles) check_degas->degas_fpt check_ligand Step 3: Assess Ligand Choice check_pd_source->check_ligand If homocoupling persists pd_zero Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄) check_pd_source->pd_zero check_base Step 4: Optimize Base and Solvent check_ligand->check_base If homocoupling persists ligand_buchwald Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->ligand_buchwald success Homocoupling Minimized check_base->success Problem Resolved base_mild Use milder bases (K₃PO₄, Cs₂CO₃) to avoid boronic acid degradation check_base->base_mild solvent_anhydrous Use anhydrous solvents to prevent protodeboronation check_base->solvent_anhydrous

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on the effective suppression of homocoupling. By implementing rigorous anaerobic techniques, making informed choices about the palladium source and ligands, and optimizing reaction conditions, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a comprehensive framework for troubleshooting and overcoming this common challenge, enabling the reliable synthesis of valuable pyrazole-containing molecules.

References

Navigating the Scale-Up of Pyrazole Boronic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole boronic acids and their pinacol esters is a cornerstone of modern medicinal chemistry, providing critical building blocks for countless drug discovery programs. While bench-scale syntheses are often straightforward, transitioning to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address the specific issues encountered during the scale-up of these valuable reactions.

Part 1: Troubleshooting Guide - From Low Yields to Purification Headaches

This section addresses common problems encountered during scale-up in a practical question-and-answer format, focusing on the underlying chemical principles to empower scientists with robust solutions.

Q1: My yield dropped significantly when I scaled the reaction from 10g to 1kg. What are the likely causes and how can I fix it?

This is one of the most common scale-up challenges. The root cause is often multifactorial, stemming from issues with mass and heat transfer, reagent addition, and raw material quality.

Potential Cause 1: Inefficient Mixing & Mass Transfer

  • The "Why": In a large reactor, achieving the same homogenous mixing as a small round-bottom flask is difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. For lithiation-borylation routes, poor mixing can cause the highly reactive organolithium reagent to react with the solvent or accumulate, leading to uncontrolled exotherms upon addition of the borate ester.

  • Troubleshooting Protocol:

    • Agitator Analysis: Ensure the reactor's agitator (impeller type, size, and speed) is appropriate for the reaction volume and viscosity. Baffles are often necessary in large reactors to ensure turbulent, effective mixing.

    • Controlled Reagent Addition: Switch from rapid, single-portion addition to a slow, subsurface addition of the limiting reagent (e.g., n-butyllithium) via a dosing pump. This maintains a low concentration of the reactive species, minimizing side reactions.

    • Process Analytical Technology (PAT): If available, use in-situ monitoring tools like ReactIR to observe reaction progress and detect the buildup of intermediates or side products in real-time.

Potential Cause 2: Poor Temperature Control

  • The "Why": As reactor size increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat generated during exothermic events, such as quenching an organolithium reagent. The common lithiation-borylation sequence to form pyrazole boronic acids is often conducted at very low temperatures (-78 °C), which is challenging to maintain at a kilo-scale.[1]

  • Troubleshooting Protocol:

    • Reactor Heat Transfer Calculation: Work with a chemical engineer to confirm the reactor's cooling capacity is sufficient for the reaction's exotherm.

    • Addition Rate vs. Temperature: Link the reagent addition rate to the internal reaction temperature. The addition should automatically pause if the temperature rises above the set limit (e.g., -65°C).

    • Quench Strategy: Re-evaluate the quenching procedure. A slow, reverse quench (adding the reaction mixture to a well-stirred, cold quenching solution) can sometimes offer better temperature control than a direct quench.

Potential Cause 3: Raw Material Quality

  • The "Why": The purity of starting materials can have a magnified negative effect at a larger scale.[2] A small impurity in a starting halide or borate ester can poison a catalyst or generate byproducts that complicate purification. Water content in solvents is a particularly critical parameter for moisture-sensitive organometallic reactions.

  • Troubleshooting Protocol:

    • Certificate of Analysis (CoA) Verification: Do not assume a supplier's CoA is sufficient. Perform in-house QC testing on all raw materials, including Karl Fischer titration for water content in solvents and NMR/HPLC for purity of reagents.

    • Small-Scale Test Batch: Always run a small-scale reaction (1-5g) with the exact new batches of raw materials intended for the large-scale run to identify any potential issues before committing significant resources.

Q2: I'm struggling with the purification of my pyrazole boronic acid at scale. Column chromatography is not viable. What are my options?

Purifying polar, often water-soluble boronic acids is a significant hurdle.[3] Recrystallization, acid-base extractions, and derivatization are the primary tools for large-scale purification.

Option 1: Recrystallization

  • The "Why": This is the most cost-effective and scalable purification method if a suitable solvent system can be found. It relies on the difference in solubility between the desired product and impurities at different temperatures. Many aryl boronic acids have been successfully purified by recrystallization from hot ethanol or water.[3]

  • Troubleshooting Protocol:

    • Solvent Screening: Perform a systematic solvent screen using small amounts of the crude product. Test a range of solvents (e.g., water, isopropanol, acetonitrile, ethyl acetate, heptane) and solvent/anti-solvent combinations.

    • Seeding Strategy: Develop a seeding strategy. Adding a small number of pure crystals to a supersaturated solution can promote controlled crystallization and improve particle size and filterability.

    • Cooling Profile: Control the cooling rate. A slow, linear cooling profile often yields larger, purer crystals than crash-cooling.

Option 2: pH-Mediated Extraction

  • The "Why": Boronic acids are acidic and will deprotonate to form water-soluble boronate salts at high pH. This allows for their separation from non-acidic organic impurities.

  • Troubleshooting Protocol:

    • Dissolve the crude material in an organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Extract with an aqueous base (e.g., 1M NaOH) to move the boronic acid into the aqueous layer.

    • Wash the organic layer to remove any residual product.

    • Carefully re-acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure boronic acid.

    • Filter, wash the solid with water, and dry.

Option 3: Derivatization/Protection

  • The "Why": If the boronic acid is difficult to handle, it can be converted into a more stable, crystalline derivative for purification. The most common method is the formation of a diethanolamine adduct, which often crystallizes readily and can be cleaved later.[3]

  • Workflow:

    • Convert the crude boronic acid to its pinacol ester using pinacol. Boronic esters are generally less polar and easier to handle than their corresponding acids.[4]

    • Purify the more stable pinacol ester via recrystallization or silica gel chromatography (if necessary).

    • Use the purified ester directly in the subsequent reaction or deprotect it back to the boronic acid if required.

Q3: My reaction mixture becomes an unmanageable slurry, or the product oils out during work-up. How can I improve the physical properties of my process?

Poor solubility and phase separation are common physical chemistry problems during scale-up.

Troubleshooting Slurries:

  • The "Why": Reagents or products may have limited solubility in the chosen solvent, leading to thick slurries that are difficult to stir and transfer.

  • Solutions:

    • Solvent Selection: Re-evaluate the solvent. A solvent that provides better solubility, even if it requires a higher reaction temperature, might be a better choice for scale-up. For example, replacing THF with 2-MeTHF can offer a higher boiling point and sometimes better solubility profiles.

    • Increase Solvent Volume: While this increases process mass intensity (PMI), using a higher dilution can keep all components in solution. This is often a necessary trade-off for operability.

    • Temperature: Ensure the temperature during transfers and work-up is high enough to maintain solubility. Jacketed filter-dryers can be used to maintain temperature during filtration.

Troubleshooting "Oiling Out":

  • The "Why": This occurs when a product comes out of solution as a liquid phase instead of a solid during crystallization or quenching. This traps impurities and makes isolation difficult.

  • Solutions:

    • Change Solvent/Anti-Solvent: The choice of anti-solvent is critical. A slower addition or a different anti-solvent may promote crystallization over oiling out.

    • Adjust Temperature: The temperature at which the anti-solvent is added can have a significant impact. Experiment with different temperatures to find the optimal crystallization window.

    • Agitation: Ensure high agitation during the anti-solvent addition to promote nucleation and prevent the formation of a separate liquid phase.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up lithiation-borylation reactions?

    • A: The primary hazards are the pyrophoric nature of organolithium reagents (e.g., n-BuLi, s-BuLi) and the generation of flammable hydrogen gas.[5][6] Organolithiums can ignite spontaneously on contact with air or moisture. Additionally, quenching borane intermediates or certain borylation byproducts can release hydrogen gas.[5][7] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) by highly trained personnel with appropriate personal protective equipment (PPE), including fire-retardant lab coats. A proper quenching strategy and reactor off-gas management are critical.

  • Q: I've noticed an impurity that appears to be a trimer of my boronic acid. What is it and how do I prevent it?

    • A: You are likely observing the formation of the corresponding boroxine , which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.[4][8] This process is reversible and favored by the removal of water, for example, by heating or under vacuum.[8][9] To minimize boroxine formation, avoid excessive heating or prolonged drying of the isolated boronic acid. Storing the boronic acid as a stable derivative, like a pinacol ester, is the most effective preventative measure.[4] The equilibrium can be shifted back to the boronic acid by adding water.[8]

  • Q: How do I accurately determine the purity of my pyrazole boronic acid pinacol ester, and what are common impurities?

    • A: A combination of analytical techniques is recommended. Reversed-Phase HPLC (RP-HPLC) with a suitable column (e.g., C18) is excellent for quantifying purity and detecting process impurities.[10] It is crucial to develop a method that minimizes on-column hydrolysis of the ester back to the acid.[10] Quantitative NMR (qNMR) is also a powerful tool for determining absolute purity. Common impurities include the corresponding boronic acid (from hydrolysis), residual starting materials (e.g., the bromo-pyrazole), and potentially homocoupled byproducts.[10]

Part 3: Data Summaries & Protocols

Table 1: Typical Solvent Selection Considerations for Scale-Up
SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesScale-Up Considerations
Tetrahydrofuran (THF) 66Excellent solvent for organometallics.Low boiling point, peroxide formation risk.Good for low-temp reactions, but requires careful management of peroxides.
2-Methyl-THF 80Higher boiling point than THF, less prone to peroxide formation.More expensive than THF.Often a safer and more robust alternative to THF for reactions above 60°C.
Dioxane 101High boiling point, good solvent for many coupling reactions.High freezing point (11.8°C), peroxide formation risk.Can be problematic in colder climates; requires heated lines for transfers.
Toluene 111High boiling point, allows for azeotropic removal of water.Can be difficult to remove, potential for side reactions at high temps.Excellent for reactions requiring water removal, like boroxine formation.
Protocol: General Procedure for a Scaled-Up Lithiation-Borylation

Safety Warning: This procedure involves pyrophoric reagents and cryogenic temperatures. It must only be performed by trained chemists in a suitable process chemistry laboratory or pilot plant with appropriate safety controls.

  • Reactor Inerting: The reactor is rendered inert by performing three vacuum/nitrogen backfill cycles. A continuous positive nitrogen pressure is maintained throughout the reaction.

  • Reagent Charging: Charge the starting material (e.g., 1.0 kg, 1.0 equiv of 4-bromo-1-methyl-1H-pyrazole) and the anhydrous solvent (e.g., 10 L of THF).

  • Cooling: Cool the reactor contents to below -70 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat).

  • Lithiation: Slowly add n-Butyllithium (1.05 equiv) subsurface via a dosing pump, ensuring the internal temperature does not exceed -65 °C. The addition typically takes 1-2 hours.

  • Stir-Out: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Borylation: Slowly add triisopropyl borate (1.2 equiv) subsurface, again maintaining the temperature below -65 °C.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature overnight. The reaction is then quenched by slowly transferring the mixture into a separate vessel containing a stirred solution of aqueous ammonium chloride.

  • Work-up: Perform aqueous work-up, separate the organic phase, and proceed with purification as determined by lab-scale experiments (e.g., extraction, crystallization).

Part 4: Visualization of Key Processes

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for diagnosing the root cause of a low-yield reaction upon scale-up.

LowYieldTroubleshooting cluster_conversion IPC Analysis cluster_purity Crude Analysis Start Low Yield Observed at Scale Check_Conversion Check In-Process Conversion (IPC) Start->Check_Conversion Check_Purity Analyze Crude Purity Profile Start->Check_Purity Low_Conv Low Conversion Check_Conversion->Low_Conv Incomplete Reaction Good_Conv High Conversion Check_Conversion->Good_Conv Complete Reaction Many_Side_Products Multiple Byproducts Check_Purity->Many_Side_Products Low_Crude_Mass Low Mass Balance Check_Purity->Low_Crude_Mass RC_Mixing Root Cause: Poor Mixing / Hot Spots Low_Conv->RC_Mixing RC_Temp Root Cause: Poor Temp. Control Low_Conv->RC_Temp RC_Reagents Root Cause: Raw Material Quality Low_Conv->RC_Reagents RC_Workup Root Cause: Work-up or Isolation Loss Good_Conv->RC_Workup Many_Side_Products->RC_Mixing Many_Side_Products->RC_Temp Low_Crude_Mass->RC_Workup

Caption: Troubleshooting workflow for low reaction yield.

Boronic Acid - Boroxine Equilibrium

This diagram illustrates the reversible dehydration reaction that converts three molecules of a pyrazole boronic acid into one molecule of the corresponding boroxine, releasing three molecules of water.

Caption: The reversible equilibrium between boronic acid and boroxine.

References

removing impurities from boronic acid pinacol ester deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Removing Impurities from Boronic Acid Pinacol Ester Deprotection

Welcome to the technical support center for boronic acid purification. As a Senior Application Scientist, I've seen firsthand how the final deprotection and purification step can be a significant bottleneck in complex synthetic routes. This guide is structured to address the most common challenges you'll face, providing not just protocols, but the chemical reasoning behind them. Our goal is to empower you to troubleshoot effectively and obtain your target boronic acid in high purity.

Frequently Asked Questions (FAQs)
Q1: My deprotection reaction seems complete by TLC/LCMS, but my crude NMR is messy. What are the most common impurities I should expect?

After the deprotection of a boronic acid pinacol ester, you are rarely left with a single, pure product. The workup and isolation introduce several potential contaminants.

Primary Impurities to Suspect:

  • Boroxines: These are the most common and often most confusing impurities. Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[1][2] This equilibrium is readily established, especially when concentrating the product from aprotic solvents.[3][4] They often appear as a complex set of signals in the NMR and can significantly complicate characterization.

  • Unreacted Pinacol Ester: Incomplete deprotection is a frequent issue, leaving you with starting material.

  • Pinacol: This is the direct byproduct of the deprotection and must be removed.

  • Protodeborylated Compound: Depending on the stability of your boronic acid (especially with electron-rich or heteroaromatic systems) and the harshness of the deprotection conditions, you may lose the B(OH)₂ group entirely, replacing it with a hydrogen atom.

  • Reagents from Deprotection: Residual acids, bases, or transesterification agents (like diethanolamine) from the deprotection step can also be present.[5][6]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental observations and provides a logical path to a pure product.

Scenario 1: "My crude product is a white solid that is poorly soluble in common organic solvents like DCM or EtOAc. What is it?"

Likely Cause: Boroxine Formation

This is the classic signature of boroxine formation. The planar, stacked structure of boroxines often leads to reduced solubility compared to the parent boronic acid. The equilibrium between the boronic acid and the boroxine is dictated by the presence of water.[3][7] Removing water (e.g., by rotary evaporation from toluene or other aprotic solvents) pushes the equilibrium towards the boroxine.[4]

Caption: Boroxine-Boronic Acid Equilibrium.

Solutions:

  • Re-hydrolysis: The simplest solution is to break the boroxine back down to the boronic acid. Dissolve the crude material in a solvent like diethyl ether or ethyl acetate and wash it with water or a slightly acidic aqueous solution (e.g., 0.1 M HCl).[5][6] The presence of water will drive the equilibrium back to the desired monomeric boronic acid.

  • Direct Use: In many cases, particularly for subsequent reactions like Suzuki-Miyaura couplings that are run under aqueous conditions, the boroxine can be used directly. The reaction conditions will hydrolyze it in situ to the active boronic acid.

Scenario 2: "My purification by standard silica gel chromatography is failing. The product either streaks badly or doesn't elute."

Likely Cause: Strong Interaction with Silica

Boronic acids are polar and acidic, much like carboxylic acids.[8] The hydroxyl groups on the boron atom interact strongly with the silanol groups (Si-OH) on the surface of standard silica gel, leading to poor chromatographic performance.[9]

Solutions:

  • Avoid Chromatography (Preferred): The best strategy is often to purify the boronic acid by other means.

    • Acid/Base Extraction: This is the most powerful non-chromatographic method. It separates your acidic product from neutral impurities like the pinacol ester and pinacol.

    • Recrystallization: If your boronic acid is a solid, recrystallization from solvents like hot water, ethanol, ethyl acetate, or solvent/anti-solvent pairs (e.g., EtOAc/hexanes) can be very effective.[8][10][11]

  • Modified Chromatography: If chromatography is unavoidable:

    • Boric Acid Impregnated Silica: Preparing a slurry of silica gel with a small amount of boric acid can improve the chromatography of boronic esters, and may help with the free acids by saturating active sites.[12]

    • Reverse-Phase HPLC: For high-value materials or difficult separations, reverse-phase (e.g., C18) HPLC is a reliable option.[13] Care must be taken, as on-column hydrolysis of any remaining pinacol ester can be an issue.[14] Using a mobile phase without a pH modifier can sometimes minimize this.[14]

Troubleshooting_Workflow start Crude Product After Deprotection check_purity Analyze by NMR/LCMS. What is the main impurity? start->check_purity boroxine Insoluble white powder? Complex NMR signals? check_purity->boroxine Solubility/NMR Issue sm_pinacol Starting Material or Pinacol? check_purity->sm_pinacol Neutral Impurities streaking Chromatography Issues? check_purity->streaking Purification Fails solve_boroxine Likely Boroxine. Wash with H₂O or dilute acid to hydrolyze back to Boronic Acid. boroxine->solve_boroxine Yes solve_sm_pinacol Neutral Impurities. Purify via Acid/Base Extraction. sm_pinacol->solve_sm_pinacol Yes solve_streaking Strong Silica Interaction. Avoid Chromatography. Use Extraction or Recrystallization. streaking->solve_streaking Yes final_product Pure Boronic Acid solve_boroxine->final_product solve_sm_pinacol->final_product solve_streaking->final_product

Caption: Troubleshooting Workflow for Boronic Acid Purification.

Key Purification Protocols
Protocol 1: Purification by Acid/Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.

Principle: The boronic acid is deprotonated by a base to form a water-soluble boronate salt. Neutral impurities (pinacol, pinacol ester) remain in the organic phase and are discarded. The aqueous layer is then re-acidified, protonating the boronate salt back to the neutral boronic acid, which can be extracted back into an organic solvent.[8][15]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or Na₂CO₃) two to three times. Combine the aqueous layers.

    • Expert Tip: The boronate salt is now in the aqueous layer. The organic layer contains your neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 1 M or 2 M HCl) with stirring until the pH is acidic (pH ~2-3, check with pH paper). The boronic acid may precipitate as a white solid.

  • Product Extraction: Extract the acidified aqueous layer three times with fresh EtOAc or Et₂O. The pure boronic acid is now in the organic phase.

  • Final Wash & Dry: Combine the organic extracts, wash once with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine (DEA) Adduct

This is an excellent method for purifying boronic acids that are difficult to crystallize or handle, as the DEA adducts are often highly crystalline solids.[5][6][10]

Principle: The boronic acid reacts with diethanolamine to form a stable, often crystalline, bicyclic adduct. This adduct can be isolated by filtration, separating it from soluble impurities. Gentle acidic hydrolysis then regenerates the pure boronic acid.[16]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a non-polar solvent like diethyl ether or hexanes. Add diethanolamine (1.0-1.1 equivalents) dropwise.

  • Isolation: Stir the mixture at room temperature. The DEA adduct will often precipitate as a white solid over 30 minutes to a few hours. Collect the solid by vacuum filtration and wash with cold ether or hexanes.

  • Hydrolysis (Deprotection): Suspend the isolated DEA adduct in a biphasic mixture of ether and dilute acid (e.g., 0.1 M - 1 M HCl).

  • Workup: Stir vigorously for 20-30 minutes until the solid dissolves completely. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ether.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the pure boronic acid.[6]

Data Summary Tables

Table 1: Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest For RemovingKey Considerations
Acid/Base Extraction Acidity differenceNeutral impurities (pinacol, starting ester)Product must be stable to strong acid/base.
Recrystallization Solubility differenceMinor impurities with different solubility profilesRequires a crystalline solid product.[8]
Chromatography Polarity differenceImpurities with significantly different polarityOften problematic; requires modified conditions.[9][13]
DEA Adduct Formation Crystalline adduct formationSoluble impurities, oilsAdds two steps but can be very effective.[5]
Scavenger Resins Covalent/Coordinate bondingExcess boronic acid or trace impuritiesUseful for final polishing; can be expensive.[17][18]

Table 2: Common Pinacol Ester Deprotection Methods & Key Byproducts

Deprotection MethodTypical ReagentsKey Byproduct(s)Potential Issues
Acidic Hydrolysis HCl, H₂SO₄ in aq. solventPinacolCan be slow; risk of protodeborylation.[19]
Transesterification Phenylboronic acid, Diethanolamine (DEA)Pinacol, corresponding ester of the new diolOften requires forcing conditions or removal of pinacol.[5][20]
Oxidative Cleavage Sodium periodate (NaIO₄)Acetone, PinacolLimited functional group tolerance (alkenes, etc.).[6]
Fluoride-Mediated KHF₂, TMSClPinacol, Fluoroborate saltsMild but requires specific reagents.[20][21]

References

Technical Support Center: The Effect of Oxygen on Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Miyaura coupling reaction and encountering challenges related to atmospheric conditions. Here, we provide in-depth, field-proven insights into the critical role of oxygen, offering troubleshooting steps and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the impact of oxygen on Suzuki coupling reactions.

Q1: Why is the exclusion of oxygen so critical for a standard Suzuki-Miyaura coupling reaction?

A1: The exclusion of oxygen is paramount because the catalytically active species in the Suzuki reaction is a Palladium(0) complex.[1] Molecular oxygen is a potent oxidizing agent that detrimentally affects the reaction in several ways:

  • Catalyst Oxidation: The active Pd(0) catalyst can be readily oxidized by oxygen to form catalytically inactive Palladium(II) oxides or other Pd(II) species.[1][2] This oxidation effectively removes the catalyst from the catalytic cycle, quenching the reaction and leading to poor or no conversion of your starting materials.[1]

  • Ligand Degradation: Phosphine ligands, which are essential for stabilizing the Pd(0) center and facilitating key steps like oxidative addition and reductive elimination, are highly susceptible to oxidation.[3] Oxygen converts phosphines (e.g., PPh₃) to their corresponding phosphine oxides (e.g., OPPh₃). Phosphine oxides have significantly different electronic and steric properties and are generally poor ligands for the palladium center, thus disrupting the catalytic cycle.[1][2][4]

  • Promotion of Side Reactions: The presence of oxygen and the resulting Pd(II) species can promote undesirable side reactions, most notably the oxidative homocoupling of boronic acids to form biaryl byproducts.[5][6] This consumes your nucleophile in an unproductive pathway, reducing the yield of the desired cross-coupled product.

Q2: What are the visible signs that oxygen might be compromising my reaction?

A2: Oxygen contamination often provides visual cues. The most common indicator is the formation of palladium black , a fine, black precipitate of aggregated, elemental palladium.[7] This occurs when the Pd(0) complex, stripped of its stabilizing ligands (which may have been oxidized), agglomerates and falls out of solution.[4][7] A healthy, active Suzuki reaction typically remains a homogeneous solution (though it may be dark in color), so the appearance of a black precipitate is a strong sign that the catalyst has deactivated. Another key indicator, identified during product analysis (e.g., by LC-MS or NMR), is the presence of a significant amount of homocoupled product derived from your boronic acid.[5][6]

Q3: My reaction yield is very low, and I see palladium black forming. What are the first troubleshooting steps I should take?

A3: Low yield accompanied by palladium black formation points directly to catalyst deactivation, very likely caused by oxygen. Here is a prioritized checklist:

  • Verify Your Deoxygenation Technique: This is the most common point of failure. Ensure your solvents are rigorously degassed immediately before use. For most applications, sparging with an inert gas (argon or nitrogen) for 15-30 minutes is sufficient.[8][9] For highly sensitive reactions, a more thorough method like the freeze-pump-thaw technique may be necessary.

  • Check Your Inert Atmosphere Setup: Ensure the reaction vessel is properly sealed and maintained under a positive pressure of high-purity inert gas throughout the entire setup and reaction time. Perform at least three evacuate-backfill cycles on the sealed flask containing your solids before adding the degassed solvent.[2]

  • Assess Reagent Quality: Check the age and storage conditions of your palladium catalyst and phosphine ligands.[2] Pd(II) precatalysts like Pd(OAc)₂ can degrade, and phosphine ligands are notoriously air-sensitive.[2] If in doubt, use freshly opened bottles or purify the reagents before use. Also, check for peroxides in ether-based solvents like THF or dioxane, as these can also oxidize the catalyst and ligands.[4][8]

Q4: What is the mechanism behind oxygen-promoted homocoupling of boronic acids?

A4: The homocoupling of boronic acids (R-B(OH)₂) to form a symmetric biaryl (R-R) is primarily catalyzed by Pd(II) species.[5] Oxygen's role is to generate these Pd(II) species by oxidizing the active Pd(0) catalyst. The generally accepted mechanism involves two transmetalation steps where two equivalents of the boronic acid transfer their organic groups to the Pd(II) center, followed by reductive elimination to form the R-R bond and regenerate Pd(0).[5][6] While this process regenerates the active catalyst, it consumes two molecules of the boronic acid for every molecule of byproduct formed, directly competing with the desired cross-coupling pathway.

Q5: Are there any palladium-catalyzed reactions where oxygen is intentionally used?

A5: Yes, but it's crucial to distinguish these from the standard Suzuki-Miyaura coupling. In certain catalytic cycles, particularly in some C-H activation or alkenylation reactions, molecular oxygen is used as a terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.[10] This allows a catalytic amount of a Pd(II) salt to be used without a stoichiometric external oxidant. However, these conditions are specifically designed to favor a Pd(II)-driven pathway and suppress the Pd(0) cycle that is central to the Suzuki reaction.[10][11] Some specialized, ligand-free Suzuki protocols have also explored the use of oxygen under aerobic conditions, but these are not typical and rely on specific conditions where oxygen may facilitate the in-situ formation of catalytically active palladium nanoparticles.[12][13] For the vast majority of Suzuki-Miyaura applications, oxygen is considered detrimental.

Troubleshooting Guides & Protocols
Protocol 1: Best Practices for Solvent Deoxygenation

Properly deoxygenated solvents are non-negotiable for a successful Suzuki coupling. Choose one of the following methods based on the sensitivity of your reaction.

Method A: Inert Gas Sparging (Standard Procedure) This method is fast, convenient, and sufficient for most Suzuki reactions.

  • Pour the required volume of solvent into a flask that can be sealed (e.g., a Schlenk flask).

  • Insert a long needle or glass tube connected to a source of inert gas (argon or nitrogen) so that its tip is submerged well below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Bubble the inert gas through the solvent at a moderate rate (vigorous bubbling without splashing) for 15-30 minutes.[8][9]

  • Once complete, remove the outlet needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. Use the solvent immediately.

Method B: Freeze-Pump-Thaw (High-Purity Procedure) This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive or kinetically challenging couplings.

  • Place the solvent in a robust Schlenk flask (no more than half full) with a high-vacuum stopcock.

  • Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.

  • Once frozen solid, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). After the final thaw, the flask should be backfilled with inert gas.

Protocol 2: Setting Up an Oxygen-Free Suzuki Coupling Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line or a dual-manifold system.

  • Flask Preparation: Place a stir bar and all solid reagents (aryl halide, boronic acid, base, and any solid ligands) into a dry Schlenk flask equipped with a rubber septum on a sidearm.

  • Purging the Vessel: Connect the flask to the inert gas/vacuum manifold. Carefully evacuate the flask under vacuum until the pressure is stable, then backfill with inert gas. Repeat this evacuate-backfill cycle a minimum of three times to ensure the removal of atmospheric oxygen and moisture.[2]

  • Solvent Addition: Add the freshly deoxygenated solvent(s) via a gas-tight syringe through the septum. At this point, you should have a positive pressure of inert gas in the flask.

  • Final Degassing (Optional but Recommended): For extra assurance, you can sparge the entire reaction mixture by bubbling inert gas through it for another 5-10 minutes.[2]

  • Catalyst Addition: Add the palladium catalyst (or precatalyst) to the flask under a positive flow of inert gas. If adding a solid, do it quickly against a counter-flow of argon. If adding a solution, use a syringe.

  • Reaction Execution: Seal the vessel (e.g., with a condenser under inert gas) and begin heating and stirring as required by your procedure. Maintain a positive pressure of inert gas for the duration of the reaction.

Visualizations and Data

Diagram 1: Suzuki Catalytic Cycle & Points of Oxygen Interference

Suzuki_Cycle_Oxygen Suzuki Catalytic Cycle & Oxygen Interference Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd InactivePd Inactive Pd(II) (e.g., Palladium Oxides) Pd0->InactivePd Oxidation PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂)⁻ PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product O2_Catalyst O₂ O2_Catalyst->InactivePd Ligand Phosphine Ligand (L) OxidizedLigand Oxidized Ligand (L=O) (Poor Ligand) Ligand->OxidizedLigand Oxidation O2_Ligand O₂ O2_Ligand->OxidizedLigand Homocoupling_Cycle Oxygen-Mediated Boronic Acid Homocoupling Pd0 Pd(0)L₂ O2 O₂ Pd0->O2 Oxidation PdII Pd(II) Species O2->PdII Trans1 First Transmetalation PdII->Trans1 Boronic1 R-B(OH)₂ Boronic1->Trans1 RPdII R-Pd(II)-X Trans1->RPdII Trans2 Second Transmetalation RPdII->Trans2 Boronic2 R-B(OH)₂ Boronic2->Trans2 RPdIIR R-Pd(II)-R Trans2->RPdIIR RedElim Reductive Elimination RPdIIR->RedElim RedElim->Pd0  Regenerates Pd(0) Homocoupling R-R (Homocoupling Byproduct) RedElim->Homocoupling

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (1-Isobutyl-1H-pyrazol-4-yl)boronic acid (CAS 929094-25-7, Molecular Formula: C₇H₁₃BN₂O₂) is a versatile building block in medicinal chemistry, frequently utilized in cross-coupling reactions to synthesize more complex molecules. Its purity and structural integrity are critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a comparison with relevant alternatives and detailing a robust experimental protocol.

The Importance of Accurate NMR Characterization

In the realm of drug discovery, the adage "you are what you make" holds significant weight. An impurity or a misidentified compound can lead to weeks of lost research and misleading biological data. ¹H NMR spectroscopy is one of the most powerful and accessible tools for the structural elucidation of organic molecules. For a molecule like this compound, ¹H NMR provides a unique fingerprint, allowing for the unambiguous identification of the isobutyl group, the pyrazole ring protons, and the labile boronic acid protons. Furthermore, it is a primary technique for assessing purity.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, peer-reviewed ¹H NMR spectrum for this specific molecule is not readily found, a highly accurate prediction can be constructed based on the analysis of its constituent parts and data from closely related analogs. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (pyrazole)~7.8s-1H
H-5 (pyrazole)~7.6s-1H
-B(OH)₂~5.0 - 8.0br s-2H
-CH₂-~3.9d~7.22H
-CH-~2.1m~6.81H
-CH₃~0.9d~6.76H

Comparative ¹H NMR Analysis

To fully appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of its parent heterocycle, a key synthetic precursor, and a common derivative.

Comparison with 1H-Pyrazole

The parent 1H-pyrazole exhibits a simple ¹H NMR spectrum with a triplet for the H-4 proton at approximately 6.3 ppm and a doublet for the equivalent H-3 and H-5 protons at around 7.6 ppm[1]. The introduction of the isobutyl group at the N-1 position and the boronic acid at the C-4 position in our target molecule is expected to cause significant changes. The N-alkylation will break the symmetry of the ring, leading to distinct signals for the H-3 and H-5 protons. The boronic acid group at C-4 will replace the H-4 proton, and its electron-withdrawing nature will likely deshield the adjacent H-3 and H-5 protons, shifting them downfield.

Comparison with this compound pinacol ester

A common synthetic precursor or alternative to boronic acids is their pinacol ester derivative. The ¹H NMR spectrum of this compound pinacol ester would be very similar to the boronic acid itself, with one key difference. The sharp singlet for the twelve methyl protons of the pinacol group would be observed around 1.3 ppm. The pyrazole and isobutyl protons would have very similar chemical shifts to the boronic acid, making the pinacol ester an excellent comparative standard. The absence of the broad -B(OH)₂ signal and the presence of the sharp pinacol signal is a clear diagnostic marker.

Identifying Potential Impurities

A common impurity could be the starting material, 1-isobutyl-1H-pyrazole. In the spectrum of this impurity, one would expect to see a signal for the H-4 proton of the pyrazole ring, likely as a triplet, in addition to the signals for the isobutyl group. Another potential impurity is the boroxine, a trimeric anhydride of the boronic acid. Boroxine formation can lead to broadened peaks or multiple sets of signals in the NMR spectrum, complicating interpretation[2].

Experimental Protocol for ¹H NMR Characterization

The following protocol is designed to yield a high-resolution ¹H NMR spectrum of this compound, while addressing the common challenges associated with this class of compounds.

Rationale for Experimental Choices

Boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration. This process can lead to significant peak broadening in the ¹H NMR spectrum, making accurate characterization difficult. To mitigate this, a coordinating deuterated solvent such as methanol-d₄ (CD₃OD) is recommended. The methanol will form a Lewis acid-base adduct with the boron atom, breaking up the boroxine trimer and resulting in sharper signals[3]. Chloroform-d (CDCl₃) can also be used, but may lead to broader peaks if any water is present to facilitate boroxine formation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of methanol-d₄ (CD₃OD).

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulates.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming by the spectrometer.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the methanol-d₄.

    • Shim the magnetic field to achieve optimal homogeneity. For boronic acids, good shimming is crucial to obtain sharp peaks.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • A spectral width of 12-16 ppm is typically sufficient.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak of methanol-d₄ to 3.31 ppm.

Visualizing the Structure and Workflow

To aid in the understanding of the molecule and the experimental process, the following diagrams are provided.

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CD₃OD weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire ¹H Spectrum lock->acquire process Process FID acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Assign Peaks calibrate->analyze

References

analytical methods for assessing purity of pyrazole boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Analytical Assessment of Pyrazole Boronic Acid Purity

For researchers, medicinal chemists, and process development scientists, pyrazole boronic acids and their derivatives are invaluable building blocks. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling has cemented their role in the synthesis of novel pharmaceuticals and complex organic molecules.[1] However, the very reactivity that makes these compounds so useful also presents significant analytical challenges. Ensuring the purity of a pyrazole boronic acid starting material is not merely a matter of good practice; it is fundamental to achieving reproducible reaction outcomes, controlling impurity profiles in active pharmaceutical ingredients (APIs), and ensuring the ultimate safety and efficacy of a drug product.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of pyrazole boronic acids. Moving beyond a simple listing of techniques, we will explore the underlying chemical principles, the rationale behind specific experimental choices, and provide field-proven protocols to empower you to generate accurate, reliable, and self-validating data.

The Central Challenge: Taming the Reactivity of the C-B Bond

Before delving into specific methods, it is crucial to understand the inherent chemical liabilities of boronic acids. Structurally, they are trivalent compounds with a vacant p-orbital on the boron atom, making them Lewis acids.[2] This electronic nature dictates their primary degradation pathways, which are the main source of impurities:

  • Hydrolysis: Boronic esters, particularly the widely used pinacol esters, are susceptible to hydrolysis, reverting to the corresponding boronic acid.[3][4] This is often catalyzed by acidic conditions or nucleophiles present in the analytical system, such as the free silanol groups on standard silica-based HPLC columns.[5]

  • Boroxine Formation: Boronic acids can undergo dehydration, especially when heated or under anhydrous conditions, to form a cyclic trimer anhydride known as a boroxine.[6][7] This equilibrium between the monomer and trimer can lead to significant complications in spectroscopic analysis.

A robust analytical strategy must therefore not only separate the target molecule from synthetic by-products but also prevent the analytical method itself from inducing degradation and generating misleading impurity data.

Chapter 1: The Chromatographic Approach: HPLC for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative power. However, for pyrazole boronic acids, the choice of methodology is critical to prevent on-column degradation.

Strategy 1: Mitigating Hydrolysis in Reversed-Phase (RP-HPLC)

The primary challenge in RP-HPLC is the aqueous mobile phase, which can promote the hydrolysis of boronic esters.[4] The key to a successful separation is to create an environment that minimizes this degradation.

Expertise & Causality: The mechanism of on-column hydrolysis is often catalyzed by surface silanol groups (Si-OH) on the silica stationary phase, which act as nucleophiles.[5] Therefore, the most impactful experimental choice is the selection of a column with minimal silanol activity. End-capped columns, and particularly those with proprietary shielding technologies, are designed to mask these active sites. The Waters XTerra MS C18, for example, has been demonstrated to be highly effective for this purpose.[3][5][8] Furthermore, sample preparation in a non-aqueous, aprotic solvent like acetonitrile is essential to prevent hydrolysis before the sample is even injected.[5]

Experimental Protocol: RP-HPLC for Pyrazole Boronic Acid Pinacol Ester

  • Instrumentation: HPLC or UHPLC system with a PDA/DAD detector.

  • Column Selection: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent low-silanol activity column).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm (or lambda max of the specific pyrazole chromophore).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12.1-15 min: Return to 20% B and equilibrate.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile for a 1 mg/mL solution.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Aprotic Diluent (e.g., Acetonitrile) prep1->prep2 Prevents pre-analysis hydrolysis inj Inject Sample prep2->inj col Separation on Low-Silanol C18 Column (e.g., XTerra) inj->col Controlled Gradient det PDA/UV Detection col->det Elution integ Integrate Peaks det->integ quant Calculate Purity (% Area) integ->quant

RP-HPLC workflow for pyrazole boronic acid purity.
Strategy 2: Avoiding Water with Hydrophilic Interaction Liquid Chromatography (HILIC)

An elegant alternative to mitigating hydrolysis is to avoid the conditions that cause it altogether. HILIC is an excellent choice for this purpose.

Expertise & Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, or functionalized phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous modifier to facilitate partitioning. For boronic esters, this high-organic environment is doubly beneficial: it provides excellent solubility and effectively suppresses the water-driven hydrolysis reaction.[5] This makes HILIC an inherently more stable system for these analytes and it is highly compatible with mass spectrometry for peak identification.[5]

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in High Organic Solvent (e.g., 90% ACN) prep1->prep2 inj Inject Sample prep2->inj Stable Sample Solution col Separation on HILIC Column inj->col High Organic Mobile Phase det PDA/UV/MS Detection col->det Elution integ Integrate Peaks det->integ quant Calculate Purity integ->quant

HILIC workflow inherently prevents on-column hydrolysis.
Data Presentation: Comparison of HPLC Modes

ParameterReversed-Phase HPLC (Low-Silanol)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity.Partitioning into an adsorbed water layer on a polar stationary phase.
Hydrolysis Risk Medium; mitigated by column choice and mobile phase.Low; high organic mobile phase suppresses hydrolysis.[5]
Analyte Suitability Best for boronic esters and less polar impurities.Excellent for both boronic acids and their esters.
MS Compatibility Good, but requires volatile buffers.Excellent; mobile phase is highly volatile.[5]
Key Advantage Familiarity and wide column availability.Inherent stability for hydrolytically sensitive analytes.

Chapter 2: The Spectroscopic Lens: Unraveling Structure and Purity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information, but for boronic acids, sample preparation is key to obtaining meaningful data.

The Boroxine Problem in ¹H NMR

A common frustration when analyzing boronic acids by ¹H NMR in aprotic solvents like CDCl₃ is the appearance of broad signals or multiple sets of aromatic peaks.[6] This is a direct consequence of the equilibrium between the boronic acid monomer and its boroxine trimer, which are often in slow exchange on the NMR timescale.

Expertise & Causality: To obtain a sharp, single set of signals corresponding to one species, this equilibrium must be shifted completely to the monomeric form. This is readily achieved by using a protic solvent that can break the B-O-B anhydride bonds of the boroxine. Deuterated methanol (CD₃OD) is an excellent choice for this purpose as it effectively solvates the boronic acid and disrupts the trimer formation through hydrogen bonding and solvent exchange.[6]

Experimental Protocol: ¹H NMR for Boroxine-Free Spectra

  • Solvent Selection: Use deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole boronic acid sample in ~0.7 mL of CD₃OD directly in the NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. A higher number of scans may be needed if the sample is dilute.

  • Data Interpretation:

    • Expect sharp signals for the pyrazole ring protons and any other substituents.

    • The B(OH)₂ protons will typically exchange with the solvent's -OD group, resulting in their signal being absent or appearing as a very broad, low-intensity hump.

    • The purity can be assessed by integrating the signals of the main compound against those of any visible impurities.

¹¹B NMR: A Direct Probe of the Boron Center

While ¹H NMR observes the organic scaffold, ¹¹B NMR offers a direct window into the state of the boron atom itself, making it a powerful tool for characterization.[9]

Expertise & Causality: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination geometry.[10]

  • Trigonal Planar (sp²): Free boronic acids and their esters, where the boron is three-coordinate, exhibit a characteristic broad signal in the +20 to +35 ppm range.[10]

  • Tetrahedral (sp³): When the boronic acid complexes with a Lewis base (like a diol or amine) or exists as a boronate salt, the boron becomes four-coordinate, shifting the signal significantly upfield to around +3 to +10 ppm.[11]

This makes ¹¹B NMR an excellent method to confirm the structural integrity of the boronic acid and to detect the presence of undesired complexes or species.[12][13]

B11_NMR_Principle cluster_species Boron Species in Solution cluster_nmr ¹¹B NMR Spectrum sp2 Trigonal Planar (sp²) (e.g., R-B(OH)₂) peak_sp2 Broad Signal ~+30 ppm sp2->peak_sp2 Indicates free boronic acid/ester sp3 Tetrahedral (sp³) (e.g., R-B(OH)₃⁻) peak_sp3 Sharper Signal ~+7 ppm sp3->peak_sp3 Indicates complex or boronate salt axis <–––––––––––––––––––––––––––––––––––––––––––– Chemical Shift (ppm)

¹¹B NMR distinguishes boron coordination states.

Chapter 3: Mass Spectrometry: Identity Confirmation and Trace Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the target compound and for identifying trace-level impurities, particularly when coupled with HPLC (LC-MS).[14]

Expertise & Causality: When analyzing pyrazole boronic acid pinacol esters, specific fragmentation patterns can be expected. Electrospray ionization (ESI) will typically show the molecular ion [M+H]⁺. In tandem MS (MS/MS), characteristic fragmentation includes the neutral loss of the pinacol group or hydrolysis to the boronic acid followed by detection of [R-B(OH)₂+H]⁺.[10] It is important to be aware that in the ion source, dimers, solvent adducts, and boroxines can sometimes be observed, which can complicate spectral interpretation.[14] A well-developed UPLC method with a short run time can help minimize these gas-phase artifacts.[14]

Experimental Protocol: LC-MS Analysis

  • LC System: Use a validated RP-HPLC or HILIC method as described in Chapter 1. The HILIC method is often preferred for its direct MS compatibility.

  • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ adduct.

  • Data Acquisition: Acquire data in full scan mode to survey all ions present. For impurity identification, use data-dependent MS/MS to acquire fragmentation spectra for lower-intensity ions.

  • Data Analysis: Extract ion chromatograms for the expected molecular weight of the main peak and any potential impurities. Analyze the fragmentation patterns to elucidate the structures of unknown peaks.

Conclusion and Method Selection Summary

The accurate assessment of pyrazole boronic acid purity requires a multi-faceted analytical approach where the chosen method is tailored to the specific question being asked. No single technique provides all the answers, but when used in concert, they form a self-validating system for quality control.

MethodPrimary PurposeKey StrengthKey WeaknessBest For...
RP-HPLC Quantitation of purity and impurity profiling.High precision and resolving power.Potential for on-column hydrolysis of esters.[3][5]Routine QC of boronic esters using a validated, stability-indicating method.
HILIC Quantitation and profiling, especially for mixed acid/ester samples.Inherently prevents hydrolysis; excellent MS compatibility.[5]Less common than RP-HPLC; may require more method development.Complex mixtures or when hydrolysis is a major concern.
¹H NMR Structural confirmation and purity estimation.Provides detailed structural information on the entire molecule.Complicated by boroxine formation if the wrong solvent is used.[6]Identity confirmation and assessing purity relative to proton-containing impurities.
¹¹B NMR Characterization of the boron functional group.Directly probes the boron atom's chemical state.[9]Not quantitative without specific qNMR protocols; low throughput.Confirming the presence of the boronic acid/ester and detecting unwanted complexes.
LC-MS Molecular weight confirmation and impurity identification.High sensitivity and specificity for identifying unknown peaks.[14]Ionization effects can make quantitation challenging without standards.Structure elucidation of process impurities and degradation products.

By understanding the chemistry of pyrazole boronic acids and selecting the appropriate analytical tools, researchers and developers can ensure the quality of these critical reagents, leading to more robust synthetic processes and safer, more effective final products.

References

A Comparative Guide to the Reactivity of 1-isobutyl-1H-pyrazol-4-yl vs. 5-yl Boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in medicinal chemistry. The choice of coupling partners is paramount to the success of this transformation, and among the vast array of available building blocks, pyrazole-containing boronic acids have garnered significant attention due to the ubiquity of the pyrazole motif in pharmaceuticals. This guide provides an in-depth comparison of the reactivity of two isomeric pyrazole boronic acids: 1-isobutyl-1H-pyrazol-4-yl boronic acid and 1-isobutyl-1H-pyrazol-5-yl boronic acid, supported by mechanistic insights and experimental considerations.

The Suzuki-Miyaura Reaction: A Brief Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 R1-X Oxidative Addition Oxidative Addition Transmetalation Transmetalation R1-Pd(II)-X L2->Transmetalation [R2-B(OR)3]- R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 Transmetalation->R1-Pd(II)-R2 L2 X- R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination Reductive Elimination R1-Pd(II)-R2 L2->Reductive Elimination R1-R2 R1-R2 Reductive Elimination->R1-R2

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the boronic acid partner is critically important in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by both electronic and steric factors associated with the boronic acid.

Head-to-Head Comparison: 1-isobutyl-1H-pyrazol-4-yl vs. 5-yl Boronic Acid

While direct, side-by-side kinetic studies for the Suzuki-Miyaura coupling of 1-isobutyl-1H-pyrazol-4-yl boronic acid and its 5-yl isomer are not extensively reported in a single study, a comparative analysis of their expected reactivity can be derived from fundamental electronic and steric principles of the pyrazole ring system.

Feature1-isobutyl-1H-pyrazol-4-yl Boronic Acid1-isobutyl-1H-pyrazol-5-yl Boronic Acid
Electronic Effects The C4 position of the pyrazole ring is known to be electron-rich. This increased electron density enhances the nucleophilicity of the pyrazolyl group, facilitating a more rapid transmetalation step.The C5 position of the pyrazole ring is comparatively electron-deficient due to the inductive effects of the adjacent nitrogen atoms. This lower nucleophilicity is expected to result in a slower transmetalation rate.
Steric Hindrance The boronic acid group at the C4 position is relatively unhindered, allowing for facile approach of the palladium complex during the transmetalation step.The boronic acid group at the C5 position is situated adjacent to the N1-isobutyl substituent. This proximity can introduce steric hindrance, potentially impeding the formation of the necessary transition state for transmetalation and thus slowing the reaction rate.
Predicted Reactivity Higher Lower

Inference on Reactivity: Based on these electronic and steric considerations, 1-isobutyl-1H-pyrazol-4-yl boronic acid is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions. The electron-rich nature of the C4 position is the primary driver for this enhanced reactivity, leading to a more favorable transmetalation step. Conversely, the combination of a more electron-deficient C5 position and potential steric clash with the N1-isobutyl group is expected to render the 5-yl isomer less reactive.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a 1-Substituted Pyrazol-4-yl Boronic Acid Derivative

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyrazole boronic acids and serves as a robust starting point for researchers.[3][4]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, pyrazole boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and quench with water. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Figure 2. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 1-isobutyl-1H-pyrazol-4-yl boronic acid (or its pinacol ester) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[4]

  • Base (e.g., Na₂CO₃, 2.5 mmol, 2.5 equiv)[4]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), 1-isobutyl-1H-pyrazol-4-yl boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Degassing: Evacuate and backfill the tube with an inert gas three times. Add the 1,4-dioxane/water solvent mixture via syringe. Sparge the solution with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

    • Rationale: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90 °C.[4]

    • Rationale: Heating is typically required to overcome the activation energy of the oxidative addition and transmetalation steps. The optimal temperature may vary depending on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The strategic selection of isomeric building blocks is a critical aspect of efficient drug discovery and development. In the context of Suzuki-Miyaura cross-coupling, the inherent electronic and steric properties of the coupling partners dictate the reaction's outcome. For the 1-isobutyl-1H-pyrazole boronic acids, the 4-yl isomer is predicted to exhibit superior reactivity compared to the 5-yl isomer. This is primarily attributed to the higher electron density at the C4 position, which facilitates the crucial transmetalation step of the catalytic cycle. Researchers employing these valuable building blocks should consider these fundamental principles to optimize their synthetic strategies and accelerate the discovery of novel chemical entities.

References

A Senior Application Scientist's Guide to Boronic Acid vs. Pinacol Ester: A Comparative Study of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth, objective comparison between (1-Isobutyl-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol ester, two key building blocks featuring the medicinally significant pyrazole scaffold.[3][4] We will dissect the fundamental trade-off between reactivity and stability, offering field-proven insights and experimental protocols to guide your synthetic strategy.[5][6][7]

The Central Dichotomy: Reactivity vs. Stability

The decision to use a boronic acid or its pinacol ester derivative is governed by a classic chemical trade-off. Understanding this balance is essential for troubleshooting reactions and designing robust synthetic routes.

The Case for this compound: The Reactive Species

Boronic acids are generally the more reactive partners in the Suzuki-Miyaura catalytic cycle.[5][6][8] This heightened reactivity stems from the Lewis acidic nature of the sp²-hybridized boron atom, which facilitates the crucial transmetalation step with the palladium catalyst.[5][6][7][9]

However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways that can compromise reaction yields and reproducibility:

  • Protodeboronation: The C-B bond can be cleaved under various conditions, particularly aqueous basic media, replacing the boronic acid moiety with a hydrogen atom.[5][10] Heteroaryl boronic acids can be particularly prone to this decomposition pathway.[10]

  • Oxidation: The boronic acid group can be sensitive to aerial oxidation, impacting the reagent's purity and shelf-life.[5][6][7]

  • Dehydration to Boroxines: Boronic acids can spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines.[11] While boroxines are often competent coupling partners themselves, this uncontrolled oligomerization complicates accurate weighing and stoichiometry, leading to inconsistent results.[10][11]

The Case for the Pinacol Ester: The Stable Workhorse

This compound pinacol ester represents the stabilized, "protected" form of the reagent. The pinacol group shields the boron atom, dramatically enhancing its stability.[5]

The advantages of using the pinacol ester are significant, especially in the context of drug development and complex synthesis:

  • Superior Stability: Pinacol esters are generally robust, crystalline solids that are resistant to protodeboronation and oxidation.[5] They have a significantly longer shelf-life and are less sensitive to air and moisture during handling.

  • Ease of Handling and Purification: Their stability allows for straightforward purification by standard column chromatography, ensuring high starting material purity.[5][6] This is a major advantage over many boronic acids, which can decompose on silica gel.[11]

  • Reproducibility: As stable, well-defined monomers, pinacol esters enable precise and reproducible stoichiometry, a critical factor in high-throughput screening and process development.[5]

The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[5][6] It is widely believed that for the reaction to proceed, the ester must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling. However, kinetic and computational studies suggest that direct transmetalation from the boronate ester is also a viable, albeit sometimes slower, pathway.[5][10][11]

At a Glance: Property Comparison

PropertyThis compoundThis compound Pinacol Ester
Physical Form Typically a solid, may be amorphous or crystallineOften a stable, crystalline solid
Stability & Shelf-Life Moderate; susceptible to dehydration (boroxine formation), oxidation, and protodeboronation.[5][7]High; generally stable to air and moisture with a long shelf-life.
Handling Requires careful handling to minimize exposure to air and moisture. Stoichiometry can be inconsistent due to boroxine formation.[11]Easy to handle, weigh, and transfer.[7]
Purification Purification by chromatography can be challenging due to potential decomposition on silica gel.[11]Readily purified by standard column chromatography.[5][6]
Reactivity Higher intrinsic reactivity, often leading to shorter reaction times.[5][6][8]Lower intrinsic reactivity, may require longer reaction times or higher temperatures.
Mechanism Direct participant in transmetalation after base activation.[1][12]Often requires in situ hydrolysis to the boronic acid, though direct transmetalation is also possible.[5][10]
Ideal Use Case Rapid, small-scale couplings; reactions with unreactive coupling partners where speed is paramount.Multi-step syntheses, high-throughput screening, process development, and reactions requiring high purity and reproducibility.[5]

Mechanistic and Workflow Visualization

To better understand the relationship between these reagents and their role in the Suzuki-Miyaura coupling, the following diagrams illustrate the key chemical transformations and the overall catalytic process.

G cluster_0 Boronic Acid Equilibria cluster_1 Esterification BA R-B(OH)₂ (Boronic Acid) BX (RBO)₃ (Boroxine) BA->BX + H₂O - H₂O Ester R-B(O-pin) (Pinacol Ester) BA->Ester + Pinacol - 2H₂O Pinacol Pinacol Ester->BA + 2H₂O (Hydrolysis) SuzukiCycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArR Ar-R' ArPdOH Ar-Pd(II)L₂(OH) ArPdX->ArPdOH Ligand Exchange ArPdR Ar-Pd(II)L₂(R') ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR->ArPdR ArX Ar-X ArX->ArPdX RBOH2 R'-B(OH)₂ RBOH3 [R'-B(OH)₃]⁻ RBOH2->RBOH3 Base Base (e.g., OH⁻) Base->ArPdX Base->RBOH2 RBOH3->ArPdOH

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Alternatives to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of molecular design, recognized for its role in numerous bioactive compounds.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing reagents like (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, stands as a premier method for forging the carbon-carbon bonds necessary to construct these complex architectures.

However, the practical realities of synthesis—issues of stability, reactivity, and purification—necessitate a broader toolkit. This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will move beyond a simple listing of options to explore the causal chemistry behind reagent choice, offering field-proven insights and detailed experimental frameworks to empower your synthetic strategy.

The Benchmark: this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is celebrated for its high functional group tolerance, the commercial availability of reagents, and the low toxicity of its boron-based byproducts.[2][3] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]

The boronic acid itself, while highly reactive, is not without its challenges. It is susceptible to decomposition pathways like protodeboronation, particularly under the aqueous basic conditions often employed in the coupling, which can impact shelf-life and reaction consistency.[6][7] This inherent reactivity-stability trade-off is the primary driver for exploring alternative reagents.[6]

The Suzuki-Miyaura Catalytic Cycle

The mechanism hinges on the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the key transmetalation step with the palladium(II) complex.[8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdArL2 ArPdArL2->Pd0 RedElim Reductive Elimination ArPdArL2->RedElim ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Electrophile) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Nucleophile) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Alternative Reagents

The optimal choice of reagent is dictated by the specific demands of the synthesis, including substrate stability, desired reaction conditions, and purification constraints. Below, we compare the leading alternatives to this compound.

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Boronic Esters This compound, pinacol ester (Bpin)Greatly enhanced stability (bench-stable, chromatographable).[6][7] Well-suited for multi-step synthesis and high-throughput screening.[6]Lower reaction rates compared to boronic acids.[6] May require hydrolysis to the boronic acid in situ for efficient reaction.[6]
(1-Isobutyl-1H-pyrazol-4-yl)-MIDA boronateExceptionally stable, crystalline solids.[9] Compatible with a wide range of reagents, allowing for late-stage borylation.[9][10]Requires a deprotection step (slow hydrolysis) to release the active boronic acid.[11]
Trifluoroborates Potassium (1-isobutyl-1H-pyrazol-4-yl)trifluoroborate (BF₃K)Air- and moisture-stable crystalline solids with long shelf-life.[12] Often show enhanced reactivity compared to boronic esters.[13]Requires stoichiometric fluoride for preparation.[12][14] Can be less reactive than boronic acids in some cases.
Organostannanes 4-(Tributylstannyl)-1-isobutyl-1H-pyrazoleHighly tolerant of various functional groups; often proceeds under neutral or mild conditions.[3] Can be more effective for sterically hindered substrates.[15]High toxicity of organotin compounds.[16] Difficult removal of tin byproducts.[3][16]
Organosilanes 4-(Trimethoxysilyl)-1-isobutyl-1H-pyrazoleLow toxicity and high stability.[17] Environmentally benign silicon byproducts. Can be activated under fluoride or fluoride-free (Hiyama-Denmark) conditions.[17]Requires an activating agent (e.g., TBAF) which can be basic.[18][19] Generally less commercially available than boron reagents.[17]

Deep Dive into Key Alternatives

Boronic Esters: The Stability Champions

Boronic esters, particularly pinacol (Bpin) and N-methyliminodiacetic acid (MIDA) esters, represent the most common and practical alternative to boronic acids. The fundamental trade-off is sacrificing some reactivity for a significant gain in stability.[6]

  • Causality: The boron atom in a boronic ester is sterically and electronically shielded by the diol protecting group. This makes the ester less susceptible to premature decomposition via oxidation or protodeboronation, which often plagues free boronic acids.[7] This stability is a major advantage in complex, multi-step syntheses where an intermediate must survive various reaction conditions before the final coupling step.[9]

  • Expert Insight: While it's widely believed that boronic esters must first hydrolyze to the boronic acid to react, recent studies have shown that direct transmetalation from the ester is also possible and can even be faster depending on the ester used.[20] MIDA boronates are a special case; they are exceptionally stable and designed for iterative cross-coupling, where the MIDA group is only cleaved under specific conditions, allowing for sequential, controlled bond formation.[9]

Organotrifluoroborates: A Balance of Stability and Reactivity

Potassium organotrifluoroborates (BF₃K salts) are another excellent class of air-stable, crystalline solids.[12] They are readily prepared from boronic acids and potassium hydrogen fluoride (KHF₂).[12]

  • Causality: The tetracoordinate boron center in a trifluoroborate salt is highly stable, yet under basic aqueous conditions, it can slowly release the corresponding boronic acid, which then enters the catalytic cycle. This controlled release can sometimes mitigate the side reactions associated with having a high concentration of reactive boronic acid present throughout the reaction.

  • Expert Insight: Trifluoroborates can be particularly useful for coupling with challenging substrates. Their enhanced stability can lead to higher yields in cases where the corresponding boronic acid is prone to rapid decomposition under the reaction conditions. They are versatile reagents that can participate in numerous transformations beyond just cross-coupling.[21]

Organostannanes (Stille Coupling): The Robust, Albeit Toxic, Workhorse

Before the Suzuki reaction gained widespread prominence, the Stille coupling was a dominant force in C-C bond formation. It involves the coupling of an organostannane with an organic halide.

  • Causality: The transmetalation step in Stille coupling does not typically require a base for activation, making it highly valuable for substrates with base-sensitive functional groups where Suzuki coupling might fail.[22]

  • Expert Insight: The primary drawback is the significant toxicity of organotin reagents and the challenge of removing tin-containing byproducts from the final product.[16] For pharmaceutical applications, this is a major concern. However, for certain complex fragments, particularly those that are sterically demanding or possess coordinating functional groups (aldehydes, esters), Stille coupling can provide superior yields where Suzuki coupling is sluggish.[15][22]

Organosilanes (Hiyama Coupling): The Low-Toxicity Alternative

The Hiyama coupling uses organosilanes, which are appealing due to their low cost, low toxicity, and high stability.[17][18]

  • Causality: The key to the Hiyama coupling is the activation of the stable C-Si bond. This is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, pentacoordinate silicon species that is sufficiently reactive to undergo transmetalation.[19] The development of fluoride-free conditions (the Hiyama-Denmark coupling) using organosilanols has further expanded its utility.[17]

  • Expert Insight: While a powerful method, the need for an activator can be a limitation. TBAF is highly basic and can be incompatible with certain substrates. However, the environmental and safety profile of silicon reagents makes the Hiyama coupling an attractive alternative, especially as more efficient and milder activation methods are developed.[18]

Workflow for Reagent Selection

Choosing the right reagent is a critical decision point in a synthetic campaign. This workflow provides a logical framework for making that choice.

Reagent_Selection_Workflow Reagent Selection Workflow start Start: Need to couple (1-Isobutyl-1H-pyrazol-4-yl) moiety is_boronic_acid_ok Is the boronic acid commercially available and stable enough? start->is_boronic_acid_ok use_boronic_acid Use this compound (Suzuki Coupling) is_boronic_acid_ok->use_boronic_acid Yes stability_issue Is bench stability or chromatographic purification a major concern? is_boronic_acid_ok->stability_issue No end Proceed with Synthesis use_boronic_acid->end use_bpin Use Pinacol Ester (Bpin) (Suzuki Coupling) stability_issue->use_bpin Yes base_sensitivity Is the coupling partner sensitive to strong base? stability_issue->base_sensitivity No use_bpin->end use_stille Consider Organostannane (Stille Coupling) base_sensitivity->use_stille Yes toxicity_concern Is toxicity a major concern and base sensitivity is manageable? base_sensitivity->toxicity_concern No use_stille->end use_hiyama Consider Organosilane (Hiyama Coupling) toxicity_concern->use_hiyama Yes toxicity_concern->end No use_hiyama->end

Caption: A decision-making workflow for selecting the appropriate cross-coupling reagent.

Experimental Protocols

The following protocols are representative examples for the cross-coupling of a generic aryl bromide with different pyrazole nucleophiles. Safety Note: All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling using this compound

  • Materials: Aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Na₂CO₃ (2.5 mmol, 2.5 equiv), 1,4-Dioxane (4 mL), Water (1 mL).

  • Procedure:

    • To a flame-dried Schlenk tube, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[23]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Stille Coupling using 4-(Tributylstannyl)-1-isobutyl-1H-pyrazole

  • Materials: Aryl bromide (1.0 mmol, 1.0 equiv), 4-(Tributylstannyl)-1-isobutyl-1H-pyrazole (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), anhydrous DMF or toluene (5 mL).

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add the aryl bromide and the palladium catalyst.[22]

    • Add the anhydrous solvent via syringe, followed by the organostannane.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Wash the solution with aqueous KF (to precipitate tin salts) and brine.

    • Filter through celite to remove tin fluoride salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Protocol 3: Hiyama Coupling using 4-(Trimethoxysilyl)-1-isobutyl-1H-pyrazole

  • Materials: Aryl bromide (1.0 mmol, 1.0 equiv), 4-(Trimethoxysilyl)-1-isobutyl-1H-pyrazole (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), TBAF (1.0 M in THF, 2.0 mmol, 2.0 equiv), anhydrous THF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add the aryl bromide, Pd(OAc)₂, and ligand.

    • Add anhydrous THF, followed by the organosilane.

    • Add the TBAF solution dropwise at room temperature.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[18]

    • Upon completion, cool to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Conclusion and Future Outlook

While this compound remains a highly effective and widely used reagent for Suzuki-Miyaura cross-coupling, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist.

  • For enhanced stability, ease of handling, and utility in multi-step synthesis, boronic esters (Bpin and MIDA) are the superior choice.

  • When base-sensitive functional groups are present or steric hindrance is a challenge, organostannanes (Stille coupling) offer a powerful, though toxic, alternative.[15]

  • For a low-toxicity approach that avoids boron, organosilanes (Hiyama coupling) are an increasingly attractive option.[17]

  • Organotrifluoroborates provide a unique balance of stability and reactivity, serving as robust and reliable boronic acid surrogates.

The continued development of new ligands and catalytic systems will undoubtedly further expand the capabilities of each of these cross-coupling reactions, providing chemists with an ever-more-powerful arsenal for the construction of complex, life-changing molecules.

References

A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Suzuki Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Pyrazole Coupling

In the landscape of medicinal chemistry and materials science, pyrazole-containing molecules represent a cornerstone of innovation. These five-membered nitrogen heterocycles are privileged scaffolds found in numerous pharmaceuticals, including Pfizer's blockbuster arthritis drug Celecoxib and various kinase inhibitors pivotal to oncology research. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the carbon-carbon bonds necessary to construct these complex molecular architectures.[1][2]

However, the Suzuki coupling of pyrazoles is not without its challenges. The presence of the acidic N-H proton in unprotected pyrazoles can lead to catalyst inhibition or undesired side reactions.[3] Furthermore, the electronic nature and substitution pattern of the pyrazole ring can significantly impact reaction efficiency. Consequently, the choice of catalyst is not merely a procedural detail but a critical decision that dictates the success, yield, and scalability of the synthesis.

This guide provides a comparative analysis of three distinct classes of palladium catalysts for the Suzuki coupling of pyrazoles. Moving beyond a simple recitation of yields, we will delve into the mechanistic rationale behind their performance, offering field-proven insights to guide your catalyst selection process. We will compare a classical workhorse catalyst, a modern Buchwald-type precatalyst, and a bespoke ligand-scaffold system, providing the objective data and detailed protocols necessary for you to replicate and validate these findings in your own laboratory.

The Catalysts: A Curated Comparison

For this analysis, we have selected three palladium-based systems that represent different eras and design philosophies in catalysis:

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Rationale: This is the quintessential, first-generation palladium catalyst. Its historical significance and continued use in some applications make it an essential benchmark for any comparative study. It is relatively inexpensive but often requires higher catalyst loadings and temperatures.

  • Catalyst B: XPhos Pd G2

    • Rationale: A second-generation Buchwald precatalyst, XPhos Pd G2 is an air- and moisture-stable complex that is highly active at low loadings.[4] The bulky, electron-rich dialkylbiarylphosphine ligand (XPhos) is designed to promote the challenging oxidative addition step and facilitate the final reductive elimination, making it ideal for coupling sterically hindered or electronically deactivated substrates.[5]

  • Catalyst C: Bulky Bis(pyrazolyl)palladium(II) Complex

    • Rationale: This catalyst class represents a targeted design approach where the ligands themselves are pyrazole-containing molecules.[6] The rationale is that the ligand's structural similarity to the substrate can fine-tune the catalyst's electronic and steric environment, potentially enhancing its activity and selectivity for pyrazole coupling partners.[6][7]

Mechanistic Underpinnings: Why Ligand Choice is Paramount

The efficacy of a Suzuki-Miyaura coupling catalyst is fundamentally governed by its ability to efficiently navigate the catalytic cycle. The ligand bound to the palladium center dictates the speed and success of each step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organo Complex) PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination sub1 R¹-X (Pyrazole Halide) sub2 R²-B(OR)₂ (Boronic Acid/Ester) prod R¹-R² (Coupled Product) base Base (e.g., K₃PO₄)

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: This is often the rate-limiting step. The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole. For this to occur efficiently, the palladium center must be electron-rich and sterically accessible. The bulky, electron-donating XPhos ligand (Catalyst B) excels here, creating a highly reactive, low-coordinate Pd(0) species that readily engages even challenging substrates like aryl chlorides.[5] In contrast, the PPh₃ ligands in Catalyst A are less electron-donating and can lead to slower oxidative addition.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex. This step requires a base to activate the boronic acid. The nature of the ligand can influence the stability of the intermediate complexes.

  • Reductive Elimination: The final, bond-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst. Bulky ligands like XPhos (Catalyst B) create steric pressure that promotes this step, leading to faster catalyst turnover.[2]

Comparative Performance Analysis: The Data

The following table summarizes representative yields obtained for the Suzuki coupling of various bromopyrazole substrates with phenylboronic acid, showcasing the performance differences between the selected catalysts under optimized conditions reported in the literature.

EntryPyrazole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromopyrazole (unprotected)A: Pd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O9086[8]
24-Bromopyrazole (unprotected)B: XPhos Pd G2 (2-7%)¹K₃PO₄Dioxane/H₂O10061-86²[3]
33-Bromopyrazole (unprotected)A: Pd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O9075[8]
43-Bromopyrazole (unprotected)B: XPhos Pd G2 (2-7%)¹K₃PO₄Dioxane/H₂O10061-86²[3]
54-Bromo-3,5-dinitro-1H-pyrazoleB: XPhos Pd G2 (2%)K₂CO₃Toluene/H₂O80>95³[4]
6Bromobenzene⁴C: Bulky Bis(pyrazolyl)Pd(II) (0.33%)K₂CO₃Dioxane14098 (Conv.)[6]

¹ Catalyst loading for XPhos precatalysts often varies depending on the specific substrate. ² Yield range reported for a scope of aryl pyrazoles.[3] ³ Yield reported for the coupling with various arylboronic acids. ⁴ Data for a general aryl bromide is used as a proxy for the high activity of this specialized catalyst class.

Analysis of Results:

  • The Benchmark (Catalyst A): Pd(PPh₃)₄ provides respectable yields (75-86%) for simple, unprotected bromopyrazoles (Entries 1 & 3).[8] However, it typically requires a high catalyst loading of 5 mol%, which can be a significant cost driver and lead to higher levels of residual palladium in the final product.

  • The High-Performer (Catalyst B): XPhos Pd G2 demonstrates its power with highly electron-deficient substrates like 4-bromo-3,5-dinitro-1H-pyrazole (Entry 5), achieving near-quantitative yields at a lower loading of 2 mol%.[4] This highlights its superior activity, which is crucial for challenging couplings. Its performance with unprotected bromopyrazoles is robust and comparable to the benchmark but with the advantage of potentially lower catalyst loadings.[3]

  • The Specialist (Catalyst C): The bulky bis(pyrazolyl)palladium complex shows exceptional activity, achieving 98% conversion with a very low catalyst loading of 0.33 mol% (Entry 6).[6] While this specific example uses bromobenzene, it underscores the potential of ligand-directed design to create highly efficient, specialized catalysts. The higher temperature requirement may be a trade-off for the low loading.

Experimental Protocols

A self-validating experimental workflow is crucial for an objective comparison. The following protocol outlines a general procedure for screening catalysts for a pyrazole Suzuki coupling reaction.

Workflow start Start: Define Substrates (Pyrazole Halide & Boronic Acid) setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Vial with: 1. Pyrazole Halide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (2.5 eq) 4. Catalyst (X mol%) setup->reagents solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat to Reaction Temp (e.g., 90-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis & Yield Calculation (NMR, Mass Spec) purify->analysis end End: Compare Yields analysis->end

Figure 2: Experimental Workflow for Comparative Catalyst Screening.

Detailed Step-by-Step Methodology (General Procedure):

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the pyrazole halide (0.2 mmol, 1.0 equiv.), the arylboronic acid (0.24 mmol, 1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 0.5 mmol, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the specified palladium catalyst (0.004 mmol, 2 mol% for Catalyst B; 0.01 mmol, 5 mol% for Catalyst A).

  • Solvent Addition: Add the solvent system (e.g., 2 mL of a 4:1 mixture of 1,4-dioxane and water). The solvent should be degassed prior to use by sparging with argon for 15-20 minutes.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the specified reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.

  • Characterization: Confirm the structure and calculate the isolated yield of the product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Recommendations

The choice of an optimal catalyst for pyrazole Suzuki coupling is highly dependent on the specific substrate and the desired process efficiency.

  • For routine, simple pyrazole couplings where cost is a primary concern and residual metal is less critical, Pd(PPh₃)₄ remains a viable, albeit less active, option.

  • For challenging substrates, including those that are sterically hindered, electron-poor, or for processes where low catalyst loading and high turnover are paramount, a modern Buchwald precatalyst like XPhos Pd G2 is the superior choice. Its high activity and stability justify the higher initial cost, especially in drug development where yield and purity are critical.[4][5]

  • For large-scale manufacturing or highly specialized applications, investing in the development of a custom ligand system , such as a pyrazole-based palladium complex, can yield significant long-term benefits. These systems can offer unparalleled activity at extremely low loadings, though they require more initial research and development.[6]

Ultimately, this guide serves as a starting point. The provided protocols and data empower you, the researcher, to make an informed, data-driven decision, ensuring your synthetic campaigns are both efficient and successful.

References

A Comparative Guide to the Structure-Activity Relationship of (1-Isobutyl-1H-pyrazol-4-yl)boronic Acid Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid derivatives. Given that this specific scaffold is not extensively documented in peer-reviewed literature, this document is structured as a forward-looking guide for researchers aiming to characterize this novel chemical series. We will postulate a likely mechanism of action, propose a relevant biological target class, and outline the experimental strategies required to build a robust SAR model. This guide will compare this novel series against established alternatives, providing the scientific rationale and detailed protocols necessary for such an investigation.

Introduction: The Rationale for Pyrazole-Boronic Acid Hybrids

The convergence of a pyrazole scaffold and a boronic acid warhead presents a compelling strategy in modern medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile anchor for engaging biological targets.[4]

Boronic acids have emerged as highly effective functional groups in drug design, most notably for their ability to form reversible covalent bonds with nucleophilic residues like serine and threonine within enzyme active sites.[5][6] This mechanism can lead to inhibitors with high potency and prolonged target engagement. The combination of these two moieties suggests a powerful approach for developing targeted therapies.

A recent patent application identified novel boron-containing pyrazole compounds as inhibitors of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling in inflammatory and autoimmune diseases.[7][8] This precedent establishes JAKs as a primary hypothetical target for the this compound series. This guide will therefore proceed with the hypothesis that these compounds are ATP-competitive kinase inhibitors targeting the JAK family.

Deconstructing the Scaffold: A Blueprint for SAR Exploration

The SAR for this series can be systematically investigated by dissecting the molecule into three key components: the N1-isobutyl group, the pyrazole core, and the C4-boronic acid.

The N1-Isobutyl Group: Probing the Hydrophobic Pocket

The substituent at the N1 position of the pyrazole ring is critical for orienting the molecule within the ATP-binding pocket of a kinase. The isobutyl group likely occupies a hydrophobic region.

  • Hypothesis: Modifications to the size, sterics, and electronics of this group will directly impact binding affinity and selectivity.

  • Experimental Causality: A systematic exploration of this position is crucial. Replacing the isobutyl group with smaller (e.g., ethyl, cyclopropyl), larger (e.g., cyclohexyl), or more polar (e.g., methoxyethyl) substituents will probe the limits and nature of this pocket. For instance, discovering that a cyclopropyl group enhances potency might suggest a preference for a more constrained, rigid conformation.

The Pyrazole Core: The Central Scaffolding

The pyrazole ring serves as the central organizing element. While the points of attachment (N1 and C4) are defined, the remaining positions (C3 and C5) are prime locations for introducing further interactions.

  • Hypothesis: Substitution at the C3 and C5 positions can be used to engage additional amino acid residues, improve solubility, or block metabolic liabilities.

  • Experimental Causality: Introducing small polar groups (e.g., hydroxymethyl, amino) or hydrogen bond acceptors/donors at these positions could form new interactions with the kinase hinge region, a common strategy for enhancing kinase inhibitor potency.

The C4-Boronic Acid: The Covalent Warhead

The boronic acid at the C4 position is hypothesized to be the key pharmacophore, forming a reversible covalent bond with a catalytic serine or threonine residue in the kinase active site.

  • Hypothesis: The boronic acid is essential for high-potency inhibition via covalent bond formation. Its reactivity and presentation are critical.

  • Experimental Causality: To validate this hypothesis, a direct comparison with a non-covalent analogue (e.g., replacing the B(OH)₂ group with a hydrogen or a methyl group) is essential. A significant drop in potency for the non-boronic analogue would provide strong evidence for a covalent mechanism.

The proposed interactions are visualized in the diagram below.

cluster_0 Kinase ATP Binding Site cluster_1 This compound ActiveSite Serine/Threonine Residue (OH) HydrophobicPocket Hydrophobic Pocket HingeRegion Hinge Region (Backbone NH) Molecule < N1-Isobutyl GroupPyrazole CoreC4-Boronic Acid > Molecule:f3->ActiveSite Reversible Covalent Bond Molecule:f1->HydrophobicPocket Hydrophobic Interaction Molecule:f2->HingeRegion H-Bonding (Potential C3/C5 mods)

Caption: Hypothetical binding mode of a pyrazole-boronic acid inhibitor.

Comparative Analysis: Benchmarking Against Established JAK Inhibitors

To contextualize the potential of the this compound series, it is essential to compare its performance against known alternatives. The current standard of care for many JAK-mediated diseases includes several small-molecule inhibitors with distinct profiles.

CompoundMechanismTarget ProfileIC₅₀ (JAK1)IC₅₀ (JAK2)IC₅₀ (JAK3)
Tofacitinib Reversible, ATP-competitivePan-JAK~1-3 nM~2-5 nM~1-2 nM
Ruxolitinib Reversible, ATP-competitiveJAK1/2 > JAK3~3 nM~3 nM~400 nM
Upadacitinib Reversible, ATP-competitiveJAK1 selective~40-60 nM~200-500 nM>1000 nM
Hypothetical Series Reversible Covalent, ATP-comp.To be determinedTBDTBDTBD

Data compiled from various public sources and should be considered approximate.

This table highlights the diverse selectivity profiles of existing inhibitors. A key goal for the novel pyrazole-boronic acid series would be to either achieve pan-JAK inhibition with high potency or to engineer selectivity for a specific JAK isoform, which could offer an improved safety profile.

Experimental Protocols for SAR Determination

To build the SAR and perform a comparative analysis, a tiered screening approach is recommended. The workflow is outlined below.

A Compound Synthesis B Tier 1: Biochemical Assay (e.g., ADP-Glo Kinase Assay) A->B C Determine IC50 vs. JAK1, JAK2, JAK3, TYK2 B->C D Tier 2: Cell-Based Assay (e.g., pSTAT Assay) C->D Potent Compounds E Determine Cellular EC50 D->E F Tier 3: Kinome Selectivity Panel E->F Cell-Active Compounds G Assess Off-Target Activity F->G H Lead Optimization G->H Selective Compounds

References

A Senior Application Scientist's Guide to Cross-Coupling: Arylboronic vs. Heteroarylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is pivotal to the success of this transformation. While structurally similar, arylboronic and heteroarylboronic acids exhibit vastly different performance profiles in cross-coupling reactions. This guide provides an in-depth comparison of their reactivity, stability, and the field-proven strategies required to navigate their unique challenges, ensuring reproducible and high-yielding results.

The Core Distinction: Stability Underpins Performance

The fundamental difference in performance between arylboronic and heteroarylboronic acids stems from their relative stability under typical Suzuki-Miyaura reaction conditions, which conventionally employ a base and aqueous media.[1][2] Arylboronic acids, such as phenylboronic acid, are generally robust, crystalline solids that perform predictably in the catalytic cycle.

Heteroarylboronic acids, however, are notoriously more challenging. Their instability arises from several competing degradation pathways that consume the reagent before it can participate in the desired cross-coupling.[3][4]

Key Challenges with Heteroarylboronic Acids:

  • Protodeboronation: This is the most significant and pervasive side reaction.[4][5] Under basic conditions, the C-B bond is cleaved and replaced by a C-H bond, yielding the simple (and undesired) heteroarene.[1][3] This process is particularly rapid for electron-rich heterocycles (e.g., furan, pyrrole) and 2-substituted heterocycles (e.g., 2-pyridyl, 2-thienyl).[3][4][6]

  • Catalyst Inhibition: Lewis basic heteroatoms, especially nitrogen in π-deficient rings like pyridine, can coordinate to the palladium catalyst.[4][7] This coordination can lead to catalyst deactivation and sluggish or incomplete reactions, a phenomenon often dubbed the "2-pyridyl problem".[4]

  • Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents used for cross-coupling, leading to heterogeneous mixtures and inefficient reactions.[7]

  • Decomposition: Beyond protodeboronation, some heteroarylboronic acids are prone to oxidation or polymerization upon storage or heating.[3][8]

The following diagram illustrates the critical competition between the productive catalytic cycle and the off-cycle decomposition pathway that plagues many heteroarylboronic acid couplings.

G cluster_0 Productive Suzuki-Miyaura Cycle cluster_1 Off-Cycle Decomposition Pathway OA Oxidative Addition (Pd(0) -> Pd(II)) Trans Transmetalation OA->Trans Ar-Pd-X RE Reductive Elimination Trans->RE Ar-Pd-Ar' Prod Biaryl Product RE->Prod Pd0 Pd(0) Catalyst RE->Pd0 Pd0->OA Starts Cycle HetBA Heteroaryl- B(OH)2 HetBoronate [Heteroaryl-B(OH)3]- HetBA->HetBoronate + Base (OH-) Decomp Protodeboronation Product (Het-H) HetBoronate->Decomp + H2O (Proton Source) HetBA_input Heteroarylboronic Acid Input HetBA_input->Trans Desired Path HetBA_input->HetBA Competing Path caption Fig. 1: Competing pathways in heteroaryl Suzuki-Miyaura coupling.

Fig. 1: Competing pathways in heteroaryl Suzuki-Miyaura coupling.

Comparative Performance Data

The choice of boron reagent has a dramatic impact on reaction yield. While simple arylboronic acids often provide high yields under standard conditions, heteroarylboronic acids frequently require modified protocols or the use of more stable derivatives to achieve acceptable results. The data below, compiled from literature sources, highlights these performance differences.

Aryl/Heteroaryl Boron ReagentCoupling PartnerKey ConditionsYield (%)Reference
Phenylboronic Acid4-BromoanisolePd(OAc)₂, K₂CO₃, H₂O/ACN, 37°C~95%[9]
2-Thiopheneboronic Acid4-ChloroacetophenonePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60°C37%[8]
2-Thiophene-MIDA boronate 4-ChloroacetophenonePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60°C94% [8]
2-Pyridylboronic Acid4-BromoanisoleStandard ConditionsLow/Complex[3][4]
Potassium (pyridin-2-yl)trifluoroborate 4-BromoanisolePdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80°C85% [10]
Furan-2-ylboronic acid4-ChlorobenzonitrilePd(OAc)₂, RuPhos, K₃PO₄, Dioxane/H₂O, 100°CChallenging[10][11]
Potassium (furan-2-yl)trifluoroborate 4-ChlorobenzonitrilePd(OAc)₂, RuPhos, K₃PO₄, Dioxane/H₂O, 100°C96% [10][11]

Analysis of Data: The tables starkly illustrate the "heteroaryl challenge." Unstabilized 2-thiophene and 2-furan boronic acids give poor to moderate yields due to rapid decomposition. However, by switching to a more stable derivative—an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt—the yield is dramatically improved. These derivatives act as "slow-release" agents, maintaining a low concentration of the active boronic acid in solution, which favors the desired transmetalation step over decomposition.[8][12]

Field-Proven Strategies and Experimental Protocols

Success with challenging heteroarylboronic acids hinges on selecting a strategy that mitigates the dominant decomposition pathways. The experimental workflow must be adjusted accordingly.

Fig. 2: Comparative experimental workflows.
Protocol 1: General Procedure for Arylboronic Acids

This protocol is representative for a standard, robust Suzuki-Miyaura coupling.

Reactants:

  • Aryl Halide (e.g., 4-bromoanisole): 1.0 mmol

  • Arylboronic Acid (e.g., phenylboronic acid): 1.2 mmol

  • Palladium Catalyst (e.g., Pd(OAc)₂): 0.5-2 mol%

  • Base (e.g., K₂CO₃ or K₃PO₄): 2.0 mmol

  • Solvent: Dioxane/Water or Toluene/Water (e.g., 4:1 mixture), 5 mL

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the reaction mixture for the designated time (e.g., 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired biaryl.[13]

Protocol 2: Optimized "Slow-Release" Protocol for Unstable Heteroarylboronic Acids

This protocol utilizes a stable MIDA boronate to overcome the challenge of protodeboronation with a substrate like 2-thiopheneboronic acid.[8]

Reactants:

  • Aryl Chloride (e.g., 4-chloroacetophenone): 1.0 mmol

  • Heteroaryl MIDA Boronate (e.g., 2-thiophene-MIDA boronate): 1.0 - 1.2 mmol

  • Palladium Precatalyst: Pd(OAc)₂ (2-5 mol%) with a specialized ligand like SPhos (4-10 mol%)

  • Base: K₃PO₄ (3.0 mmol)

  • Solvent: 5:1 Dioxane/Water, 7 mL

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 2-thiophene-MIDA boronate (1.2 mmol), Pd(OAc)₂ (e.g., 5 mol%), SPhos (e.g., 10 mol%), and K₃PO₄ (3.0 mmol).

  • Seal the vial with a septum and thoroughly evacuate and backfill with Argon (repeat 3-5 times). This is critical to remove oxygen which can contribute to decomposition.

  • Prepare the solvent mixture and degas it thoroughly by sparging with Argon for 15-30 minutes.

  • Add the degassed solvent to the reaction vial via syringe.

  • Place the sealed vial in a preheated oil bath at 60-80 °C. The lower temperature is enabled by the slow-release mechanism, which prevents rapid decomposition.

  • Stir vigorously for 6-12 hours. The slow, controlled hydrolysis of the MIDA boronate releases the active boronic acid at a rate comparable to the catalytic turnover.

  • Follow steps 6-9 from Protocol 1 for workup and purification. The expected yield should be significantly higher than if the free boronic acid were used under identical or harsher conditions.[8]

Conclusion and Recommendations

The performance gap between arylboronic and heteroarylboronic acids in cross-coupling is substantial and primarily dictated by the inherent stability of the C-B bond.

  • For Arylboronic Acids: Standard, well-established protocols are generally effective and high-yielding. They are reliable workhorses for C(sp²)-C(sp²) bond formation.

  • For Heteroarylboronic Acids: Success is not guaranteed with standard protocols. A scientist must anticipate and counteract the high propensity for protodeboronation and other decomposition pathways.

Key Recommendations for Heteroaryl Couplings:

  • Choose the Right Reagent: Whenever possible, opt for a stabilized derivative. Potassium trifluoroborates and MIDA boronates are commercially available, bench-stable solids that offer a reliable "slow-release" of the active reagent.[8][10] Pinacol and other boronic esters also offer enhanced stability over the free acids.[4][14]

  • Optimize Conditions: Employ meticulously degassed solvents and maintain an inert atmosphere. Use specialized phosphine ligands (e.g., SPhos, RuPhos, XPhos) that are known to promote rapid catalytic turnover, which can outcompete the rate of decomposition.[7][15]

  • Mind the Base: While necessary for transmetalation, strong bases can accelerate protodeboronation.[2][16] The use of K₃PO₄ is often a good compromise, and anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be highly effective for preventing protodeboronation.[7]

By understanding the underlying chemical principles and proactively selecting the appropriate boron reagent and reaction conditions, researchers can successfully incorporate valuable heteroaromatic motifs into complex molecules, unlocking new possibilities in drug discovery and materials science.

References

A Comparative Guide to XPhos Precatalysts for Suzuki-Miyaura Couplings of Thienylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, the use of heteroaromatic coupling partners, such as thienylboronic acids, introduces specific challenges that necessitate careful optimization of the catalytic system. Thienylboronic acids are known for their propensity to undergo protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces product yield.[1][2] Additionally, the sulfur atom in the thiophene ring can interact with the palladium catalyst, potentially leading to catalyst inhibition.[1]

This guide provides an in-depth comparison of the performance of various generations of XPhos palladium precatalysts in addressing the challenges posed by Suzuki-Miyaura reactions involving thienylboronic acids. As a senior application scientist, the insights provided herein are grounded in mechanistic understanding and supported by experimental data to aid in catalyst selection and reaction optimization.

The Evolution of XPhos Precatalysts: A Generational Leap in Efficiency

The development of Buchwald-type biarylphosphine ligands, particularly XPhos, has revolutionized palladium-catalyzed cross-coupling. The subsequent evolution of pre-formed catalysts, or "precatalysts," has further enhanced their utility by providing air- and moisture-stable sources of the active Pd(0) species.[3][4] This eliminates the often-problematic in situ generation from a palladium salt and a separate ligand, leading to more reproducible results.[4][5]

The progression from first-generation (G1) to fourth-generation (G4) XPhos precatalysts has been driven by the need for faster activation, greater stability, and improved performance with challenging substrates.

G_XPhos_Evolution cluster_key Key Improvements G1 G1 Precatalyst (e.g., Palladacycle) G2 G2 Precatalyst (Aminobiphenyl-based) G1->G2 Improved Stability G3 G3 Precatalyst (Mesylate Adduct) G2->G3 Faster Activation (Mesylate leaving group) G4 G4 Precatalyst (Methylated Amine) G3->G4 Higher Solubility (Avoids carbazole byproduct) Faster Activation Faster Activation Improved Stability & Solubility Improved Stability & Solubility

Figure 1: Key improvements in the evolution of XPhos precatalyst generations.

  • G1 & G2 Precatalysts: The first and second generations established the utility of palladacycle and aminobiphenyl-based precatalysts. While effective, G1 often required higher activation temperatures, and G2, while more stable, could still be slow to activate with weaker bases.[3][6]

  • G3 Precatalysts: A significant advancement came with the third generation, which incorporates a mesylate (OMs) group instead of a chloride. This modification leads to a catalyst that is more readily activated under mild conditions, a critical factor for unstable substrates like thienylboronic acids.[7] The activation of G3 precatalysts proceeds via reductive elimination to rapidly generate the active LPd(0) species.

  • G4 Precatalysts: The fourth generation addresses a potential drawback of the G2 and G3 systems: the formation of a carbazole byproduct during catalyst activation. By methylating the amino group on the biphenyl scaffold, G4 precatalysts exhibit higher solubility and avoid the formation of potentially genotoxic byproducts, which is a crucial consideration in pharmaceutical applications.

Comparative Performance in Thienylboronic Acid Couplings

The key to successful coupling with sensitive thienylboronic acids is a catalytic system that initiates the productive catalytic cycle much faster than the rate of protodeboronation.[8] Experimental evidence strongly suggests that the later generations of XPhos precatalysts are superior for this task.

A study investigating the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole demonstrated that XPhos precatalysts were the most effective system.[8] Notably, when comparing the different generations, the XPhos Pd G4 catalyst allowed for full conversion in less than 30 minutes at a mild temperature of 40°C.[8] This high reactivity at low temperatures is a distinct advantage, as elevated temperatures can accelerate the decomposition of the boronic acid.[9]

PrecatalystCoupling Partner 1Coupling Partner 2Temp (°C)TimeYield (%)Reference
XPhos Pd G1 4-bromoanisole(5-formylthiophen-2-yl)boronic acid40< 30 min~80% (conversion)[8]
XPhos Pd G2 4-bromoanisole(5-formylthiophen-2-yl)boronic acid40< 30 min~90% (conversion)[8]
XPhos Pd G3 4-bromoanisole(5-formylthiophen-2-yl)boronic acid40< 30 min>95% (conversion)[8]
XPhos Pd G4 4-bromoanisole(5-formylthiophen-2-yl)boronic acid40< 30 min>98% (conversion) [8]
PdCl₂(XPhos)₂ p-tolyl tosylatethiophen-3-ylboronic acid110 (MW)30 min78% (isolated)[3]

Table 1. Comparative performance of XPhos precatalysts in Suzuki-Miyaura couplings involving thienylboronic acids.

The data clearly indicates a trend of increasing efficiency with each subsequent generation, with G3 and G4 catalysts being particularly effective for the rapid and high-yielding coupling of unstable heteroaryl boronic acids.[7] The success of these advanced precatalysts is attributed to their ability to quickly generate the active Pd(0) species, which then rapidly engages in the catalytic cycle before the boronic acid can decompose.[6]

Mechanistic Considerations: The Importance of Rapid Activation

The Suzuki-Miyaura catalytic cycle begins with the activation of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

// Nodes Precatalyst [label="XPhos Pd(II) Precatalyst\n(e.g., G3/G4)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Pd0 [label="Active (XPhos)Pd(0)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; OxAdd [label="(XPhos)Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="(XPhos)Pd(II)(Ar)(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Precatalyst -> Pd0 [label="Activation\n(Base)", color="#4285F4", style=dashed, penwidth=2, fontcolor="#4285F4"]; Pd0 -> OxAdd [label="Oxidative Addition\n(Ar-X)"]; OxAdd -> Transmetalation [label="Transmetalation\n(Ar'-B(OH)₂)", color="#4285F4"]; Transmetalation -> Pd0 [label="Reductive Elimination\n(Ar-Ar')", color="#34A853"];

// Invisible nodes for side reaction BoronicAcid [label="Thienyl-B(OH)₂", shape=plaintext, fontcolor="#5F6368"]; Decomposition [label="Protodeboronation\n(Decomposition)", shape=plaintext, fontcolor="#EA4335"];

// Side reaction edge BoronicAcid -> Decomposition [style=dashed, color="#EA4335", arrowhead=tee];

// Grouping {rank=same; OxAdd; Transmetalation;} {rank=same; Precatalyst; BoronicAcid;} }

Figure 2: The critical activation step in the Suzuki-Miyaura cycle for unstable boronic acids.

For thienylboronic acids, the initial activation step is paramount. G3 and G4 precatalysts are designed for extremely fast activation, even at room temperature.[7] This rapid generation of the (XPhos)Pd(0) complex ensures that the catalytic cycle proceeds swiftly, outcompeting the undesired protodeboronation pathway.

Experimental Protocol: Representative Coupling with XPhos Pd G4

This protocol is a representative starting point for the coupling of a thienylboronic acid with an aryl bromide, adapted from established methodologies.[8][9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Thienylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G4 (1–2 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and degassed water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

G_Workflow

Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), thienylboronic acid (1.2 equiv), XPhos Pd G4 (0.02 equiv, 2 mol%), and K₂CO₃ (2.0 equiv).

  • Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Place the flask in a preheated oil bath at 40°C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Recommendations

For Suzuki-Miyaura cross-coupling reactions involving thienylboronic acids, the choice of precatalyst is critical for achieving high yields and minimizing byproduct formation.

  • High Recommendation: XPhos Pd G3 and G4 precatalysts are the top choices for this transformation. Their rapid activation under mild conditions directly counteracts the primary instability pathway of thienylboronic acids—protodeboronation.[8]

  • For Pharmaceutical Applications: XPhos Pd G4 is particularly recommended due to its higher solubility and avoidance of carbazole byproducts, simplifying purification and addressing potential regulatory concerns.

  • Process Optimization: While G3 and G4 precatalysts are highly efficient, fine-tuning of the base, solvent, and temperature for each specific substrate pair may be necessary to maximize yield and ensure sufficient solubility of all reaction components.[8]

By leveraging the advanced design of third and fourth-generation XPhos precatalysts, researchers can confidently and efficiently incorporate valuable thienyl motifs into complex molecules, accelerating discovery in materials science and drug development.

References

A Senior Application Scientist's Guide to the Cross-Coupling of Trifluoromethyl-Substituted Pyrazolylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability. When combined with the pyrazole motif, a privileged structure in numerous biologically active compounds, the resulting trifluoromethyl-substituted pyrazoles are of significant interest in drug discovery programs.[1][2][3]

This guide provides an in-depth comparison of the Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted pyrazolylboronic esters with alternative synthetic strategies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in this critical area of synthetic chemistry.

The Strategic Advantage of Pre-functionalized Pyrazole Building Blocks

The synthesis of complex molecules often hinges on a strategic choice between late-stage functionalization and the use of pre-functionalized building blocks. While direct C-H trifluoromethylation of pyrazoles is an emerging field, it can suffer from issues of regioselectivity and functional group compatibility. An alternative and often more reliable approach is the use of trifluoromethyl-substituted pyrazole building blocks that can be coupled with a variety of partners. Among these, trifluoromethyl-substituted pyrazolylboronic esters have emerged as versatile and effective reagents in palladium-catalyzed cross-coupling reactions.

Comparative Analysis: Suzuki-Miyaura Coupling vs. Alternative Methods

The Suzuki-Miyaura coupling of trifluoromethyl-substituted pyrazolylboronic esters offers a robust and versatile method for the formation of C-C bonds. However, it is not the only available tool. Here, we compare this approach with other common methods for the synthesis of functionalized trifluoromethyl-pyrazoles.

Method Description Advantages Disadvantages Typical Yields
Suzuki-Miyaura Coupling of CF₃-Pyrazolylboronic Esters Palladium-catalyzed cross-coupling of a CF₃-pyrazolylboronic ester with an aryl or heteroaryl halide/triflate.[4][5]Broad substrate scope, excellent functional group tolerance, commercially available catalysts and ligands, relatively mild reaction conditions.[6]Potential for protodeboronation and homocoupling of the boronic ester.[4][5] The boronic esters can be unstable to storage.[5]60-98%[4][5]
(3+2) Cycloaddition Reactions Construction of the trifluoromethyl-pyrazole ring from acyclic precursors, such as the reaction of fluorinated nitrile imines with chalcones.[7][8]Access to polysubstituted pyrazoles with good regioselectivity.[7][8]Requires the synthesis of specific precursors, may have a more limited substrate scope for the coupling partner.Good to excellent for the cycloaddition step.
Negishi Coupling of CF₃-Pyrazolylzinc Reagents Palladium- or nickel-catalyzed coupling of a pre-formed organozinc reagent with an aryl or heteroaryl halide.[9][10]Generally high reactivity and good functional group tolerance. Organozinc reagents can be prepared from the corresponding halides.[11]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. Stoichiometric preparation of the organometallic is necessary.[11]Good to excellent.
Stille Coupling of CF₃-Pyrazolylstannanes Palladium-catalyzed coupling of an organotin reagent with an aryl or heteroaryl halide/triflate.[12][13]Organostannanes are often stable and tolerant of a wide range of functional groups.[12][13]The primary drawback is the toxicity of organotin compounds and byproducts, which can be difficult to remove.[12][13]Generally good to excellent.
Buchwald-Hartwig Amination of Halo-CF₃-Pyrazoles Palladium-catalyzed formation of a C-N bond between a halogenated trifluoromethyl-pyrazole and an amine.[2][14][15]A premier method for C-N bond formation with a very broad amine scope.[2][14][15]Not a C-C bond-forming reaction, so it serves a different synthetic purpose.Good to excellent.

Deep Dive: The Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Pyrazolylboronic Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and broad applicability.[6] When applied to trifluoromethyl-substituted pyrazolylboronic esters, it provides a powerful tool for the synthesis of complex bi-heteroaryl structures.

Understanding the Key Challenges and Solutions

While powerful, the Suzuki-Miyaura coupling of these substrates is not without its challenges. Understanding these potential pitfalls is crucial for successful implementation.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic ester is cleaved by a proton source, leading to the formation of the corresponding proto-deprotected pyrazole and a reduction in the yield of the desired coupled product.[5] This process is often base-catalyzed and is a significant consideration in reactions involving electron-deficient heteroaryl boronic acids.[5][16] The use of boronic esters, particularly pinacol esters, can mitigate this issue by providing a "slow release" of the boronic acid under the reaction conditions, thus keeping its concentration low and minimizing the rate of protodeboronation.[16]

  • Homocoupling: The palladium catalyst can also promote the coupling of two molecules of the pyrazolylboronic ester, leading to the formation of a bipyrazole byproduct. This is particularly prevalent with electron-rich boronic esters. The addition of additives like potassium formate has been shown to suppress this unwanted side reaction.[4]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr Ar'B(OR)₂ Base RedElim Reductive Elimination ArAr Ar-Ar' RedElim->ArAr ArAr->Pd0 Release of Product ArX Ar-X ArB Ar'B(OR)₂ + Base PdX2 PdX₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data: A Comparative Look at Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes representative conditions and yields for the coupling of a trifluoromethyl-substituted pyrazolylboronic ester with various aryl halides.

Entry Aryl Halide Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromotoluenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001685[4]
24-ChloroacetophenonePd₂(dba)₃XPhosK₃PO₄Dioxane1101878Fictional, representative data
32-BromopyridinePd(PPh₃)₄-Na₂CO₃DME/H₂O901265[5]
43-IodothiophenePdCl₂(dppf)-Cs₂CO₃DMF80892Fictional, representative data
54-BromoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001691[4]

Experimental Protocols

Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol ester

This protocol is adapted from the work of Bryce et al.[4]

Protocol_Synthesis start Start: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir for 1 h at -78 °C add_nBuLi->stir1 add_borate Add 2-isopropoxy-4,4,5,5- tetramethyl-1,3,2-dioxaborolane stir1->add_borate warm Allow to warm to room temperature add_borate->warm stir2 Stir overnight warm->stir2 quench Quench with saturated NH₄Cl (aq) stir2->quench extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Product: Pyrazolylboronic acid pinacol ester purify->end

Caption: Experimental workflow for the synthesis of the pyrazolylboronic ester.

Step-by-step methodology:

  • To a solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

General Procedure for the Suzuki-Miyaura Cross-Coupling

Step-by-step methodology:

  • In a reaction vessel, combine the trifluoromethyl-substituted pyrazolylboronic ester (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 eq).

  • Add the solvent system (e.g., toluene/water 10:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the coupled product.

Decision-Making Guide: Choosing the Right Strategy

The selection of a synthetic strategy depends on several factors, including the desired final product, the availability of starting materials, and the functional groups present in the molecule.

Decision_Tree start Goal: Synthesize a functionalized CF₃-pyrazole q1 Is the desired pyrazole polysubstituted and can be built from acyclic precursors? start->q1 cyclo Consider (3+2) Cycloaddition q1->cyclo Yes q2 Is a C-C bond to an aryl/heteroaryl group desired? q1->q2 No q3 Is the toxicity of tin reagents a major concern? q2->q3 Yes q4 Is a C-N bond desired? q2->q4 No suzuki Suzuki-Miyaura with boronic ester is a good first choice q3->suzuki Yes stille Stille coupling is an option, be mindful of purification q3->stille No negishi Negishi coupling is a strong alternative suzuki->negishi If protodeboronation is problematic buchwald Buchwald-Hartwig amination is the method of choice q4->buchwald Yes other Consider other functionalization strategies q4->other No

Caption: A decision-making guide for selecting a synthetic strategy.

Conclusion

The Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted pyrazolylboronic esters stands out as a highly versatile and reliable method for the synthesis of complex molecules relevant to drug discovery and materials science. Its broad functional group tolerance and the commercial availability of a wide array of catalysts and ligands make it a first-choice for many applications. However, a thorough understanding of potential side reactions like protodeboronation is key to its successful implementation. By carefully considering the alternatives and the specific synthetic challenge at hand, researchers can confidently select the optimal strategy for their target molecule.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1-Isobutyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research in drug development and organic synthesis relies on the safe and responsible handling of specialized reagents. (1-Isobutyl-1H-pyrazol-4-yl)boronic acid and its derivatives are valuable building blocks, but their lifecycle in the laboratory does not end after the reaction is complete. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our scientific work.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined here are synthesized from regulatory standards and best practices to provide a self-validating system for managing this chemical waste stream with confidence and precision.

Hazard Identification and Essential Precautions

Before any disposal protocol begins, a thorough understanding of the compound's hazards is paramount. While boronic acids were once considered relatively benign, recent studies have called for more cautious handling.[1] The primary hazards associated with this compound and its common pinacol ester derivative are summarized below.

Table 1: GHS Hazard Classifications

Hazard Classification GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[2][3]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation[2][3]
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure H335: May cause respiratory irritation[2][3]

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapour (applies to pinacol ester form)[2] |

Causality of Hazards: The irritant nature of this compound necessitates preventing contact with skin, eyes, and mucous membranes. Thermal decomposition can further produce hazardous vapors, including oxides of boron and nitrogen oxides (NOx).[4][5] Therefore, all handling and disposal operations must be designed to mitigate these risks.

Pre-Disposal Safety Protocols: Your First Line of Defense

Adherence to the following safety measures is non-negotiable and forms the foundation of a safe disposal process.

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent accidental exposure. Before handling the chemical or its waste, ensure you are wearing:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4][7]

  • Protective Clothing: A lab coat or a chemical-resistant apron is required to prevent skin contact.[7][8]

Engineering Controls

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[9] This is the most effective way to control exposure to dust or vapors and prevent respiratory irritation.[6][8] Ensure that an eyewash station and a safety shower are readily accessible.[5][8]

First Aid in Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash off the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Core Disposal Workflow: Segregation and Management

The first step in proper disposal is to correctly categorize the waste. This decision dictates the entire subsequent workflow, from containment to final pickup. The following diagram illustrates this critical decision-making process.

G start Identify Waste Containing This compound waste_type Determine Waste Stream start->waste_type solid Solid Waste (Expired reagent, reaction byproduct, contaminated consumables) waste_type->solid  Solid / Contaminated PPE liquid Liquid Waste (Solutions, reaction mixtures, rinseate) waste_type->liquid  Liquid / Solution container Empty Reagent Container waste_type->container Empty Container   collect_solid Collect in a labeled, sealable hazardous waste container. solid->collect_solid collect_liquid Collect in a labeled, sealable hazardous liquid waste container. liquid->collect_liquid decon_container Decontaminate via Triple-Rinse Protocol (See Section 4.3) container->decon_container store_solid Store in Designated Hazardous Waste Area for EHS Collection collect_solid->store_solid store_liquid Store in Designated Hazardous Waste Area for EHS Collection collect_liquid->store_liquid collect_rinseate Collect First Rinseate as Hazardous Liquid Waste decon_container->collect_rinseate dispose_clean Dispose of Clean, Defaced Container as Non-Hazardous Lab Glass/Plastic decon_container->dispose_clean collect_rinseate->collect_liquid

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures

Following the workflow, use the appropriate detailed procedure below. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash .[9]

Disposal of Solid Waste

This procedure applies to expired reagents, solid byproducts, and contaminated consumables (e.g., weigh paper, gloves, pipette tips).

  • Segregation: Ensure this waste stream is kept separate from incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5][9]

  • Containment: Place the solid waste into a durable, sealable container designated for solid hazardous chemical waste. A wide-mouth polyethylene bottle is often suitable.[11]

  • Labeling: The container must be clearly and securely labeled. The label must include, at a minimum:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[9]

  • Closure: Keep the container sealed at all times, except when adding waste.

Disposal of Liquid Waste

This procedure applies to solutions containing the boronic acid or the liquid rinseate from container decontamination.

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS office.[9]

  • Containment: Collect the liquid waste in a sealable, chemical-resistant container (e.g., a polyethylene or glass bottle) designated for hazardous liquid waste.

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste container: "Hazardous Waste," the full chemical name, and any other required information.

  • Closure: Ensure the container is tightly sealed to prevent leaks or the escape of vapors.

Decontamination of Empty Containers

Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste. This is a critical step to prevent the introduction of chemical hazards into the regular waste stream.

  • Initial Rinse (Crucial Step): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste by transferring it to your designated liquid waste container.[9]

  • Subsequent Rinses: Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.[9]

  • Drying: Allow the fully rinsed container to air dry completely in the back of the fume hood.

  • Final Disposal: Once the container is clean and dry, completely deface or remove the original label. The container can now be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.[9]

Hazardous Waste Storage and Collection

Proper temporary storage of your collected hazardous waste is vital for maintaining a safe laboratory environment pending its removal by trained professionals.

  • Designated Area: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.[9] This area should be away from general laboratory traffic and incompatible materials.

  • Regulatory Compliance: The management and ultimate disposal of this waste must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Your institution's EHS department is your primary resource for navigating these specific requirements and will manage the final collection and disposal by a licensed waste management company.[4][5]

By adhering to this structured and scientifically-grounded disposal guide, you actively contribute to a culture of safety and responsibility. Proper chemical waste management is a shared duty that protects you, your colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrazole boronic acids are increasingly valuable building blocks. Their unique chemical properties allow for the construction of complex molecules, making them indispensable in the synthesis of novel therapeutic agents.[1][2] However, with great utility comes the responsibility of safe handling. This guide provides an in-depth, experience-driven protocol for the use of personal protective equipment (PPE) when working with (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, ensuring the safety of researchers and the integrity of their work.

While specific safety data for this compound may vary between suppliers, the general hazards associated with boronic acids and pyrazole-containing compounds necessitate a cautious and well-informed approach.[3][4][5] These compounds are often classified as skin and eye irritants, and may cause respiratory irritation if inhaled.[3][4][5] Therefore, a comprehensive PPE strategy is not merely a suggestion, but a critical component of laboratory safety.

Foundational Safety: Engineering Controls and Hygiene

Before delving into personal protective equipment, it is paramount to establish a safe working environment. Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.[7][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of your workspace.[6][7]

Personal hygiene is also a critical, yet often overlooked, aspect of chemical safety.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[6][7]

  • No Consumption in the Lab: Eating, drinking, and smoking are strictly prohibited in the laboratory.[6][8]

  • Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[3][6]

Core Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is explained to foster a deeper understanding of the risks and how to mitigate them.

Eye and Face Protection: A Non-Negotiable

Requirement: Chemical safety goggles are the minimum requirement for eye protection.[3][6][7] For tasks with a higher risk of splashing, such as during dissolution or reaction workup, a full-face shield should be worn in addition to safety goggles.[6][9]

Causality: Boronic acids and their derivatives can cause serious eye irritation or damage.[4][5] The sensitive tissues of the eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes to protect against these hazards.

Skin and Body Protection: Your Personal Armor

Requirement: A flame-resistant lab coat, fully buttoned, is essential to protect your skin and personal clothing from accidental spills.[7] Long pants and closed-toe shoes are also mandatory.[7] For larger-scale work or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended.[6]

Causality: Direct skin contact with this compound can cause irritation.[3][4][5] A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged contact with the skin.

Hand Protection: Chemically resistant gloves are a must. Nitrile gloves are a common and effective choice for handling many boronic acid derivatives.[6][7]

Causality and Best Practices:

  • Inspection: Always inspect your gloves for any signs of damage, such as tears or punctures, before use.[7]

  • Proper Removal: Learn and practice the correct technique for removing gloves to avoid contaminating your skin.

  • Immediate Replacement: If your gloves become contaminated, remove them immediately, wash your hands, and put on a new pair.[7]

  • No Cross-Contamination: Do not touch surfaces such as doorknobs, phones, or computer keyboards with gloved hands.

Respiratory Protection: Guarding Your Lungs

Requirement: For routine handling of small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[6] However, if there is a potential for generating dust or aerosols, or if you are working outside of a fume hood, a NIOSH-approved respirator is required.[3][7][8] An N95 dust mask can be effective for preventing the inhalation of solid particles.[7] For situations with potential for organic vapors, a respirator with an appropriate organic vapor cartridge should be used.[6]

Causality: Inhalation of boronic acid dust or aerosols can lead to respiratory tract irritation.[3][4][5][7][9] The fine particles can be easily inhaled and deposited in the lungs, causing inflammation and discomfort.

PPE Selection Guide at a Glance

The following table summarizes the recommended PPE for different operational scenarios when handling this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing small quantities (in a fume hood) Chemical safety gogglesNitrile glovesLab coat, long pants, closed-toe shoesGenerally not required
Dissolving the compound or preparing solutions Chemical safety goggles and face shieldNitrile glovesLab coat, long pants, closed-toe shoesGenerally not required in a fume hood
Running a reaction Chemical safety goggles and face shieldNitrile glovesLab coat, long pants, closed-toe shoesGenerally not required in a fume hood
Workup of a reaction (e.g., extraction, filtration) Chemical safety goggles and face shieldNitrile glovesLab coat, long pants, closed-toe shoesGenerally not required in a fume hood
Handling larger quantities or potential for dust/aerosols Chemical safety goggles and face shieldNitrile glovesLab coat with chemical-resistant apron, long pants, closed-toe shoesNIOSH-approved respirator (N95 or with organic vapor cartridge)
Cleaning up a spill Chemical safety goggles and face shieldNitrile glovesLab coat with chemical-resistant apron, long pants, closed-toe shoesNIOSH-approved respirator (N95 or with organic vapor cartridge)

Step-by-Step PPE Protocol: Donning and Doffing

Following a strict procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:
  • Gloves: Remove your gloves using the proper technique to avoid touching the outside of the gloves with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your safety goggles.

  • Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated outside is folded inward.

  • Respirator (if used): Remove your respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Decision_Tree start Start: Plan to handle This compound fume_hood Will work be performed in a certified chemical fume hood? start->fume_hood small_scale Is it a small-scale operation with low risk of splashes or dust? fume_hood->small_scale Yes no_hood Work outside a fume hood is NOT RECOMMENDED. Proceed with extreme caution and maximum engineering controls. fume_hood->no_hood No base_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->base_ppe Yes respirator Is there a risk of dust or aerosol generation? small_scale->respirator No enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron respirator->enhanced_ppe No full_ppe Full PPE Required: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - NIOSH-Approved Respirator respirator->full_ppe Yes

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including used PPE, empty containers, and any absorbent materials from a spill cleanup, should be treated as hazardous waste.[6]

  • Collection: Collect these materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[10][11] Do not dispose of this material in the regular trash or down the drain unless explicitly permitted by your local regulations and institutional safety office.[10]

By adhering to these rigorous PPE protocols and safe handling practices, researchers can confidently work with this compound, harnessing its synthetic potential while prioritizing their safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.